molecular formula C23H45N3O11S B8106200 Azido-PEG3-Sulfone-PEG4-Boc

Azido-PEG3-Sulfone-PEG4-Boc

Numéro de catalogue: B8106200
Poids moléculaire: 571.7 g/mol
Clé InChI: MSDYLVAJNIFYGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Azido-PEG3-Sulfone-PEG4-Boc is a useful research compound. Its molecular formula is C23H45N3O11S and its molecular weight is 571.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N3O11S/c1-23(2,3)37-22(27)4-6-30-8-10-32-12-13-34-15-17-36-19-21-38(28,29)20-18-35-16-14-33-11-9-31-7-5-25-26-24/h4-21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDYLVAJNIFYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45N3O11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Azido-PEG3-Sulfone-PEG4-Boc: A Technical Guide for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-Sulfone-PEG4-Boc is a heterobifunctional crosslinker of significant interest in the fields of chemical biology, drug delivery, and targeted protein degradation. This advanced linker molecule incorporates multiple functionalities, each serving a distinct and crucial role in the precise construction of complex biomolecular conjugates. Its structure is designed for maximum efficiency and versatility in creating covalent linkages between different molecular entities.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its application, and diagrams illustrating its utility in modern bioconjugation strategies.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These specifications are critical for accurate experimental design, including stoichiometry calculations and storage considerations.

PropertyValueReference
CAS Number 2055023-76-0[1]
Molecular Formula C₂₃H₄₅N₃O₁₁S[1]
Molecular Weight 571.68 g/mol [1]
Purity ≥95%[1]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other common organic solvents
Storage Conditions Store at 2-8°C, sealed and dry. For long-term storage, -20°C is recommended.[1][2]

Core Functionalities and Applications

This compound is a PEG-based linker with three key functional components that enable a wide range of applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates.[3]

  • Azido (B1232118) Group (N₃): This moiety is a versatile handle for "click chemistry" reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[3] This allows for the highly specific and efficient covalent attachment to molecules bearing a compatible alkyne group.

  • Sulfone Group (SO₂): The sulfone group acts as a reactive handle for thiol-specific modifications.[1] It can react with the free thiol group of cysteine residues in proteins via a Michael addition, forming a stable thioether bond. This enables the site-specific conjugation of the linker to proteins.

  • Boc (tert-butyloxycarbonyl) Protecting Group: The Boc group protects a terminal amine. It is stable during the initial conjugation steps and can be selectively removed under acidic conditions to reveal a primary amine.[1] This newly exposed amine can then be used for subsequent functionalization, providing a sequential and controlled approach to building complex molecules.

  • PEG Spacers (PEG3 and PEG4): The polyethylene (B3416737) glycol chains enhance the solubility of the linker and the resulting conjugate in aqueous environments.[1] They also provide flexibility and reduce steric hindrance, which can improve the efficiency of conjugation reactions and the biological activity of the final product.

The overall workflow for utilizing this trifunctional linker can be visualized as follows:

G cluster_0 Step 1: Thiol-Specific Conjugation cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Boc Deprotection & Further Functionalization Protein_Cys Protein with Cysteine Residue Protein_Linker Protein-Linker Conjugate Protein_Cys->Protein_Linker Michael Addition Linker This compound Linker->Protein_Linker Protein_Linker_Alkyne Protein-Linker-Molecule Conjugate Protein_Linker->Protein_Linker_Alkyne CuAAC or SPAAC Alkyne_Molecule Alkyne-Containing Molecule (e.g., E3 Ligase Ligand) Alkyne_Molecule->Protein_Linker_Alkyne Deprotected_Conjugate Deprotected Conjugate with Free Amine Protein_Linker_Alkyne->Deprotected_Conjugate Acidic Conditions (e.g., TFA) Final_Conjugate Final Multifunctional Conjugate Deprotected_Conjugate->Final_Conjugate Amide Bond Formation Third_Molecule Third Molecule (e.g., Imaging Agent) Third_Molecule->Final_Conjugate

Sequential conjugation workflow using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound. These are intended as starting points and may require optimization based on the specific substrates and desired outcomes.

Protocol for Thiol-Specific Modification of a Protein

This protocol describes the conjugation of the sulfone moiety of the linker to a cysteine residue on a target protein.

Materials:

  • Target protein with an accessible cysteine residue

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation: Dissolve the target protein in the reaction buffer to a concentration of 1-5 mg/mL. If the protein has been stored in a buffer containing thiol-reducing agents (e.g., DTT, TCEP), these must be removed prior to conjugation, for example, by buffer exchange using a desalting column.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mM.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove the excess, unreacted linker by size exclusion chromatography (e.g., a desalting column) or dialysis against the desired storage buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click chemistry reaction between the azido group of the linker (already conjugated to a protein) and a molecule containing a strained alkyne (e.g., DBCO).

Materials:

  • Azide-functionalized protein (from section 4.1)

  • DBCO- or BCN-functionalized molecule

  • Reaction Buffer: PBS, pH 7.4, or other amine-free buffer

  • Anhydrous DMSO or DMF

Procedure:

  • Reactant Preparation:

    • Ensure the azide-functionalized protein is in the appropriate reaction buffer at a known concentration (e.g., 1-5 mg/mL).

    • Prepare a stock solution of the DBCO- or BCN-functionalized molecule in anhydrous DMSO or DMF (e.g., 10 mM).

  • SPAAC Reaction: Add a 2-10 fold molar excess of the strained alkyne stock solution to the azide-functionalized protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 12-24 hours.[4] The reaction progress can be monitored by LC-MS or SDS-PAGE if the conjugated molecule imparts a significant mass change.

  • Purification: Purify the resulting conjugate to remove excess unreacted alkyne-functionalized molecule using dialysis, tangential flow filtration (TFF), or size exclusion chromatography.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and functional assays relevant to the conjugated molecule.

G Azide_Linker This compound (on a protein) Transition_State Cycloaddition Transition State Azide_Linker->Transition_State Strained_Alkyne Strained Alkyne (e.g., DBCO-Molecule) Strained_Alkyne->Transition_State Triazole_Product Stable Triazole Linkage Transition_State->Triazole_Product Spontaneous

Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the copper(I)-catalyzed click reaction between the azide (B81097) group of the linker and a terminal alkyne.

Materials:

  • Azide-functionalized molecule

  • Terminal alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

  • Reaction Buffer: PBS, pH 7.4, or similar aqueous buffer

  • Anhydrous DMSO or DMF

Procedure:

  • Reactant Preparation:

    • Dissolve the azide- and alkyne-containing molecules in the reaction buffer to their desired final concentrations.

  • Reagent Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare this fresh).

  • CuAAC Reaction:

    • In a reaction tube, combine the azide and alkyne molecules.

    • Add the THPTA solution to the CuSO₄ solution to pre-complex the copper. A typical ligand-to-copper ratio is 5:1.[5]

    • Add the copper/ligand complex to the reaction mixture. The final copper concentration is typically 0.25-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 mM.[5]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification and Characterization: Purify and characterize the product as described in the SPAAC protocol.

Protocol for Boc Deprotection

This protocol details the removal of the Boc protecting group to expose a primary amine for further conjugation.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[6]

    • If the substrate is sensitive to side reactions, add TIS (2.5-5% v/v) as a scavenger.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by LC-MS.[6]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in a suitable organic solvent and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

G Boc_Protected Boc-Protected Amine (R-NH-Boc) Protonation Protonation of Carbonyl Oxygen Boc_Protected->Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonation Carbocation tert-Butyl Carbocation + CO₂ + R-NH₂ Protonation->Carbocation Cleavage Free_Amine Free Primary Amine (R-NH₂) Carbocation->Free_Amine

Mechanism of Boc Deprotection using Trifluoroacetic Acid (TFA).

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its unique combination of an azide for click chemistry, a sulfone for thiol-specific conjugation, and a protected amine for sequential functionalization, all connected by solubility-enhancing PEG spacers, enables the precise and efficient synthesis of complex biomolecular architectures like PROTACs and antibody-drug conjugates. The experimental protocols provided herein serve as a guide for the effective utilization of this advanced linker in cutting-edge research applications.

References

An In-depth Technical Guide to Azido-PEG3-Sulfone-PEG4-Boc: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of the heterobifunctional linker, Azido-PEG3-Sulfone-PEG4-Boc. This molecule is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring three distinct functional groups: an azide (B81097) (N₃), a sulfone (SO₂), and a tert-butyloxycarbonyl (Boc)-protected amine. This unique combination allows for sequential and orthogonal conjugation strategies.

The chemical structure can be represented as:

N₃-(CH₂CH₂O)₃-CH₂CH₂-SO₂-CH₂CH₂-(OCH₂CH₂)₄-NHBoc

A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Chemical Formula C₂₃H₄₅N₃O₁₁S[1]
Molecular Weight 571.68 g/mol [1]
CAS Number 2055023-76-0[1]
Appearance White to off-white solid or oil
Purity Typically ≥95%[1]
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Conditions -20°C, under inert atmosphere[2]

Table 1: Physicochemical Properties of this compound

Functional Group Reactivity and Applications

The utility of this compound lies in the distinct reactivity of its terminal groups, enabling a stepwise approach to building complex biomolecular conjugates.

  • Azide Group (N₃): This functionality is primarily used in "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an alkyne-containing molecule.[1][3] It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN.[3] This bioorthogonal reaction is highly efficient and specific, making it ideal for attaching molecules in complex biological mixtures.

  • Sulfone Group (SO₂): The sulfone moiety, specifically an activated sulfone such as a vinyl sulfone or a heteroaromatic sulfone, is a reactive handle for thiol-specific modifications. It reacts with the thiol group of cysteine residues in proteins and peptides to form a stable thioether bond.[4][5] This allows for site-specific conjugation to proteins at engineered or accessible cysteine sites.

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[6] It is stable under a wide range of conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal a primary amine. This newly exposed amine can then be used for further conjugation, for example, through amide bond formation with a carboxylic acid.

This multi-functionality makes this compound a versatile linker for applications such as:

  • PROTAC Development: The linker can connect a warhead that binds to a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[3][7]

  • Antibody-Drug Conjugate (ADC) Synthesis: It can be used to link a cytotoxic drug to an antibody, targeting the drug to cancer cells.

  • Surface Functionalization: Immobilizing biomolecules onto surfaces for diagnostic or research purposes.

  • Development of Bioconjugates: Creating complex molecular tools for studying biological processes.[1]

Experimental Protocols

While a specific synthesis protocol for this compound is not publicly available in the searched literature, a plausible synthetic route can be conceptualized based on the synthesis of similar bifunctional PEG linkers. The following are generalized experimental protocols for the key reactions involving this linker.

General Protocol for Thiol-Specific Conjugation to a Cysteine-Containing Peptide

This protocol describes the conjugation of the sulfone moiety of this compound to a peptide containing a free cysteine residue.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetylcysteine or β-mercaptoethanol

  • Analytical HPLC

  • Mass Spectrometer

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer. If the peptide contains disulfide bonds, pre-treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfides to free thiols.

  • Linker Preparation: Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the dissolved this compound to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by analytical HPLC-MS.

  • Quenching: (Optional) Add a 10-fold molar excess of a quenching reagent to consume any unreacted linker.

  • Purification: Purify the resulting peptide-PEG-azide conjugate by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry (observing the expected mass shift) and analytical HPLC.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of an alkyne-modified molecule to the azide-functionalized peptide-PEG conjugate prepared in the previous step.

Materials:

  • Azide-functionalized peptide-PEG conjugate

  • Alkyne-modified molecule (e.g., a fluorescent dye, a drug molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer: PBS, pH 7.4

  • Analytical HPLC

  • Mass Spectrometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized peptide-PEG conjugate in the reaction buffer.

    • Prepare a stock solution of the alkyne-modified molecule in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

  • Reaction Mixture Assembly:

    • In a reaction tube, add the azide-functionalized peptide-PEG conjugate.

    • Add a 1.5 to 3-fold molar excess of the alkyne-modified molecule.

    • Add the THPTA solution to the mixture.

    • Add the CuSO₄ solution to the mixture.

  • Initiation: Add the sodium ascorbate solution to initiate the click reaction. The final concentration of copper is typically in the range of 50-100 µM.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light. Monitor the reaction progress by analytical HPLC-MS.

  • Purification: Purify the final triazole-linked conjugate by preparative reverse-phase HPLC or size-exclusion chromatography.

  • Characterization: Confirm the final product by mass spectrometry and analytical HPLC.

General Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose a primary amine.

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable solvent

  • Scavenger (optional): Triisopropylsilane (TIS)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base for neutralization

  • Analytical HPLC

  • Mass Spectrometer

Procedure:

  • Reaction Setup: Dissolve the Boc-protected conjugate in DCM.

  • Deprotection: Add a solution of TFA in DCM (typically 20-50% v/v). If the substrate is sensitive to cationic species, a scavenger like TIS can be added.

  • Incubation: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by analytical HPLC-MS until the starting material is consumed.

  • Workup:

    • Remove the TFA and solvent under reduced pressure.

    • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

    • Dissolve the residue in a minimal amount of solvent and precipitate the deprotected product by adding a non-polar solvent like diethyl ether.

    • Alternatively, neutralize the crude product with a base like DIPEA and proceed directly to purification.

  • Purification: Purify the amine-containing product by preparative HPLC.

  • Characterization: Confirm the deprotection by mass spectrometry (observing the expected mass loss of 100.12 Da).

Characterization Data

Detailed characterization data for this compound is typically provided by the supplier. The primary methods for characterizing this linker and its conjugates are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

TechniqueExpected Observations
¹H NMR - Characteristic broad signals for the PEG backbone protons (-OCH₂CH₂-) around 3.6 ppm.- Signals corresponding to the protons adjacent to the azide, sulfone, and Boc groups, which will have distinct chemical shifts.
¹³C NMR - A prominent peak for the PEG backbone carbons around 70 ppm.- Resonances for the carbons of the functional groups.
MS (ESI) - The expected molecular ion peak [M+H]⁺ or [M+Na]⁺. The high-resolution mass should be consistent with the chemical formula.

Table 2: Expected Characterization Data for this compound

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

experimental_workflow_conjugation cluster_peptide_prep Peptide Preparation cluster_conjugation Thiol-Sulfone Conjugation Peptide_Cys Cysteine-Containing Peptide Reduced_Peptide Reduced Peptide (Free Thiol) Peptide_Cys->Reduced_Peptide TCEP (optional) Conjugation Conjugation Reaction (pH 7.2-7.5) Reduced_Peptide->Conjugation Linker This compound Linker->Conjugation Purification1 HPLC Purification Conjugation->Purification1 Product1 Peptide-PEG-Azide Conjugate Purification1->Product1

Caption: Workflow for Thiol-Specific Conjugation.

experimental_workflow_click_chemistry cluster_click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Product1 Peptide-PEG-Azide Conjugate Click_Reaction Click Reaction (CuSO4, NaAsc, THPTA) Product1->Click_Reaction Alkyne Alkyne-Modified Molecule Alkyne->Click_Reaction Purification2 HPLC Purification Click_Reaction->Purification2 Final_Product Final Triazole-Linked Conjugate Purification2->Final_Product

Caption: Workflow for CuAAC (Click Chemistry).

logical_relationship_deprotection Boc_Protected Boc-Protected Amine (-NHBoc) Acid_Treatment Acidic Conditions (e.g., TFA) Boc_Protected->Acid_Treatment Primary_Amine Primary Amine (-NH2) Acid_Treatment->Primary_Amine Further_Conjugation Further Conjugation (e.g., Amide Coupling) Primary_Amine->Further_Conjugation

Caption: Logical Flow of Boc Deprotection.

References

Technical Guide: Azido-PEG3-Sulfone-PEG4-Boc (CAS 2055023-76-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-Sulfone-PEG4-Boc, with the CAS number 2055023-76-0, is a heterobifunctional polyethylene (B3416737) glycol (PEG)-based linker molecule. It is a valuable tool in the fields of bioconjugation, chemical biology, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, along with generalized experimental protocols for its application in common bioconjugation reactions.

This linker features three key functional components:

  • An azido group (N₃) , which enables "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]

  • A sulfone group (SO₂) , which can serve as a reactive handle for specific modifications.

  • A tert-butyloxycarbonyl (Boc)-protected amine , which provides a stable protecting group that can be selectively removed under acidic conditions to reveal a primary amine for further functionalization.[4]

The PEG spacers (PEG3 and PEG4) enhance the solubility and bioavailability of the resulting conjugates in aqueous media, reduce steric hindrance, and provide a flexible scaffold.[5][6]

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
CAS Number 2055023-76-0[7]
Synonyms Azido-PEG3-Sulfone-PEG4-t-butyl ester[1][7]
Molecular Formula C₂₃H₄₅N₃O₁₁S[7]
Molecular Weight 571.68 g/mol [5][7]
Purity Typically ≥95% or ≥97%[5][7]
Appearance Varies (often a solid or oil)
Storage Conditions -20°C, sealed, dry[5][7]

Experimental Protocols

While specific, optimized protocols for every application of this compound are proprietary or context-dependent, the following sections provide detailed, generalized methodologies for the key click chemistry reactions in which this linker is employed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule, such as this compound, to an alkyne-functionalized biomolecule.

Materials:

  • This compound

  • Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO, DMF)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate organic solvent like DMSO.

    • Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer.

    • Add the stock solution of this compound to the reaction mixture. The molar ratio of the linker to the biomolecule may need to be optimized, but a 5-10 fold molar excess of the linker is a common starting point.

    • Prepare a premix of CuSO₄ and THPTA ligand. A typical final concentration is 0.1 mM CuSO₄ and 0.5 mM THPTA.

    • Add the CuSO₄/THPTA premix to the reaction mixture.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of approximately 5 mM.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Purification:

    • Upon completion, remove unreacted reagents and byproducts. For biomolecules, this is typically achieved through size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general method for the copper-free conjugation of an azide-containing molecule like this compound to a biomolecule functionalized with a strained alkyne (e.g., DBCO, BCN).[8][]

Materials:

  • This compound

  • Strained alkyne-modified biomolecule (e.g., DBCO-protein)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Solvent (e.g., DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO.

    • Ensure the strained alkyne-modified biomolecule is in an appropriate reaction buffer at a known concentration.

  • Reaction Setup:

    • In a suitable reaction vessel, combine the strained alkyne-modified biomolecule with the reaction buffer.

    • Add the stock solution of this compound to the reaction mixture. A 3-5 fold molar excess of the azide (B81097) linker is often sufficient.

  • Incubation:

    • Mix the components gently.

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C overnight. The reaction kinetics of SPAAC can be slower than CuAAC, and the optimal time should be determined empirically.

  • Purification:

    • Purify the resulting conjugate to remove excess linker and any side products using a suitable method such as size-exclusion chromatography or dialysis.

Mandatory Visualizations

PROTAC Mechanism of Action

The primary application of this compound is in the construction of PROTACs. The following diagram illustrates the general mechanism by which a PROTAC molecule facilitates the degradation of a target protein.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Target Protein (POI) PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI->PROTAC Binds to POI Ligand TC POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand Ub_POI Polyubiquitinated POI TC->Ub_POI Ubiquitination Ub Ubiquitin Ub->TC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-mediated protein degradation pathway.

General Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for a bioconjugation experiment using a click chemistry linker like this compound.

Bioconjugation_Workflow cluster_start Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (Linker, Biomolecule, Catalysts) B Combine Reactants in Buffer A->B 1. Setup C Incubate at Controlled Temperature B->C 2. Incubation D Monitor Reaction Progress (e.g., LC-MS, SDS-PAGE) C->D 3. Monitoring E Purify Conjugate (e.g., SEC, Dialysis) D->E 4. Purification F Characterize Final Product E->F 5. Final Analysis

Caption: A generalized workflow for bioconjugation experiments.

References

Azido-PEG3-Sulfone-PEG4-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties and a conceptual application workflow for Azido-PEG3-Sulfone-PEG4-Boc, a heterobifunctional linker widely utilized in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, incorporating an azide, a sulfone, two distinct polyethylene (B3416737) glycol (PEG) spacers, and a tert-butyloxycarbonyl (Boc) protecting group, offers versatile utility in the precise construction of complex biomolecular conjugates.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. These data are critical for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

PropertyValue
Molecular Weight 571.68 g/mol [1]
Chemical Formula C₂₃H₄₅N₃O₁₁S[1]
CAS Number 2055023-76-0[1]

Chemical Structure and Functional Groups

This compound is a PEG-based linker designed for advanced bioconjugation strategies, including its use in Proteolysis Targeting Chimeras (PROTACs)[2]. The molecule's functionality is derived from its distinct chemical moieties:

  • Azido (N₃) Group : Enables covalent ligation via "click chemistry," most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2]. This allows for highly efficient and specific conjugation to alkyne-modified molecules.

  • Sulfone Group : Can serve as a reactive handle, particularly for thiol-specific modifications, enabling attachment to cysteine residues within proteins[1].

  • PEG Spacers (PEG3 & PEG4) : The polyethylene glycol units enhance the solubility and bioavailability of the molecule and the resulting conjugate in aqueous media. They also provide a flexible spacer arm to mitigate steric hindrance between conjugated moieties[1].

  • Boc Protecting Group : The tert-butyloxycarbonyl group protects a reactive site, which can be selectively removed under acidic conditions to allow for subsequent functionalization steps[1].

Conceptual Experimental Protocol: Protein-Small Molecule Conjugation

The following section outlines a generalized experimental workflow for the conjugation of a target protein (containing a cysteine residue) to an alkyne-modified small molecule using this compound.

Objective: To covalently link a protein to a small molecule for applications such as targeted drug delivery or functional studies.

Materials:

  • Target protein with an accessible cysteine residue

  • Alkyne-functionalized small molecule

  • This compound linker

  • Reaction buffers (e.g., phosphate-buffered saline, pH 7.4)

  • Reducing agent (e.g., TCEP)

  • Click chemistry catalyst system (e.g., Copper(II) sulfate (B86663), reducing agent like sodium ascorbate)

  • Purification system (e.g., size-exclusion chromatography, affinity chromatography)

  • Analytical instruments (e.g., mass spectrometry, SDS-PAGE)

Methodology:

  • Protein Preparation : The target protein is buffer-exchanged into a suitable reaction buffer. If necessary, disulfide bonds are reduced using a mild reducing agent like TCEP to expose the free thiol group of the cysteine residue.

  • Linker-Protein Conjugation (Thiol-Sulfone Reaction) : this compound is added to the prepared protein solution. The reaction is incubated to allow the sulfone group of the linker to react with the cysteine's thiol group, forming a stable covalent bond.

  • Purification of Azide-Functionalized Protein : The reaction mixture is purified using an appropriate chromatography technique (e.g., size-exclusion chromatography) to remove excess, unreacted linker.

  • Click Chemistry Reaction (Azide-Alkyne Cycloaddition) : The alkyne-modified small molecule is added to the purified azide-functionalized protein. The click chemistry catalyst (e.g., pre-mixed copper sulfate and sodium ascorbate) is introduced to catalyze the formation of a stable triazole linkage.

  • Final Purification : The final protein-small molecule conjugate is purified to remove any remaining reactants, catalyst, and unconjugated protein or small molecule.

  • Characterization : The purified conjugate is analyzed by methods such as mass spectrometry to confirm the successful conjugation and determine the final molecular weight, and by SDS-PAGE to assess purity.

Workflow Visualization

The logical flow of the conceptual experimental protocol is depicted in the diagram below.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Conjugation cluster_analysis Step 3: Analysis Protein Target Protein (with Cysteine) Reaction1 Thiol-Sulfone Reaction Protein->Reaction1 SmallMolecule Alkyne-Modified Small Molecule Reaction2 Click Chemistry (CuAAC) SmallMolecule->Reaction2 Linker This compound Linker->Reaction1 Purification1 Purification 1 (e.g., SEC) Reaction1->Purification1 AzideProtein Azide-Functionalized Protein Purification1->AzideProtein AzideProtein->Reaction2 Purification2 Purification 2 (e.g., SEC) Reaction2->Purification2 FinalProduct Protein-Linker-Small Molecule Conjugate Purification2->FinalProduct Analysis Characterization (Mass Spec, SDS-PAGE) FinalProduct->Analysis

References

Synthesis of Azido-PEG3-Sulfone-PEG4-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Azido-PEG3-Sulfone-PEG4-Boc, a heterobifunctional PROTAC linker. Due to the limited availability of a direct, published synthetic protocol, this guide presents a plausible multi-step synthetic pathway based on established principles of polyethylene (B3416737) glycol (PEG) chemistry. The guide includes detailed, albeit theoretical, experimental protocols, characterization data compiled from commercial suppliers, and visualizations of the synthetic workflow.

Physicochemical and Characterization Data

The following tables summarize the key quantitative data for this compound and its common precursors or related derivatives, as compiled from various chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₄₅N₃O₁₁S
Molecular Weight 571.68 g/mol
CAS Number 2055023-76-0
Appearance Solid or viscous oil
Purity Typically ≥95%
Storage -20°C, sealed, dry

Table 2: Related Compounds and Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Azido-PEG3-Sulfone-PEG4-acidC₂₁H₄₁N₃O₁₁S515.632055024-42-3
Azido-PEG3-Sulfone-PEG4-t-butyl esterC₂₇H₅₃N₃O₁₁S627.79Not available
N-(Azido-PEG3)-N-Boc-PEG4-acidC₂₄H₄₆N₄O₁₁566.652112731-95-8
N-(Azido-PEG3)-N-Boc-PEG4-NHS esterC₂₈H₄₉N₅O₁₃663.722112731-96-9

Proposed Synthetic Pathway

The synthesis of this compound is envisioned as a multi-step process involving the preparation of two key PEG intermediates, followed by their coupling to form the sulfone bridge, and subsequent functional group manipulations.

Synthesis_Pathway cluster_1 Intermediate 1 Synthesis cluster_2 Intermediate 2 Synthesis cluster_3 Coupling and Final Product Formation A HO-PEG4-OH B HO-PEG4-OTs A->B TsCl, Pyridine C HO-PEG4-NHBoc B->C 1. NaN3 2. H2, Pd/C 3. Boc2O H N3-PEG3-S-PEG4-NHBoc C->H Coupling with G D HO-PEG3-OH E HO-PEG3-OTs D->E TsCl, Pyridine F N3-PEG3-OH E->F NaN3 G N3-PEG3-SH F->G 1. TsCl, Pyridine 2. NaSH I This compound H->I Oxidation (e.g., m-CPBA) Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (HO-PEG4-OH, HO-PEG3-OH) int1 Synthesis of Boc-NH-PEG4-OH start->int1 int2 Synthesis of N3-PEG3-SH start->int2 coupling Thioether Formation int1->coupling int2->coupling oxidation Oxidation to Sulfone coupling->oxidation product Crude this compound oxidation->product purify Column Chromatography product->purify final_product Pure this compound purify->final_product nmr NMR (1H, 13C) ms Mass Spectrometry ftir FTIR final_product->nmr final_product->ms final_product->ftir

An In-depth Technical Guide to the Azido-PEG3-Sulfone-PEG4-Boc Linker for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex, which is essential for efficient protein degradation.[2]

This technical guide provides a comprehensive overview of the Azido-PEG3-Sulfone-PEG4-Boc linker, a versatile tool in the design and synthesis of potent and effective PROTACs. This linker incorporates several key features: an azide (B81097) group for click chemistry, a central sulfone moiety for enhanced stability, and polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties. The terminal tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential synthesis of the final PROTAC molecule.

Core Features of the this compound Linker

The this compound linker is a popular choice for PROTAC design due to its modular nature and favorable chemical properties.

Chemical Structure:

  • Azido (N3) Group: Enables covalent linkage to a warhead or E3 ligase ligand containing a terminal alkyne or a strained cycloalkyne (e.g., DBCO, BCN) via "click chemistry." This includes the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC).[3]

  • PEG3 and PEG4 Spacers: The polyethylene glycol units (three and four ethylene (B1197577) glycol repeats, respectively) are hydrophilic, which can improve the solubility of the resulting PROTAC. The flexibility and length of the PEG chains are crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

  • Sulfone (SO2) Group: The central sulfone group enhances the metabolic stability of the linker, making the PROTAC less susceptible to enzymatic degradation in vivo.

  • Boc (tert-butyloxycarbonyl) Protecting Group: This acid-labile protecting group on the terminal amine allows for a modular and controlled synthetic strategy. It can be selectively removed under acidic conditions to reveal a primary amine, which can then be coupled to the other component of the PROTAC (either the POI ligand or the E3 ligase ligand).[5]

Quantitative Data on PROTAC Performance (Illustrative)

Table 1: Degradation Efficiency of IRAK4-Targeting PROTACs [1][6]

CompoundLinker TypeCell LineDC50 (nM)Dmax (%)
Compound APEG-basedOCI-Ly10<10>90
Compound BAlkylTHP-11585
Compound CPEG-basedPBMCs25>90

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Biological Activity of BCR-ABL-Targeting PROTACs [7][8][9]

CompoundLinker TypeCell LineDC50 (nM)IC50 (nM)
PROTAC 1PEG-basedK5620.854.4
PROTAC 2AlkylBa/F3108.726.8
PROTAC 3PEG-basedK5622.712

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs. Below are representative protocols for key experiments.

Synthesis of a PROTAC using an Azido-PEG-Sulfone-Boc Linker (General Protocol)

A specific synthesis protocol for this compound is not publicly available. However, a general strategy for synthesizing a PROTAC using a similar linker would involve the following steps:

  • Synthesis of the Linker: This would likely involve a multi-step synthesis to assemble the PEG chains, introduce the central sulfone group, and add the terminal azide and Boc-protected amine functionalities.

  • Coupling of the First Ligand: The azide end of the linker is coupled to an alkyne-functionalized ligand (either for the POI or the E3 ligase) via a CuAAC or SPAAC reaction.

  • Boc Deprotection: The Boc protecting group on the other end of the linker is removed using an acid, such as trifluoroacetic acid (TFA), to expose the primary amine.

  • Coupling of the Second Ligand: The newly exposed amine is then coupled to the second ligand (which should have a carboxylic acid or other suitable functional group) using standard peptide coupling reagents like HATU or HBTU.

  • Purification: The final PROTAC product is purified using techniques such as flash chromatography or preparative HPLC.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[10][11]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol measures the effect of the PROTAC on cell proliferation.[4][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

  • Assay Procedure:

    • MTT Assay: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at the appropriate wavelength.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

  • Data Analysis: Plot the cell viability against the PROTAC concentration and determine the IC50 value.

Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)

This protocol assesses the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[14][15]

  • Immobilization: Immobilize the E3 ligase onto an SPR sensor chip.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity (KD).

    • Separately, determine the binding affinity of the PROTAC for the target protein in solution.

  • Ternary Complex Analysis:

    • Inject a mixture of the target protein and the PROTAC over the immobilized E3 ligase.

    • An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein enhances the binding of the other.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Recruits E3 Ligase Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Ubiquitination Proteasome 26S Proteasome POI_bound POI POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled E3_bound->PROTAC_bound

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Evaluation Synthesis PROTAC Synthesis & Purification Biochemical_Assays Biochemical Assays Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Binary_Binding Binary Binding Affinity (SPR, ITC) Ternary_Complex Ternary Complex Formation (SPR, NanoBRET) In_Vivo_Studies In Vivo Studies Cellular_Assays->In_Vivo_Studies Degradation Protein Degradation (Western Blot, MS) Viability Cell Viability (MTT, CTG) Downstream Downstream Signaling Analysis

Caption: A typical experimental workflow for the evaluation of a novel PROTAC.

IRAK4 Signaling Pathway Targeted by a PROTAC

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P Degradation Degradation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines PROTAC IRAK4 PROTAC PROTAC->IRAK4 Targets for Degradation

Caption: PROTAC-mediated degradation of IRAK4 blocks downstream inflammatory signaling.[16][17][]

BCR-ABL Signaling Pathway Targeted by a PROTAC

BCR_ABL_Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 P PI3K_Akt PI3K/Akt Pathway BCR_ABL->PI3K_Akt MAPK MAPK Pathway BCR_ABL->MAPK Degradation Degradation Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation PROTAC BCR-ABL PROTAC PROTAC->BCR_ABL Targets for Degradation

Caption: PROTAC-induced degradation of BCR-ABL inhibits multiple oncogenic signaling pathways.[9][19]

References

The Pivotal Role of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, inducing the degradation of specific target proteins rather than merely inhibiting their function. A PROTAC molecule is bifunctional, comprising a ligand for a target protein and another for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to facilitate a productive ternary complex between the target protein and the E3 ligase. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile and widely utilized tool in PROTAC design. This guide provides an in-depth examination of the role of PEG linkers, summarizing key data and experimental methodologies for researchers in the field.

Core Functions of the Linker in PROTACs

The linker is not merely a passive spacer but an active contributor to the PROTAC's overall profile. Its primary roles include:

  • Bridging the Proteins: The linker must span the distance between the target protein and the E3 ligase, enabling the formation of a stable and geometrically favorable ternary complex (Target-PROTAC-E3 Ligase).

  • Modulating Physicochemical Properties: The linker significantly impacts crucial drug-like properties such as solubility, cell permeability, and metabolic stability.

  • Influencing Ternary Complex Formation: The linker's length, rigidity, and composition dictate the orientation and interactions between the two proteins, directly affecting the stability and cooperativity of the ternary complex, which is essential for efficient ubiquitination.

Properties of PEG Linkers

PEG linkers are chains of repeating ethylene (B1197577) glycol units (-O-CH2-CH2-). Their popularity in PROTAC design stems from a unique combination of properties:

  • Hydrophilicity and Solubility: The ether oxygens in the PEG chain can form hydrogen bonds with water, significantly improving the aqueous solubility of the often-hydrophobic PROTAC molecule. This is crucial for both in vitro assays and in vivo applications.

  • Biocompatibility and Low Immunogenicity: PEG is well-known for its non-toxic and non-immunogenic nature, making it a safe component for therapeutic agents.

  • Flexibility and Conformational Freedom: The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, which can be advantageous for accommodating the topographies of different target proteins and E3 ligases to achieve a productive ternary complex.

  • Tunable Length: PEG linkers can be synthesized in various discrete lengths (often denoted by the number of ethylene glycol units, e.g., PEG3, PEG4), allowing for systematic optimization of the distance between the two ends of the PROTAC.

Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target-E3 ligase pair. It directly influences the stability of the ternary complex and, consequently, the efficiency of protein degradation.

  • Optimal Length and the "Hook Effect": For each PROTAC system, there is an optimal linker length that maximizes degradation. Linkers that are too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, linkers that are too long can lead to an increase in unproductive binary complexes and a decrease in the stability of the ternary complex, a phenomenon sometimes associated with the "hook effect".

  • Case Study Data: Studies on various PROTACs have demonstrated the profound impact of linker length. For instance, in the development of Bruton's tyrosine kinase (BTK) degraders, altering the PEG linker length by just a few ethylene glycol units resulted in significant changes in degradation potency (DC50) and maximal degradation (Dmax).

The following diagram illustrates the fundamental mechanism of PROTAC action, highlighting the central role of the linker in forming the ternary complex.

PROTAC_Mechanism Target Target Protein TernaryComplex Ternary Complex (Target-PROTAC-E3) Target->TernaryComplex Binding PROTAC PROTAC (E3 Ligand-Linker-Target Ligand) PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binding PolyUb Poly-Ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of action for a PROTAC molecule.

Quantitative Data Summary

The table below summarizes hypothetical data, illustrating how variations in PEG linker length for a PROTAC targeting Protein X with the Cereblon (CRBN) E3 ligase can affect key performance metrics.

PROTAC IDLinker CompositionLinker Length (Å)Solubility (µg/mL)Caco-2 Permeability (10⁻⁶ cm/s)Ternary Complex Kd (nM)DC50 (nM)Dmax (%)
PROTAC-1PEG2~10.5550.81509575
PROTAC-2PEG3~14.0781.2804088
PROTAC-3 PEG4 ~17.5 95 1.5 35 15 >95
PROTAC-4PEG5~21.01101.3653890
PROTAC-5PEG6~24.51251.11108081

Data are representative and for illustrative purposes.

As shown, the PROTAC with a PEG4 linker (PROTAC-3) exhibits the optimal balance of properties, leading to the strongest ternary complex formation (lowest Kd), most potent degradation (lowest DC50), and highest maximal degradation (Dmax). This highlights the necessity of synthesizing and testing a matrix of linker lengths to identify the optimal candidate.

Experimental Protocols and Workflows

The development and evaluation of PEGylated PROTACs involve a systematic workflow encompassing chemical synthesis, biochemical/biophysical assays, and cell-based degradation experiments.

Synthesis of PEGylated PROTACs

The synthesis typically involves a multi-step process where the E3 ligase ligand and the target protein ligand are synthesized separately and then coupled to a bifunctional PEG linker via reactions like amide bond formation or click chemistry.

General Protocol for Amide Coupling:

  • Activation: Dissolve the carboxylic acid-terminated component (either a ligand or the linker) in a suitable solvent (e.g., DMF). Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and stir at room temperature for 15-30 minutes to activate the carboxyl group.

  • Coupling: Add the amine-terminated component to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using LC-MS or TLC. The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Experimental Evaluation Workflow

The evaluation of a newly synthesized PROTAC follows a logical progression from biochemical validation to cellular activity assessment.

The diagram below outlines a typical experimental workflow for PROTAC evaluation.

Experimental_Workflow cluster_B cluster_C A PROTAC Design & Synthesis (Varying PEG Linkers) B Biochemical & Biophysical Assays A->B B1 Target Binding Assay (e.g., SPR, ITC) C Cell-Based Assays (in relevant cell line) B->C B3 Ternary Complex Formation (e.g., TR-FRET, SPR) B1->B3 B2 E3 Ligase Binding Assay B2->B3 D Downstream Functional Assays (e.g., Cell Viability, Phenotypic) C->D C1 Target Degradation Assay (Western Blot, In-Cell Western) C2 Dose-Response (DC50) & Time-Course C1->C2 C3 Ubiquitination Assay (Immunoprecipitation) C1->C3 E Lead Optimization (ADME/PK Properties) D->E

Caption: A standard workflow for the evaluation of PROTAC candidates.

Key Experimental Protocols

Western Blot for Protein Degradation:

  • Cell Treatment: Plate cells (e.g., HEK293T, or a cancer cell line expressing the target) and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (typically from 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Quantification: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control and compare it to the vehicle-treated sample to determine the percentage of degradation.

Conclusion: The Linker as a Critical Optimization Axis

The linker, and specifically the PEG linker, is a cornerstone of modern PROTAC design. Its properties are inextricably linked to the PROTAC's solubility, permeability, and, most importantly, its ability to induce potent and efficient degradation of a target protein. The flexibility, hydrophilicity, and tunable nature of PEG linkers provide a powerful toolkit for medicinal chemists. A systematic approach, involving the synthesis and evaluation of a library of PROTACs with varied PEG linker lengths, is essential for identifying candidates with optimal efficacy and drug-like properties. The interplay between the linker, the two ligands, and the two proteins is complex, and empirical testing remains the gold standard for navigating this intricate landscape to unlock the full therapeutic potential of PROTACs.

The diagram below summarizes the logical relationship between PEG linker properties and the ultimate performance of the PROTAC.

Linker_Properties_Influence cluster_props PEG Linker Properties cluster_effects Physicochemical & Biophysical Impact cluster_outcomes PROTAC Performance Metrics Length Length TernaryComplex Ternary Complex Stability & Cooperativity Length->TernaryComplex Flexibility Flexibility Flexibility->TernaryComplex Polarity Polarity (Hydrophilicity) Solubility Aqueous Solubility Polarity->Solubility Permeability Cell Permeability Polarity->Permeability can negatively impact if too high Potency Degradation Potency (DC50) Solubility->Potency PK Pharmacokinetics (ADME) Solubility->PK Permeability->Potency TernaryComplex->Potency Efficacy Maximal Degradation (Dmax) TernaryComplex->Efficacy

Caption: How PEG linker properties influence PROTAC performance.

An In-depth Technical Guide to Click Chemistry with Azide-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry and the Role of Azide-PEG Linkers

Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are paramount, both resulting in the formation of a stable triazole linkage.[2][3] These reactions are characterized by their high yields, tolerance of a wide range of functional groups, and ability to be performed in aqueous media, making them ideal for biological applications.[1][4]

Azide-functionalized polyethylene (B3416737) glycol (PEG) linkers are pivotal reagents in this field. The azide (B81097) group serves as a reactive handle for the click reaction, while the PEG component imparts favorable physicochemical properties to the resulting bioconjugates.[5] PEGylation, the process of attaching PEG chains, is a well-established strategy to enhance the therapeutic properties of biomolecules by improving solubility, increasing stability against enzymatic degradation, reducing immunogenicity, and extending circulation half-life. Monodispersed azide-PEG linkers, with their uniform and well-defined molecular weights, are particularly valuable in the development of precision drug delivery systems and bioconjugates due to the controlled and predictable nature of the resulting products.[6]

This guide provides a comprehensive overview of the principles, quantitative aspects, and detailed protocols for utilizing azide-PEG linkers in click chemistry for advanced bioconjugation and drug development applications.

Core Principles: CuAAC vs. SPAAC

The two primary forms of click chemistry involving azides and alkynes are CuAAC and SPAAC. The choice between them often depends on the specific application, balancing the need for rapid kinetics against concerns about catalyst toxicity.[7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of a terminal alkyne and an azide, catalyzed by a copper(I) species.[8] It is known for its exceptionally fast reaction rates and high yields, making it a cornerstone of in vitro click chemistry applications.[9] However, the use of a copper catalyst can be cytotoxic, limiting its direct application in living systems.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed. This catalyst-free reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) as the alkyne component.[9] The high ring strain of the cyclooctyne provides the necessary activation energy to drive the reaction with an azide, making SPAAC highly biocompatible and ideal for labeling in living cells and whole organisms.[9][10]

Quantitative Data Presentation

The following tables summarize key quantitative data for the use of azide-PEG linkers in click chemistry, providing a basis for comparison and experimental design.

Table 1: Physicochemical Properties of Azide-PEG Linkers

PropertyDescriptionTypical Values
Molecular Weight The mass of the PEG linker, which influences solubility, pharmacokinetics, and steric hindrance.Several hundred to tens of thousands of Daltons.[11]
Polydispersity Index (PDI) A measure of the uniformity of the PEG chain lengths. A lower PDI indicates a more homogenous product.Typically below 1.05 for monodispersed PEGs.[11]
Solubility The ability of the linker to dissolve in various solvents.Soluble in water and other aqueous buffers, as well as many organic solvents like DMSO and DMF.[12]
Stability The chemical stability of the azide group under various conditions.Thermally and chemically stable under most ambient laboratory conditions. Should be protected from prolonged light and heat.[11]

Table 2: Comparative Reaction Kinetics of CuAAC and SPAAC

ParameterCuAACSPAACKey Takeaway
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹10⁻² to 1 M⁻¹s⁻¹ (with DBCO)[9]CuAAC is typically 100 to 1000 times faster than SPAAC.[9]
Catalyst Requirement Yes (Copper (I))[9]No (Metal-free)[9]SPAAC's key advantage is its biocompatibility due to the absence of a toxic catalyst.[9]
Biocompatibility Limited due to copper cytotoxicity.[9]High, suitable for in vivo applications.[9]SPAAC is the preferred method for live-cell imaging and in vivo studies.[9]
Alkyne Reagent Simple terminal alkynes.Bulky, strained cyclooctynes (e.g., DBCO).[9]SPAAC reagents are larger, which can sometimes introduce steric hindrance.[9]
Regioselectivity High (yields 1,4-isomer).[9]Low (yields a mixture of regioisomers).[9]CuAAC provides a single, well-defined product isomer.

Table 3: Influence of PEG Linker Length on Pharmacokinetics of Bioconjugates

PEG Linker LengthEffect on Circulation Half-LifeEffect on BiodistributionReference
Short (e.g., PEG3) May lead to more rapid excretion compared to non-PEGylated counterparts.Can enhance image contrast by reducing non-specific accumulation in background organs.[13]
Medium (e.g., 2 kDa) Increased circulation time compared to non-PEGylated molecules.Reduced renal clearance.[14]
Long (e.g., 5-10 kDa) Significantly increased circulation time.Enhanced tumor accumulation in targeted drug delivery.[14]

Table 4: Impact of Drug-to-Antibody Ratio (DAR) on ADC Properties

Average DARIn Vitro PotencyIn Vivo ClearanceEfficacy and TolerabilityReference
Low (2-4) Increases with DAR.Comparable clearance rates.Generally better therapeutic index.[15]
Medium (~6) Continues to increase.Comparable clearance rates.Good therapeutic index.[15]
High (9-10) Highest in vitro potency.Rapid clearance observed.Decreased efficacy, likely due to faster clearance.[15]

Experimental Protocols

Detailed methodologies for key experiments involving azide-PEG linkers in click chemistry are provided below.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation

This protocol outlines a general method for conjugating an azide-PEG linker to a protein containing a terminal alkyne.

Materials:

  • Alkyne-modified protein

  • Azide-PEG linker

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)[16]

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)[16]

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Aminoguanidine (optional, to intercept deleterious ascorbate by-products)[17]

Procedure:

  • Preparation of Protein Solution: Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Preparation of Reagent Premix: In a separate tube, prepare a premix of CuSO₄ and the stabilizing ligand. A 1:5 molar ratio of copper to ligand is often used.[16]

  • Reaction Assembly: In the reaction tube containing the protein solution, add the azide-PEG linker. A 2 to 10-fold molar excess of the azide-PEG linker over the protein is typically used.

  • Addition of Catalyst: Add the CuSO₄/ligand premix to the protein-azide mixture. The final copper concentration is typically in the range of 50-250 µM.[16]

  • Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5 mM.[16]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching and Purification: Quench the reaction by adding a chelating agent such as EDTA. Purify the resulting PEGylated protein using size-exclusion chromatography or another suitable method to remove excess reagents.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a DBCO-functionalized drug to an azide-modified antibody.

Materials:

  • Azide-modified antibody

  • DBCO-functionalized drug/payload

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Organic solvent (e.g., DMSO) for dissolving the drug/payload

Procedure:

  • Preparation of Antibody Solution: Prepare a solution of the azide-modified antibody in the reaction buffer at a concentration of 1-10 mg/mL.[18]

  • Preparation of Drug Solution: Dissolve the DBCO-functionalized drug in a minimal amount of an organic solvent like DMSO to create a stock solution.

  • Reaction Setup: Add the DBCO-drug stock solution to the antibody solution. A 2 to 4-fold molar excess of the DBCO-drug over the antibody is commonly used.[19] The final concentration of the organic solvent should be kept below 20% to avoid denaturation of the antibody.[18]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[19]

  • Purification: Purify the resulting ADC using a suitable chromatography method, such as size-exclusion or hydrophobic interaction chromatography, to remove unreacted drug and other impurities.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC), reversed-phase HPLC, or mass spectrometry.[20]

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in click chemistry with azide-PEG linkers.

CuAAC_Workflow CuAAC Experimental Workflow for Protein PEGylation cluster_reactants Reactant Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Alkyne-Protein Alkyne-modified Protein in Buffer Mix Combine Protein, Azide-PEG, and Catalyst Premix Alkyne-Protein->Mix Azide-PEG Azide-PEG Linker Azide-PEG->Mix CuSO4 CuSO₄ Solution Premix CuSO₄/Ligand Premix CuSO4->Premix Ligand Stabilizing Ligand (e.g., THPTA) Ligand->Premix Premix->Mix Initiate Add Sodium Ascorbate to Initiate Reaction Mix->Initiate Incubate Incubate at RT (1-4h) or 4°C Initiate->Incubate Quench Quench with EDTA Incubate->Quench Purify Purify via Size- Exclusion Chromatography Quench->Purify Product PEGylated Protein Purify->Product

Caption: Workflow for CuAAC-mediated protein PEGylation.

SPAAC_Workflow SPAAC Experimental Workflow for ADC Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Azide-Ab Azide-modified Antibody in Buffer Mix Combine Antibody and DBCO-Drug Azide-Ab->Mix DBCO-Drug DBCO-functionalized Drug in DMSO DBCO-Drug->Mix Incubate Incubate at RT (2-4h) or 4°C Mix->Incubate Purify Purify via HIC or SEC Incubate->Purify Characterize Determine DAR (e.g., LC-MS) Purify->Characterize Product Antibody-Drug Conjugate (ADC) Characterize->Product

Caption: Workflow for SPAAC-mediated ADC synthesis.

Click_Chemistry_Signaling_Pathway Logical Flow of Click Chemistry Reactions Start Azide + Alkyne Decision Reaction Type? Start->Decision CuAAC CuAAC (Copper-Catalyzed) Decision->CuAAC Terminal Alkyne SPAAC SPAAC (Strain-Promoted) Decision->SPAAC Strained Alkyne Product Stable Triazole Linkage CuAAC->Product SPAAC->Product

Caption: Logical flow diagram of azide-alkyne click chemistry.

References

An In-depth Technical Guide to Azido-PEG3-Sulfone-PEG4-Boc for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG3-Sulfone-PEG4-Boc, a versatile tool in the field of bioconjugation. We will delve into its chemical properties, mechanisms of action, and provide detailed experimental protocols for its application in creating precisely engineered bioconjugates, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Introduction to this compound

This compound is a sophisticated chemical linker designed with distinct functional groups that allow for the sequential and controlled conjugation of different molecular entities. Its structure comprises four key components:

  • An Azido Group (N₃): This functionality is primarily used for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage with an alkyne-containing molecule.

  • A Sulfone Group (SO₂): The sulfone moiety, particularly a vinyl sulfone or a related derivative, can serve as a Michael acceptor, reacting with thiol groups (sulfhydryls) from cysteine residues in proteins and peptides. This provides an alternative or sequential conjugation point.

  • Polyethylene Glycol (PEG) Spacers (PEG3 and PEG4): The two PEG chains (with three and four ethylene (B1197577) glycol units, respectively) enhance the solubility and bioavailability of the resulting bioconjugate.[1] They also provide a flexible spacer arm, which can be crucial for maintaining the biological activity of the conjugated molecules by reducing steric hindrance.

  • A Boc-Protected Amine (Boc-NH): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[2] Its presence allows for the selective reaction of the azide (B81097) or sulfone group first. The Boc group can then be removed under acidic conditions to reveal a primary amine, which can be used for subsequent conjugation to another molecule.

This multi-functional design offers a high degree of control and flexibility in the synthesis of complex bioconjugates.

Chemical Properties and Structure

The unique arrangement of functional groups in this compound dictates its reactivity and utility.

cluster_workflow1 Workflow 1: Azide First start1 Alkyne-Biomolecule 1 cuac CuAAC Reaction start1->cuac linker1 This compound linker1->cuac conjugate1 Biomolecule 1-Linker-Boc cuac->conjugate1 deprotection1 Boc Deprotection conjugate1->deprotection1 conjugate2 Biomolecule 1-Linker-NH2 deprotection1->conjugate2 amine_reaction Amine Coupling conjugate2->amine_reaction start2 Molecule 2 (e.g., NHS ester) start2->amine_reaction final1 Biomolecule 1-Linker-Molecule 2 amine_reaction->final1 cluster_workflow2 Workflow 2: Sulfone First start3 Thiol-Biomolecule 1 thiol_reaction Thiol-Sulfone Reaction start3->thiol_reaction linker2 This compound linker2->thiol_reaction conjugate3 Biomolecule 1-Linker-Boc thiol_reaction->conjugate3 deprotection2 Boc Deprotection conjugate3->deprotection2 conjugate4 Biomolecule 1-Linker-NH2 deprotection2->conjugate4 amine_reaction2 Amine Coupling conjugate4->amine_reaction2 start4 Molecule 2 (e.g., NHS ester) start4->amine_reaction2 final2 Biomolecule 1-Linker-Molecule 2 amine_reaction2->final2

References

The Sulfone Group in PEG Linkers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers in bioconjugates has revolutionized the field of drug delivery. Among the various functionalities utilized in PEG linkers, the sulfone group has emerged as a critical component, offering enhanced stability and versatility, particularly in the development of next-generation therapeutics like antibody-drug conjugates (ADCs). This in-depth technical guide explores the core attributes of the sulfone group in PEG linkers, providing a comprehensive resource for researchers and drug development professionals.

Core Properties of Sulfone-Containing PEG Linkers

The sulfone group (R-S(=O)₂-R') imparts a unique set of physicochemical properties to PEG linkers, making them highly advantageous for bioconjugation.

Enhanced Stability: A primary driver for the adoption of sulfone-based linkers is their superior stability in biological media.[1][2][3][4][5] Unlike traditional maleimide-based linkers that are susceptible to thioether exchange with serum proteins and other metabolites, leading to premature payload release, sulfone linkers form more stable covalent bonds.[1][2][4] Specifically, phenyloxadiazole sulfone linkers have demonstrated significantly improved stability in human plasma, ensuring that the therapeutic payload remains attached to the targeting moiety until it reaches the target site.[1][2][3][4][5]

Reactivity and Selectivity: Sulfone-based linkers, particularly vinyl sulfones, exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups present in cysteine residues of proteins.[6] This chemoselectivity allows for precise, site-specific conjugation, which is crucial for producing homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR).[1][5] The reaction of vinyl sulfones with thiols is a Michael-type addition, which is efficient under physiological conditions.[7][8][9] It's important to note that while vinyl sulfones are highly selective for thiols over amines at neutral pH, reactivity with amines can occur at higher pH levels.[6] Bis-sulfone PEG derivatives act as highly reactive bis-alkylation reagents, capable of bridging two cysteine thiols, for instance, after the reduction of a disulfide bond in an antibody.[10][11]

Physicochemical Characteristics: The sulfone group is polar and contributes to the overall hydrophilicity of the PEG linker.[12][] This property can help to mitigate the aggregation often associated with hydrophobic drug payloads.[3] Sulfone-containing polymers are also known for their high thermal resistance, toughness, and hydrolytic stability.[14][15]

Applications in Bioconjugation and Drug Delivery

The unique properties of sulfone-PEG linkers have led to their successful application in several areas of drug development.

Antibody-Drug Conjugates (ADCs): The most prominent application of sulfone-PEG linkers is in the construction of ADCs.[1][2][3][4][5] By providing a stable linkage between the antibody and the cytotoxic payload, sulfone linkers enhance the therapeutic window of the ADC. The ability to perform site-specific conjugation to engineered cysteine (THIOMABs) or selenocysteine (B57510) (SELENOMABs) residues results in homogeneous ADC populations with predictable pharmacokinetic profiles and improved safety and efficacy.[1][2][3][5]

Hydrogel Formation: Sulfone-functionalized PEGs are utilized in the formation of hydrogels.[16][17] The vinyl sulfone groups can react with thiol-containing crosslinkers via Michael-type addition to form a stable hydrogel network.[7][8][9] These hydrogels have potential applications in tissue engineering and controlled drug release.[][16]

Quantitative Data Summary

While specific quantitative data is dispersed across various studies, the following table summarizes the key comparative findings regarding the stability of sulfone linkers versus maleimide (B117702) linkers.

ParameterSulfone Linker (Phenyloxadiazole)Maleimide LinkerReference
Human Plasma Stability Significantly more stableProne to thioether exchange, leading to deconjugation[1][2][3][4][5]
Conjugation Kinetics Slower reaction rate compared to maleimideRapid conjugation with thiols[1]
Chemoselectivity Highly selective for cysteine and selenocysteine thiolsReactive towards thiols[1][6]

Experimental Protocols and Methodologies

General Protocol for Site-Specific Antibody Conjugation with a Sulfone-PEG Linker

1. Antibody Preparation:

  • If targeting native disulfide bonds, the antibody is first treated with a reducing agent (e.g., TCEP or DTT) to generate free cysteine thiols. The reducing agent must then be removed, typically by a desalting column.
  • For antibodies with engineered cysteine residues (THIOMABs), this reduction step may not be necessary if the engineered cysteines are already present as free thiols.

2. Conjugation Reaction:

  • The prepared antibody is incubated with the sulfone-PEG-drug conjugate in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH).
  • The reaction temperature and incubation time are optimized based on the specific sulfone linker and antibody. For some sulfone linkers, increasing the temperature to 37°C can enhance the labeling efficiency.[1]

3. Purification:

  • After the conjugation reaction, the mixture is purified to remove unreacted drug-linker and other impurities. Common purification methods include size-exclusion chromatography (SEC) or protein A chromatography.

4. Characterization:

  • The resulting ADC is thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
  • Analytical techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (ESI-MS), and SDS-PAGE are employed for characterization.[18][19][20]

Visualizing Workflows and Pathways

Logical Workflow for ADC Development using Sulfone-PEG Linkers

ADC_Development_Workflow cluster_Phase1 1. Design & Synthesis cluster_Phase2 2. Conjugation cluster_Phase3 3. Characterization cluster_Phase4 4. Functional Evaluation A Antibody Selection & Engineering (e.g., THIOMAB) D Antibody Preparation (e.g., Reduction) A->D B Sulfone-PEG Linker Synthesis E Conjugation Reaction (Antibody + Linker-Payload) B->E C Payload Synthesis C->E D->E F Purification of ADC (e.g., SEC, Protein A) E->F G DAR Determination (HIC, MS) F->G H Purity & Aggregation Analysis (SEC) F->H I In Vitro Stability Assay (Human Plasma) F->I J In Vitro Cytotoxicity Assays I->J K In Vivo Efficacy Studies J->K

Caption: A streamlined workflow for the development of Antibody-Drug Conjugates (ADCs) utilizing sulfone-PEG linker technology, from initial design to in vivo evaluation.

Reaction Mechanism: Thiol-Michael Addition

Caption: The reaction mechanism of a vinyl sulfone-functionalized PEG linker with a protein thiol group via Michael addition, forming a stable thioether linkage.

Comparative Stability of Linkers in Plasma

Linker_Stability cluster_maleimide Maleimide Linker cluster_sulfone Sulfone Linker Maleimide_ADC ADC-Maleimide-Payload Thioether_Exchange Thioether Exchange (with Serum Albumin, Glutathione) Maleimide_ADC->Thioether_Exchange Deconjugated_Payload Released Payload Thioether_Exchange->Deconjugated_Payload Inactive_ADC Inactive ADC Thioether_Exchange->Inactive_ADC Sulfone_ADC ADC-Sulfone-Payload Stable_in_Plasma Stable in Plasma Sulfone_ADC->Stable_in_Plasma Intact_ADC_Delivery Intact ADC Delivered to Target Stable_in_Plasma->Intact_ADC_Delivery

Caption: A comparison of the stability of maleimide versus sulfone linkers in human plasma, highlighting the susceptibility of maleimide linkers to thioether exchange and the enhanced stability of sulfone linkers.

Conclusion

Sulfone-containing PEG linkers represent a significant advancement in the field of bioconjugation, offering a compelling solution to the stability challenges faced by earlier linker technologies. Their ability to form stable, covalent bonds with high selectivity makes them an invaluable tool for the development of robust and effective targeted therapies, particularly in the realm of antibody-drug conjugates. As research continues, the versatility and favorable properties of sulfone-PEG linkers are likely to drive further innovation in drug delivery and materials science.

References

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc-Protected Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups and linkers is paramount to achieving high-purity, desired sequences. Among the established methodologies, the use of tert-butyloxycarbonyl (Boc) protected amino acids in solid-phase peptide synthesis (SPPS) remains a robust and valuable technique. This guide provides an in-depth exploration of Boc-protected linkers, their chemical attributes, applications, and the detailed experimental considerations required for their successful implementation in research and drug development.

Core Principles of Boc-Protected Linkers in SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a foundational method in SPPS. It employs the acid-labile Boc group for the temporary protection of the Nα-amino group of the growing peptide chain. Concurrently, more stable benzyl-based protecting groups are typically used for the side chains of amino acids. This "quasi-orthogonal" system relies on differential acid lability for selective deprotection. The Boc group is readily removed by moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the linker anchoring the peptide to the solid support require strong acids, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage.[1][2][3][4]

The choice of a Boc-protected linker is critical as it dictates the conditions for the final cleavage of the synthesized peptide from the solid support, thereby influencing the overall success and purity of the final product. These linkers are designed to be stable throughout the iterative cycles of Boc deprotection and amino acid coupling.

Key Boc-Protected Linkers and Their Characteristics

Several types of resins and linkers have been developed for Boc-based SPPS, each with specific properties suited for different synthetic goals. The most common linkers are based on a benzyl (B1604629) ester or a related chemical moiety.

Merrifield Resin

The original and most classic resin for Boc-SPPS is the Merrifield resin, which is a chloromethylated polystyrene-divinylbenzene copolymer.[5][6] The first Boc-protected amino acid is typically attached via an ester bond formed through a nucleophilic substitution reaction. While foundational, the benzyl ester linkage in Merrifield resin can exhibit some instability to the repeated TFA treatments required for Boc deprotection, potentially leading to premature peptide loss, especially in the synthesis of long peptides.[5][7]

PAM (Phenylacetamidomethyl) Resin

To enhance the stability of the peptide-resin linkage to TFA, the Phenylacetamidomethyl (PAM) linker was developed.[5][8][9] This linker is inserted between the polystyrene support and the C-terminal amino acid, providing increased acid stability.[7] Consequently, PAM resins are preferred for the synthesis of longer peptides using the Boc strategy, as they minimize the loss of peptide chains during the synthesis.[5][10] The final cleavage from PAM resin requires strong acids like HF.[5]

BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins

For the synthesis of peptide amides, Benzhydrylamine (BHA) and Methylbenzhydrylamine (MBHA) resins are employed.[5][11] These resins possess an amine functional group to which the C-terminal amino acid is attached via an amide bond. The MBHA resin offers an optimal balance of stability towards TFA during synthesis and lability towards HF for the final cleavage, making it the support of choice for producing peptide amides in Boc-SPPS.[5][7]

Quantitative Data on Boc-Protected Linkers

The selection of a resin and linker in Boc-SPPS is guided by quantitative parameters such as loading capacity and cleavage efficiency.

Resin TypeLinker TypeTypical Loading Capacity (mmol/g)Cleavage ConditionsPrimary Use
MerrifieldChloromethyl0.5 - 1.2HF, TFMSA, TMSOTfPeptide acids
PAMPhenylacetamidomethyl0.5 - 1.0HF, TFMSA, TMSOTfPeptide acids (especially longer peptides)
BHABenzhydrylamine0.5 - 1.0HFPeptide amides
MBHAMethylbenzhydrylamine0.5 - 1.0HF, TFMSAPeptide amides

Table 1: Comparison of Common Resins and Linkers in Boc-SPPS. This table summarizes the key quantitative characteristics of widely used resins in Boc-based solid-phase peptide synthesis.

Cleavage ReagentTypical ConditionsTarget LinkagesKey Considerations
Anhydrous Hydrogen Fluoride (HF)0°C, 1 hour with scavengers (e.g., anisole, p-cresol)Benzyl esters (Merrifield, PAM), Benzhydrylamine amides (BHA, MBHA), and most benzyl-based side-chain protecting groupsHighly toxic and corrosive; requires specialized apparatus.[7][12][13]
Trifluoromethanesulfonic acid (TFMSA)0°C, 1-2 hours in TFA with scavengersSimilar to HF, but may be less effective for some protecting groupsLess volatile than HF but still highly corrosive.
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)0°C, 1-2 hours in TFA with scavengersAlternative to HF and TFMSAExtremely corrosive.

Table 2: Common Cleavage Cocktails for Boc-Protected Linkers. This table outlines the standard reagents and conditions for the final cleavage of peptides from the solid support in Boc-SPPS.

Experimental Protocols

Attachment of the First Boc-Amino Acid to Merrifield Resin (Cesium Salt Method)

This protocol describes a widely used method for esterifying the first Boc-protected amino acid to Merrifield resin, which minimizes racemization.[1][5][14]

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acid

  • Cesium carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • Dissolve the Boc-amino acid in a minimal amount of methanol.

  • Add water and titrate the solution to pH 7.0 with an aqueous solution of cesium carbonate.

  • Evaporate the solution to dryness to obtain the Boc-amino acid cesium salt.

  • Thoroughly dry the cesium salt under vacuum.

  • Swell the Merrifield resin in DMF in a reaction vessel.

  • Add the dried Boc-amino acid cesium salt (1.0-1.2 equivalents relative to the resin substitution) to the swollen resin.

  • Heat the reaction mixture at 50°C for 12-24 hours with agitation.

  • After the reaction is complete, filter the resin and wash it sequentially with DMF, a mixture of DMF/water, DMF, and finally methanol.

  • Dry the loaded resin under vacuum.

Standard Boc-SPPS Cycle

The following diagram illustrates the iterative cycle of deprotection, neutralization, and coupling in Boc-SPPS.

Caption: The iterative workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

HF Cleavage of Peptide from PAM Resin

This protocol outlines the procedure for the final cleavage of the synthesized peptide from PAM resin using anhydrous hydrogen fluoride. Extreme caution and a specialized apparatus are required for this procedure. [7][12][13]

Materials:

  • Peptide-loaded PAM resin

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus

  • Dry ice/ethanol bath

  • Diethyl ether (cold)

  • Acetic acid solution for extraction

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Add the appropriate scavengers (e.g., anisole, 1 mL per gram of resin).

  • Cool the reaction vessel in a dry ice/ethanol bath.

  • Carefully distill a calculated amount of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

  • Allow the reaction mixture to stir at 0°C for 1 hour.

  • After the reaction, remove the HF under a stream of nitrogen or by vacuum.

  • Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers and cleaved protecting groups.

  • Precipitate the crude peptide with cold diethyl ether.

  • Extract the peptide from the resin using an appropriate solvent, such as an aqueous acetic acid solution.

  • Lyophilize the aqueous solution to obtain the crude peptide.

Chemical Structures and Cleavage Mechanism

The stability of Boc-protected linkers in the presence of TFA and their lability to strong acids like HF is a result of their chemical structure.

Caption: Chemical structures of common Boc-protected linkers attached to a polystyrene resin.

The cleavage of the benzyl ester linkage of Merrifield and PAM resins by a strong acid like HF proceeds through an acid-catalyzed hydrolysis mechanism.

Cleavage_Mechanism start Resin-Linker-O-C(=O)-Peptide protonation Protonation of Carbonyl Oxygen (H⁺ from HF) start->protonation + H⁺ nucleophilic_attack Nucleophilic Attack by F⁻ (or scavenger) protonation->nucleophilic_attack cleavage Cleavage of Ester Bond nucleophilic_attack->cleavage products Resin-Linker⁺ + HOOC-Peptide cleavage->products

Caption: Simplified mechanism for the acid-catalyzed cleavage of a peptide from a benzyl ester linker.

Conclusion

Boc-protected linkers remain a cornerstone of solid-phase peptide synthesis, offering a reliable and well-established methodology for producing a wide range of peptides. The choice between Merrifield, PAM, BHA, and MBHA resins is dictated by the desired C-terminal functionality (acid or amide) and the length of the target peptide. While the requirement for strong acids like HF for cleavage necessitates special handling and equipment, the robustness of the Boc/Bzl strategy often provides superior results for challenging sequences. A thorough understanding of the chemical principles, quantitative parameters, and experimental protocols detailed in this guide will empower researchers to effectively utilize Boc-protected linkers in their peptide synthesis endeavors, contributing to advancements in biochemistry, pharmacology, and drug development.

References

In-Depth Technical Guide: Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and applications of Azido-PEG3-Sulfone-PEG4-Boc, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring three key functional groups: an azide (B81097) (N₃) group for click chemistry, a sulfone group that can act as a Michael acceptor, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent functionalization. This combination of functionalities makes it a versatile tool for covalently linking different molecular entities.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₃H₄₅N₃O₁₁S
Molecular Weight 571.68 g/mol
CAS Number 2055023-76-0
Purity Typically ≥95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM

Table 2: Storage and Handling

ParameterRecommendation
Storage Temperature -20°C
Handling Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE). Avoid inhalation, and contact with skin and eyes. Keep away from heat and open flames.

Safety Data Summary

Table 3: Hazard Identification and GHS Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralNot Classified-
Skin Corrosion/IrritationCategory 2Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3May cause respiratory irritation.

Table 4: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Table 5: Fire-Fighting Measures

ParameterRecommendation
Suitable Extinguishing Media Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.
Specific Hazards Arising from the Chemical Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides, carbon oxides, and sulfur oxides.
Protective Equipment for Firefighters Wear self-contained breathing apparatus and full protective gear.

Table 6: Accidental Release Measures

ParameterRecommendation
Personal Precautions Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.
Environmental Precautions Should not be released into the environment.
Methods for Cleaning Up Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Experimental Protocols and Applications

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). The azide group allows for the attachment of an alkyne-modified E3 ligase ligand via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click" reaction. The Boc-protected amine, after deprotection, can be coupled to a POI ligand. The sulfone group can also be utilized for conjugation to thiol-containing molecules via a Michael addition reaction.

General Protocol for PROTAC Synthesis

This protocol outlines a general two-step synthesis of a PROTAC using this compound.

Step 1: Boc Deprotection and POI Ligand Coupling

  • Dissolution: Dissolve this compound in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM).

  • Boc Deprotection: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM). Stir the reaction at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Dissolve the residue in a suitable solvent like DMF and neutralize the amine salt with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Amide Coupling: To the solution of the deprotected linker, add the carboxylic acid-functionalized POI ligand (typically 1.0-1.2 equivalents), a coupling reagent such as HATU (1.2 equivalents), and a base like DIPEA (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent like ethyl acetate (B1210297) and wash with aqueous solutions (e.g., saturated NaHCO₃, brine). Dry the organic layer and purify the product by flash column chromatography to yield the POI-linker conjugate.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with E3 Ligase Ligand

  • Dissolution: Dissolve the purified POI-linker conjugate and the alkyne-functionalized E3 ligase ligand (1.0-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

  • Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270).

  • Click Reaction: To the solution of the reactants, add the sodium ascorbate solution followed by the CuSO₄ solution. A copper-stabilizing ligand like TBTA can also be added.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Purification: Upon completion, purify the final PROTAC molecule by preparative HPLC.

Visualizations

The following diagrams illustrate the key workflows and relationships involving this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: POI Ligand Coupling cluster_step2 Step 2: E3 Ligase Ligand Coupling (Click Chemistry) A This compound B Boc Deprotection (TFA/DCM) A->B 1. C Amine-Linker B->C E Amide Coupling (HATU/DIPEA) C->E D POI-COOH D->E F POI-Linker-Azide E->F 2. H CuAAC Reaction (CuSO4/Ascorbate) F->H G E3 Ligase-Alkyne G->H I Final PROTAC H->I

Caption: General workflow for the synthesis of a PROTAC using this compound.

Signaling_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Forms E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degradation Products Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway facilitated by the synthesized molecule.

Functional_Groups center This compound azide Azide (N3) center->azide  Click Chemistry  (CuAAC, SPAAC) boc Boc-Protected Amine center->boc  Amide Coupling  (after deprotection) sulfone Sulfone (SO2) center->sulfone  Michael Addition  (Thiol-reactive)

Caption: Key functional groups of this compound and their reactivity.

An In-depth Technical Guide to the Core Principles of Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Therapeutics

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a powerful alternative to traditional occupancy-driven pharmacology.[1][2][3] Instead of merely inhibiting the function of a disease-causing protein, TPD harnesses the cell's own protein disposal machinery to selectively eliminate it entirely.[1] This approach provides several key advantages, including the potential to target proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, due to their lack of a defined active site.[1][4][5] Furthermore, because TPD agents act catalytically, they can be effective at lower doses, potentially reducing off-target effects and overcoming drug resistance mechanisms.[1][6][7]

The primary cellular pathway co-opted by TPD technologies is the ubiquitin-proteasome system (UPS), the main route for regulated protein degradation in eukaryotic cells.[7][8][9] This guide will delve into the fundamental principles of the UPS and explore the mechanisms of the two leading TPD strategies: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

The Ubiquitin-Proteasome System (UPS): The Cell's Protein Disposal Machinery

The UPS is a highly regulated and essential process for maintaining protein homeostasis (proteostasis) by removing misfolded, damaged, or obsolete proteins.[8][9] Dysfunction in this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders.[8][10] The degradation of a target protein via the UPS is a two-step process: the covalent attachment of multiple ubiquitin molecules to the substrate protein, followed by the degradation of the tagged protein by the 26S proteasome.[11][12]

The key players in this pathway are:

  • Ubiquitin: A small, highly conserved 76-amino acid regulatory protein.[13] A polyubiquitin (B1169507) chain, typically linked through lysine (B10760008) 48 (K48), acts as the degradation signal for the proteasome.[9][14]

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner, forming a thioester bond with the ubiquitin molecule.[11][13]

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.[11][13]

  • E3 Ubiquitin Ligase: The substrate recognition component of the system. E3 ligases (over 600 in humans) provide specificity by binding to both the E2-ubiquitin complex and the target protein, facilitating the transfer of ubiquitin to a lysine residue on the substrate.[8][15]

  • The 26S Proteasome: A large, multi-catalytic protease complex that recognizes, unfolds, and degrades polyubiquitinated proteins into small peptides, recycling the ubiquitin molecules.[9][12][13]

The sequential enzymatic cascade ensures a tightly controlled and specific degradation process.

UPS_Pathway cluster_activation 1. Ubiquitin Activation cluster_conjugation 2. Ubiquitin Conjugation cluster_ligation 3. Ubiquitin Ligation cluster_degradation 4. Proteasomal Degradation Ub Ubiquitin E1_Ub E1~Ub Ub->E1_Ub E1 E1 E1 Activating Enzyme E1->E1_Ub ATP ATP ATP->E1_Ub AMP_PPi AMP + PPi E1_Ub->AMP_PPi E2_Ub E2~Ub E1_Ub->E2_Ub E2 E2 Conjugating Enzyme E2->E2_Ub POI_Ub Ub-POI E2_Ub->POI_Ub Transfer to POI via E3 E3 E3 Ligase E3->POI_Ub POI Protein of Interest (POI) POI->POI_Ub PolyUb_POI Poly-Ub-POI POI_Ub->PolyUb_POI Chain Elongation Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Peptides Proteasome->Peptides Degradation Recycled_Ub Recycled Ub Proteasome->Recycled_Ub Recycling

Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

Core Technologies for Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to hijack the UPS.[1][6] They consist of three distinct components: a ligand that binds to the protein of interest (POI), a second ligand that recruits a specific E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two ligands.[1][7][16]

The mechanism of action for a PROTAC is an elegant process of induced proximity:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the POI and an E3 ligase, forming a transient POI-PROTAC-E3 ligase ternary complex.[1][17][18] The formation and stability of this complex are critical for degradation efficacy.[17][19]

  • Ubiquitination: Within the ternary complex, the E3 ligase is brought into close proximity with the POI, facilitating the transfer of ubiquitin from an E2-ubiquitin complex to lysine residues on the POI's surface.[1][18]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.[1][6]

  • Catalytic Cycle: After inducing ubiquitination, the PROTAC molecule is released and can go on to recruit another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.[1][6][7][18]

PROTAC_Mechanism cluster_ternary 1. Ternary Complex Formation cluster_ubiquitination 2. Ubiquitination cluster_degradation 3. Degradation & Recycling POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->E3 Ternary->PROTAC Release & Recycling Ub_POI Poly-Ub-POI Ternary->Ub_POI Ub Transfer E2_Ub E2~Ub E2_Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub_tag Ub Peptides Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of a Proteolysis-Targeting Chimera (PROTAC).
Molecular Glues

Molecular glues are small molecules that induce or stabilize protein-protein interactions.[4][20][] Unlike the bifunctional nature of PROTACs, molecular glues are typically monovalent compounds that work by altering the surface of one protein, creating a new interface for another protein to bind.[4][5][22]

In the context of TPD, molecular glues often bind to an E3 ligase, such as Cereblon (CRBN), remodeling its substrate-binding surface.[4][22] This conformational change allows the E3 ligase to recognize and bind to "neosubstrates"—proteins that it would not normally interact with.[4] Once the new ternary complex (E3 ligase-glue-neosubstrate) is formed, the subsequent steps mirror the UPS pathway: the neosubstrate is polyubiquitinated and then degraded by the proteasome.[5] The discovery of immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its analogs as molecular glue degraders was a landmark finding in the field.[22]

Molecular_Glue_Mechanism cluster_binding 1. Glue Binds E3 Ligase cluster_ternary 2. Neosubstrate Recruitment cluster_ub_degradation 3. Ubiquitination & Degradation POI Neosubstrate (POI) Ternary E3-Glue-POI Complex POI->Ternary E3 E3 Ligase E3_Glue E3-Glue Complex E3->E3_Glue Glue Molecular Glue Glue->E3_Glue E3_Glue->Ternary Surface altered, recruits POI Ub_POI Poly-Ub-POI Ternary->Ub_POI Ub Transfer E2_Ub E2~Ub E2_Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides

Caption: Mechanism of action for a molecular glue degrader.

Quantitative Data in Targeted Protein Degradation

The characterization of TPD molecules relies on a variety of quantitative measurements to determine their efficacy and mechanism. Key parameters include binding affinities, ternary complex formation, and cellular degradation potency.

Table 1: Key Parameters for Characterizing TPD Molecules

ParameterDescriptionTypical Assay(s)Common UnitsSignificance
Binary Kd (POI) Dissociation constant for the degrader binding to the Protein of Interest (POI).SPR, ITC, FPnM, µMMeasures direct engagement with the target protein.
Binary Kd (E3) Dissociation constant for the degrader binding to the E3 Ligase.SPR, ITC, FP, NanoBRETnM, µMMeasures direct engagement with the E3 ligase.
Cooperativity (α) A factor describing how the binding of one protein partner influences the binding of the other to the degrader. α > 1 is positive cooperativity; α < 1 is negative.ITC, SPRDimensionlessCrucial for ternary complex stability; high cooperativity is often desirable.[22]
Ternary Complex Kd Dissociation constant of the fully formed ternary complex.SPR, TR-FRET, AlphaLISApM, nMIndicates the stability of the key intermediate required for ubiquitination.
DC50 The concentration of a degrader required to induce 50% degradation of the target protein at a specific time point.Western Blot, MS-Proteomics, HiBiTnM, µMA primary measure of a degrader's cellular potency.[23]
Dmax The maximum percentage of protein degradation achieved at saturating concentrations of the degrader.Western Blot, MS-Proteomics, HiBiT%Indicates the efficacy of the degrader; a high Dmax is desired.[23]
t1/2 The time required to achieve half-maximal degradation at a given degrader concentration.Time-course Western Blot, Kinetic HiBiThours, minutesMeasures the rate of degradation.

Key Experimental Protocols in TPD Research

A multi-assay approach is essential to fully characterize a TPD agent, from initial binding events to final cellular outcomes.[24] A typical experimental workflow involves confirming target engagement, assessing ternary complex formation, and quantifying protein degradation.

TPD_Workflow cluster_biophysical Biochemical & Biophysical Assays cluster_cellular Cellular Assays Binding Step 1: Binary Binding (Target Engagement) Ternary Step 2: Ternary Complex Formation & Cooperativity Binding->Ternary Ub_vitro Step 3: In Vitro Ubiquitination Ternary->Ub_vitro Degradation Step 4: Target Degradation (Potency & Efficacy) Ub_vitro->Degradation Transition to Cellular Environment Selectivity Step 5: Selectivity (Proteome-wide) Degradation->Selectivity Phenotype Step 6: Functional Phenotype Selectivity->Phenotype

Caption: General experimental workflow for characterizing a TPD molecule.
Protocol: Ternary Complex Formation Assessment using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to study molecular interactions, making it ideal for monitoring ternary complex formation.[24][25][26]

  • Principle: The assay measures energy transfer between a donor fluorophore (e.g., Terbium cryptate) conjugated to one protein (e.g., an antibody against tagged E3 ligase) and an acceptor fluorophore (e.g., d2) conjugated to the second protein (e.g., an antibody against tagged POI). When the degrader brings the two proteins into close proximity (<10 nm), energy transfer occurs, generating a specific FRET signal that is proportional to the amount of ternary complex formed.

  • Methodology:

    • Reagent Preparation: Recombinant, tagged POI (e.g., His-tag) and E3 ligase (e.g., GST-tag) are prepared. Anti-tag antibodies conjugated to the donor (e.g., Anti-GST-Terbium) and acceptor (e.g., Anti-His-d2) are obtained.

    • Assay Setup: In a microplate, incubate a fixed concentration of the POI and E3 ligase with a serial dilution of the PROTAC or molecular glue compound.

    • Antibody Addition: Add the donor- and acceptor-conjugated antibodies to the wells and incubate to allow binding.

    • Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the degrader concentration. A characteristic bell-shaped or "hook effect" curve is often observed for PROTACs, where at very high concentrations, the signal decreases as binary complexes (PROTAC-POI and PROTAC-E3) predominate over the ternary complex.[25] The peak of the curve represents the optimal concentration for ternary complex formation.

Protocol: Cellular Protein Degradation Quantification using Western Blot

Western blotting is a foundational technique to directly measure the reduction in target protein levels within cells.

  • Principle: This immunoassay uses antibodies to detect a specific protein in a complex mixture separated by gel electrophoresis. The band intensity of the target protein is proportional to its abundance.

  • Methodology:

    • Cell Treatment: Culture cells to an appropriate confluency and treat with a range of degrader concentrations for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

    • SDS-PAGE and Transfer: Separate equal amounts of total protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting:

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to the POI.

      • Incubate with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) whose levels are unaffected by the treatment.

      • Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Data Analysis: Perform densitometry analysis to quantify the band intensity for the POI and the loading control in each lane. Normalize the POI intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each concentration. Plot the percentage of remaining protein versus degrader concentration to determine DC50 and Dmax values.

Protocol: Global Proteome Selectivity using Mass Spectrometry

Mass spectrometry (MS)-based proteomics is the gold standard for assessing the selectivity of a degrader across the entire proteome.

  • Principle: This unbiased approach identifies and quantifies thousands of proteins simultaneously from cell lysates. By comparing protein abundance in degrader-treated versus control-treated cells, off-target degradation events can be identified.

  • Methodology:

    • Cell Culture and Treatment: Prepare multiple biological replicates of cells treated with the degrader (at a concentration known to induce maximal degradation, e.g., 5x DC50) and a vehicle control for a fixed time.

    • Lysis and Protein Digestion: Harvest cells, lyse, and quantify total protein. Digest the proteins into peptides using an enzyme, typically trypsin.

    • Peptide Labeling (Optional but Recommended): For precise relative quantification, peptides from different samples can be labeled with isobaric tags (e.g., Tandem Mass Tags, TMT). This allows multiple samples to be combined and analyzed in a single MS run, reducing variability.

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The complex peptide mixture is separated by high-performance liquid chromatography (HPLC) and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments specific peptides to determine their amino acid sequence (MS2 scan).

    • Data Analysis:

      • The raw MS data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer).

      • Peptide sequences are matched to a protein database to identify the proteins present.

      • The relative abundance of each protein is quantified based on peptide intensity (for label-free quantification) or reporter ion intensity (for TMT).

      • Statistical analysis is performed to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control. The results are often visualized using a volcano plot.

Conclusion

Targeted protein degradation represents a transformative approach in modern drug discovery. By co-opting the cell's endogenous ubiquitin-proteasome system, PROTACs and molecular glues can induce the selective elimination of disease-relevant proteins, including those that have been historically intractable to conventional inhibitors. A deep understanding of the underlying biological principles, combined with a robust suite of quantitative and qualitative experimental methods, is critical for the successful design, characterization, and clinical translation of this exciting new class of medicines.

References

Unveiling the Engine of Targeted Protein Degradation: A Technical Guide to Azido-PEG3-Sulfone-PEG4-Boc in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Azido-PEG3-Sulfone-PEG4-Boc, a bifunctional linker integral to the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). We will delve into the core principles of PROTAC technology, the specific contributions of the linker's constituent parts, and provide detailed experimental protocols for the evaluation of PROTACs employing this linker.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The PROTAC molecule orchestrates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI.[3] This "kiss of death" marks the POI for degradation by the 26S proteasome, after which the PROTAC can catalytically repeat the process.[3][4]

The linker is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, and, most importantly, the stability and geometry of the ternary complex.[5][6]

The Role of this compound: A Multifaceted Linker

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker designed for versatility and efficacy.[7][8] Its structure is specifically engineered to optimize the performance of the resulting PROTAC molecule.

Core Components and Their Functions:

  • Polyethylene Glycol (PEG) Chains (PEG3 & PEG4): The PEG components are the most prevalent motifs in PROTAC linkers.[2] Their primary role is to enhance the physicochemical properties of the PROTAC. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[1] This is crucial for their biological activity. The flexibility of PEG chains is also thought to be advantageous, allowing the PROTAC to adopt various conformations to facilitate the formation of a productive ternary complex.[5] However, the length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair, as it directly impacts the distance and orientation between the two proteins within the ternary complex.[9]

  • Sulfone Group: While less common than PEG and alkyl chains, the sulfone group can be incorporated into PROTAC linkers to modulate their properties. The sulfone moiety is a polar and rigid group. Its inclusion can influence the linker's conformation, potentially pre-organizing the PROTAC into a bioactive conformation for ternary complex formation.[10] This can reduce the entropic penalty of binding and enhance the stability of the ternary complex. The polarity of the sulfone group can also contribute to the overall solubility of the PROTAC molecule.

  • Azido (N3) Group: The terminal azide (B81097) group is a versatile chemical handle for the conjugation of the PROTAC linker to one of the ligands, typically the one targeting the POI or the E3 ligase.[7] The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[7] This allows for a highly efficient and specific covalent linkage, simplifying the synthesis of the final PROTAC molecule.[11]

  • Boc (tert-Butoxycarbonyl) Protecting Group: The Boc group is a common protecting group for amines. In the context of this linker, it protects a reactive amine functionality during the synthesis and coupling of the other components. The Boc group can be easily removed under acidic conditions to reveal the amine, which can then be used for subsequent conjugation steps.

Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achievable).[12] The following table provides representative data for PROTACs utilizing PEG-based linkers to illustrate the range of potencies that can be achieved. It is important to note that these values are highly dependent on the specific target protein, E3 ligase, cell line, and treatment duration.[13][14]

PROTAC TargetE3 LigaseLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
BTKCRBNPEG-basedMino2.297[13]
TBK1CRBNAlkyl/ether (21 atoms)Not Specified396[2]
ARVHLPhenyl-substituted PEG22Rv1>3000Inactive[2]
HDAC3VHLBenzamide-basedHCT11644077[14]

Experimental Protocols

1. Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the reduction in the levels of a target protein following treatment with a PROTAC.[3]

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).[15]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[12]

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control.[3]

2. Ternary Complex Formation Assays

These assays are crucial for understanding the direct interaction between the POI, PROTAC, and E3 ligase. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful biophysical techniques for this purpose.[16][17]

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics (on-rate, off-rate) and affinity (KD) of binary and ternary complex formation.[18]

Materials:

  • SPR instrument

  • Sensor chip

  • Immobilization reagents

  • Purified E3 ligase

  • Purified protein of interest

  • PROTAC compound

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.[19]

  • Binary Interaction Analysis: Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary KD.[19]

  • Ternary Interaction Analysis: In a separate experiment, inject a mixture of a fixed, saturating concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase. This will allow for the determination of the ternary complex formation kinetics and affinity.[19]

  • Cooperativity Calculation: The cooperativity factor (alpha) can be calculated as the ratio of the binary KD (PROTAC to E3 ligase) to the ternary KD. A value greater than 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase.[18]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (KD, enthalpy, entropy) of binary and ternary complex formation.[16]

Materials:

  • ITC instrument

  • Purified E3 ligase

  • Purified protein of interest

  • PROTAC compound

  • Dialysis buffer

Procedure:

  • Binary Titration: Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding affinity.[17]

  • Ternary Titration: To measure the ternary complex formation, titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the POI.[17]

  • Data Analysis: The heat changes upon each injection are measured and used to calculate the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biophysical Biophysical Characterization cluster_cellular Cellular Evaluation cluster_data Data Analysis Linker_Synthesis Synthesis of this compound Ligand_Coupling Coupling to POI and E3 Ligands Linker_Synthesis->Ligand_Coupling PROTAC_Purification Purification and Characterization Ligand_Coupling->PROTAC_Purification Ternary_Complex_Assay Ternary Complex Formation (SPR/ITC) PROTAC_Purification->Ternary_Complex_Assay Degradation_Assay Protein Degradation Assay (Western Blot) PROTAC_Purification->Degradation_Assay Viability_Assay Cell Viability/Toxicity Assays Degradation_Assay->Viability_Assay DC50_Dmax Determination of DC50 and Dmax Degradation_Assay->DC50_Dmax

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, offering a powerful therapeutic strategy.[4]

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex.[1][2] The Azido-PEG3-Sulfone-PEG4-Boc linker is a sophisticated, heterobifunctional linker designed to offer a balance of hydrophilicity, defined length, and versatile chemical handles for the modular synthesis of PROTACs.

Key Features of the this compound Linker:

  • Azido Group (N3): Enables covalent attachment to an alkyne-functionalized ligand (either for the POI or the E3 ligase) via highly efficient and bio-orthogonal "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[][6]

  • PEG Moieties (PEG3 and PEG4): The polyethylene (B3416737) glycol units enhance the hydrophilicity of the PROTAC, which can improve aqueous solubility and potentially cell permeability.[7][8] The defined PEG lengths provide a precise spatial separation between the two ligands.

  • Sulfone Group (SO2): While less common than standard PEG or alkyl chains, the inclusion of a sulfone group can introduce conformational rigidity and polarity to the linker. This may influence the linker's three-dimensional conformation, potentially pre-organizing the PROTAC for more effective ternary complex formation. The polar nature of the sulfone may also contribute to the overall solubility of the molecule.

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a stable protecting group for the terminal amine. It can be efficiently removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand, typically through an amide bond formation.[9]

This application note provides detailed protocols for the sequential synthesis of a PROTAC using the this compound linker.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. This process can be visualized as a catalytic cycle.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary Recycle PROTAC (recycled) PROTAC->Recycle Release E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary recruited E1_E2 E1/E2 Enzymes E1_E2->Ub activates Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->Ternary

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular, three-stage process. This workflow allows for the controlled and sequential attachment of the two distinct ligands.

PROTAC_Synthesis_Workflow cluster_0 Stage 1: Click Chemistry cluster_1 Stage 2: Boc Deprotection cluster_2 Stage 3: Amide Coupling Linker This compound Click_Reaction CuAAC Reaction Linker->Click_Reaction Ligand1 Alkyne-functionalized Ligand 1 (for POI or E3 Ligase) Ligand1->Click_Reaction Intermediate1 Ligand 1-Linker-Boc Click_Reaction->Intermediate1 Deprotection Acidic Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 Ligand 1-Linker-NH2 Deprotection->Intermediate2 Amide_Coupling Amide Bond Formation (e.g., HATU) Intermediate2->Amide_Coupling Ligand2 Carboxylic Acid-functionalized Ligand 2 (for E3 Ligase or POI) Ligand2->Amide_Coupling Final_PROTAC Final PROTAC Molecule Amide_Coupling->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols are representative and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the this compound linker to an alkyne-functionalized ligand.

Materials:

Procedure:

  • In a clean, dry flask, dissolve the alkyne-functionalized ligand (1.0 eq) and this compound (1.1 eq) in a 3:1 mixture of tert-butanol and water.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO4 (0.1 eq) and THPTA (0.5 eq) in water.

  • To the degassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO4/THPTA solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous ammonium (B1175870) chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected PROTAC intermediate.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to expose the primary amine for the subsequent coupling reaction.

Materials:

  • Boc-protected PROTAC intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon source

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate (1.0 eq) in anhydrous DCM under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[9]

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.[9]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of residual TFA. The resulting amine-TFA salt is often used directly in the next step without further purification.

Protocol 3: Amide Bond Formation

This protocol describes the final coupling of the deprotected linker-ligand intermediate with a carboxylic acid-functionalized second ligand.

Materials:

  • Amine-TFA salt intermediate (from Protocol 2)

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • HATU (1,1'-[Bis(dimethylamino)methylene]uronium hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon source

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF under a nitrogen or argon atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-TFA salt intermediate (1.2 eq) in anhydrous DMF.

  • Add the solution of the activated carboxylic acid to the amine solution.

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

Quantitative Data Summary

Table 1: Representative Reaction Yields for PROTAC Synthesis Steps

Reaction StepReagentsTypical Yield (%)Reference
CuAAC Click ChemistryAzide-Linker, Alkyne-Ligand, CuSO4, NaAsc70-95[4]
Boc DeprotectionTFA/DCM or HCl/Dioxane>95 (often used crude)[9]
Amide CouplingAmine-Linker, COOH-Ligand, HATU, DIPEA50-80[8]

Table 2: Illustrative Degradation Potency of PEG-linked PROTACs

PROTAC TargetE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
BRD4VHLPEG-based1-40>90Ramos[4]
ERαVHLPEG-based<100~95MCF-7[4]
SMARCA2/4VHLPEG-based~10>90A549[10]

DC50: The concentration of a PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Conclusion

The this compound linker is a versatile tool for the modular synthesis of PROTACs. Its distinct functional groups allow for a controlled, stepwise assembly of the final heterobifunctional molecule. The inclusion of PEG and sulfone moieties is intended to confer favorable physicochemical properties, such as enhanced solubility and potentially improved cell permeability, which are critical for the development of effective targeted protein degraders. The provided protocols offer a robust framework for the synthesis and application of PROTACs utilizing this advanced linker technology. Researchers are encouraged to optimize these conditions for their specific ligand systems to achieve the desired potency and selectivity in their drug discovery efforts.

References

Application Notes and Protocols for Azido-PEG3-Sulfone-PEG4-Boc Click Chemistry Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an indispensable tool in bioconjugation, drug discovery, and materials science.[1][2] This reaction's high efficiency, specificity, and biocompatibility allow for the precise covalent linkage of molecules under mild conditions.[3] The Azido-PEG3-Sulfone-PEG4-Boc linker is a heterotrifunctional reagent designed to leverage the power of click chemistry while offering additional functionalities for advanced bioconjugation strategies, such as the development of antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).

This molecule incorporates three key features:

  • An azide group for participation in CuAAC reactions.

  • A sulfone moiety , which can act as a reactive handle for conjugation with thiol groups, such as those found in cysteine residues of proteins.[4][5]

  • A Boc-protected amine , which, after deprotection, provides a primary amine for further functionalization.[6][7]

The polyethylene (B3416737) glycol (PEG) spacers (PEG3 and PEG4) enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates.[8] This document provides detailed protocols for the use of this compound in a typical CuAAC reaction and the subsequent deprotection of the Boc group.

Data Presentation

Table 1: Typical Reaction Conditions for CuAAC with this compound
ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent in the reaction.
This compound1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the alkyne.
Copper(II) Sulfate (CuSO₄)0.01 - 0.1 equivalentsPrecursor for the active Cu(I) catalyst.
Sodium Ascorbate0.1 - 1.0 equivalentsReducing agent to generate and maintain Cu(I).[1]
Ligand (e.g., THPTA, TBTA)0.01 - 0.1 equivalentsStabilizes the Cu(I) catalyst and enhances reaction rate.[1][9]
SolventDMF, DMSO, t-BuOH/H₂OChosen to ensure solubility of all reactants.
TemperatureRoom Temperature (20-25 °C)Mild conditions are generally sufficient.
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS for completion.
Table 2: Protocol for Boc Deprotection
ParameterRecommended ConditionNotes
ReagentTrifluoroacetic Acid (TFA)A common and effective reagent for Boc deprotection.[6][7]
Concentration20-50% (v/v) in Dichloromethane (DCM)Higher concentrations can be used if deprotection is sluggish.[6]
Temperature0 °C to Room TemperatureStart at 0 °C to control potential side reactions.
Reaction Time30 minutes - 2 hoursMonitor by TLC or LC-MS.[7]
Scavengers (optional)Triisopropylsilane (TIS)Used to prevent side reactions with sensitive functional groups.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an alkyne-containing molecule to this compound.

Materials:

  • Alkyne-functionalized molecule

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Anhydrous, degassed solvents (e.g., DMF, DMSO, or a mixture of t-BuOH and water)

  • Reaction vessel

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-functionalized molecule in the chosen reaction solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water.

    • Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in the reaction solvent.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1 equivalent).

    • Add the this compound stock solution (1.1-1.5 equivalents).

    • Add the reaction solvent to achieve the desired final concentration.

    • Add the ligand stock solution (e.g., THPTA, 0.1 equivalents).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[2]

  • Reaction Initiation:

    • Add the CuSO₄ stock solution (0.05 equivalents).

    • Add the freshly prepared Sodium Ascorbate stock solution (0.5 equivalents) to initiate the reaction.

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction can be quenched by exposing it to air or by adding a chelating agent such as EDTA.

  • Purification:

    • The resulting triazole product can be purified using standard chromatographic techniques such as silica (B1680970) gel chromatography or preparative High-Performance Liquid Chromatography (HPLC).[10][][12] For PEGylated compounds, reverse-phase HPLC (RP-HPLC) is often effective.[13][14]

Protocol 2: Boc Group Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free amine.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343) (for removal of residual TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vessel

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected compound in DCM (e.g., 0.1 M) in a reaction vessel.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to achieve a final concentration of 20-50% (v/v).

  • Reaction and Monitoring:

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[6]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, add toluene and evaporate under reduced pressure. Repeat this step two more times.

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt if the neutralization step is omitted.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare Alkyne Stock Solution mix Mix Alkyne, Azide, Solvent, and Ligand prep_alkyne->mix prep_azide Prepare Azido-PEG-Sulfone-Boc Stock Solution prep_azide->mix prep_cu Prepare CuSO4 Stock Solution initiate Add CuSO4 and Sodium Ascorbate prep_cu->initiate prep_asc Prepare Sodium Ascorbate Stock Solution prep_asc->initiate prep_ligand Prepare Ligand Stock Solution prep_ligand->mix degas Degas with N2 or Ar mix->degas degas->initiate react Stir at Room Temperature initiate->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench purify Purify by Chromatography (e.g., HPLC) quench->purify G Azide This compound Plus1 + Azide->Plus1 Alkyne Alkyne-Molecule Plus1->Alkyne Arrow CuSO4, Na Ascorbate Ligand, Solvent Alkyne->Arrow Product Triazole-Linked Conjugate Arrow->Product G cluster_components Molecular Components cluster_conjugation Conjugation Steps cluster_product Final Product Antibody Targeting Antibody (with Cysteine) Thiol_Conj 1. Thiol-Sulfone Conjugation Antibody->Thiol_Conj Linker Azido-PEG3-Sulfone-PEG4-NH2 (deprotected linker) Linker->Thiol_Conj Drug Cytotoxic Drug (with Alkyne) Click_Chem 2. CuAAC Click Chemistry Drug->Click_Chem Thiol_Conj->Click_Chem Antibody-Linker Intermediate ADC Antibody-Drug Conjugate (ADC) Click_Chem->ADC

References

Application Notes and Protocols for Azido-PEG3-Sulfone-PEG4-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficacious and safe antibody-drug conjugates (ADCs) relies heavily on the linker technology connecting the monoclonal antibody (mAb) to the cytotoxic payload. Azido-PEG3-Sulfone-PEG4-Boc is a heterobifunctional linker designed to offer a superior solution for ADC construction. This linker incorporates several key features:

  • Sulfone Chemistry for Stable Conjugation: The sulfone group allows for covalent attachment to thiol groups, such as those from engineered cysteine residues on an antibody. This linkage is known to be more stable in plasma compared to traditional maleimide-based linkers, reducing premature drug release and off-target toxicity.[1][2][3][4][5][6][7]

  • Azide (B81097) Handle for Bioorthogonal Click Chemistry: The terminal azide group enables the attachment of a payload using highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[8][9][10][11][][13] This modular approach allows for the late-stage introduction of the cytotoxic drug.

  • PEG Spacers for Improved Physicochemical Properties: The polyethylene (B3416737) glycol (PEG) chains (PEG3 and PEG4) enhance the hydrophilicity of the linker. This can improve the solubility and stability of the final ADC, reduce aggregation, and potentially lead to a better pharmacokinetic profile.[14][][16][17][18]

  • Boc Protecting Group for Orthogonal Synthesis: The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for a controlled, stepwise conjugation strategy, preventing unwanted side reactions during the synthesis of the linker-payload construct.[1][19][20]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the development of site-specific ADCs.

Data Presentation

The stability of the linker is a critical attribute for any ADC. The following tables summarize representative data comparing the plasma stability of sulfone-based linkers to the more traditional maleimide-based linkers.

Table 1: Comparative Stability of Sulfone vs. Maleimide Conjugates in Human Plasma

Linker TypeAntibody Conjugation SiteIncubation Time (hours)Remaining Conjugate (%)Reference
MaleimideLC-V205C72~80[2]
Sulfone LC-V205C 72 ~66 [2]
MaleimideFc-S396C72~20[2]
Sulfone Fc-S396C 72 ~66 [2]
MaleimideHC-A114C1 month~50[1]
Sulfone HC-A114C 1 month ~90 [1]

Data presented is representative of sulfone linker stability and is based on studies using a phenyloxadiazole sulfone linker.

Table 2: Summary of Key Features and Advantages

FeatureAdvantage in ADC Development
Sulfone-Thiol ConjugationForms a highly stable thioether bond, leading to improved ADC stability in circulation and reduced off-target toxicity.[1][2][3][4][5][6][7]
Azide GroupEnables highly specific and efficient payload attachment via bioorthogonal click chemistry (CuAAC or SPAAC).[8][9][10][11][][13]
PEG SpacersIncreases hydrophilicity, which can enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the ADC.[14][][16][17][18]
Boc Protecting GroupAllows for controlled, stepwise synthesis of the linker-payload construct, ensuring precise chemical modification.[1][19][20]

Experimental Protocols & Workflows

The overall workflow for generating an ADC using this compound involves a multi-step process. The following diagram illustrates the logical relationship of these steps.

ADC_Development_Workflow cluster_linker_prep Linker-Payload Synthesis cluster_conjugation ADC Synthesis cluster_analysis ADC Characterization Boc_Deprotection Boc Deprotection of Linker Amine_Coupling Coupling to Payload Boc_Deprotection->Amine_Coupling Exposed Amine Sulfone_Conjugation Sulfone-Thiol Conjugation (Linker-Payload to Antibody) Amine_Coupling->Sulfone_Conjugation Linker-Payload Construct Antibody_Engineering Antibody with Engineered Cysteine Antibody_Engineering->Sulfone_Conjugation Purification Purification (e.g., SEC) Sulfone_Conjugation->Purification Click_Chemistry Click Chemistry (Payload to Linker-Antibody) Analysis Analysis (DAR, Stability, etc.) Purification->Analysis

Caption: Overall workflow for ADC development using this compound.

Protocol 1: Boc Deprotection of the Linker

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation to a payload.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound linker in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1][19]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker (as a TFA salt) can be used directly in the next step or after neutralization.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[19]

Protocol 2: Conjugation of the Deprotected Linker to a Payload

This protocol outlines the coupling of the deprotected linker to a payload containing a carboxylic acid group via amide bond formation.

Materials:

  • Deprotected Azido-PEG3-Sulfone-PEG4-NH₂ linker

  • Carboxyl-containing payload

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Preparative reverse-phase HPLC system

Procedure:

  • In a flask, dissolve the carboxyl-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

  • In a separate flask, dissolve the deprotected linker (1 equivalent) in anhydrous DMF and add TEA or DIPEA (3 equivalents).

  • Add the activated NHS ester solution to the linker solution and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the Azido-PEG3-Sulfone-PEG4-Payload conjugate by preparative reverse-phase HPLC.

Protocol 3: Site-Specific Conjugation to an Engineered Antibody (Sulfone-Thiol Reaction)

This protocol describes the conjugation of the linker-payload construct to an antibody with an engineered, surface-accessible cysteine residue (e.g., a THIOMAB).

Materials:

  • Engineered antibody (e.g., THIOMAB) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG3-Sulfone-PEG4-Payload construct

  • Reaction buffer (e.g., PBS with EDTA)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • If necessary, reduce the interchain disulfide bonds of the antibody using a mild reducing agent like TCEP, followed by buffer exchange to remove the reducing agent. This step is crucial for antibodies where the engineered cysteine is part of a disulfide bond. For antibodies with a free engineered cysteine, this step may not be necessary.

  • Dissolve the Azido-PEG3-Sulfone-PEG4-Payload construct in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Add the linker-payload solution to the antibody solution at a molar excess (typically 5-10 fold).

  • Incubate the reaction at room temperature or 37°C for 4-8 hours. The reaction with sulfone linkers may be slower than with maleimides, and gentle heating can increase the reaction rate.[3]

  • Monitor the conjugation progress using techniques like HIC-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR).

  • Once the desired DAR is achieved, purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and any aggregates.[21]

Sulfone_Conjugation_Workflow Engineered_mAb Engineered mAb (with Cys) Mix_Incubate Mix and Incubate (pH 7.4, RT or 37°C) Engineered_mAb->Mix_Incubate Linker_Payload Linker-Payload (with Sulfone) Linker_Payload->Mix_Incubate Purification Purification (SEC) Mix_Incubate->Purification Crude ADC ADC Purified ADC Purification->ADC

Caption: Experimental workflow for sulfone-thiol conjugation.

Protocol 4: Payload Attachment via Click Chemistry (Alternative Workflow)

This section provides protocols for attaching the payload to the antibody-linker conjugate via click chemistry. This is an alternative to Protocol 3 where the linker is first attached to the antibody, followed by the payload.

Materials:

  • Azide-functionalized antibody (prepared by conjugating the this compound linker to the antibody)

  • Alkyne-functionalized payload

  • Copper(II) sulfate (CuSO₄)

  • A copper(I)-stabilizing ligand (e.g., THPTA)

  • A reducing agent (e.g., sodium ascorbate)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • SEC system for purification

Procedure:

  • Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA ligand in water, and 100 mM sodium ascorbate (B8700270) in water. Prepare the alkyne-payload in a suitable solvent like DMSO.[9]

  • In a reaction tube, combine the azide-functionalized antibody with the alkyne-modified payload (molar ratio typically 1:5 to 1:10).

  • Prepare the Cu(I) catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio.

  • Add the Cu(I)/THPTA complex to the reaction mixture.

  • Initiate the reaction by adding sodium ascorbate.[9]

  • Incubate at room temperature for 1-2 hours, protecting the reaction from light.

  • Purify the final ADC using SEC to remove excess reagents.

This copper-free click chemistry method is ideal for applications where copper toxicity is a concern.

Materials:

  • Azide-functionalized antibody

  • Strained alkyne-functionalized payload (e.g., with DBCO or BCN)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • SEC system for purification

Procedure:

  • Dissolve the strained alkyne-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Add the payload solution to the azide-functionalized antibody solution at a molar excess (typically 5-20 fold). The final concentration of the organic solvent should be kept low (e.g., <10%) to prevent antibody denaturation.[22]

  • Incubate the reaction at room temperature for 2-4 hours. The reaction proceeds without the need for a catalyst.[8][10][11]

  • Monitor the reaction progress by LC-MS.

  • Purify the final ADC using SEC.

Click_Chemistry_Workflow cluster_CuAAC CuAAC cluster_SPAAC SPAAC Azide_Antibody Azide-Functionalized Antibody Reaction Reaction Azide_Antibody->Reaction Alkyne_Payload Alkyne-Functionalized Payload Alkyne_Payload->Reaction CuAAC_Reaction Add CuSO4/Ligand + NaAscorbate Reaction->CuAAC_Reaction Catalytic SPAAC_Reaction Simple Mixing (No Catalyst) Reaction->SPAAC_Reaction Non-Catalytic Purification Purification (SEC) Final_ADC Final ADC Purification->Final_ADC CuAAC_Reaction->Purification SPAAC_Reaction->Purification

Caption: Workflow for payload attachment via click chemistry.

Conclusion

The this compound linker provides a versatile and robust platform for the development of next-generation ADCs. Its combination of a stable sulfone linkage for antibody conjugation and a bioorthogonal azide handle for payload attachment, along with the beneficial properties of PEG spacers, addresses several key challenges in ADC design. The protocols outlined above provide a comprehensive guide for researchers to effectively utilize this advanced linker technology in their ADC development programs.

References

Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[3] Its reliability and mild reaction conditions have made it an indispensable tool in drug development, bioconjugation, and materials science.[4]

The Azido-PEG3-Sulfone-PEG4-Boc linker is a sophisticated, heterobifunctional molecule designed for advanced bioconjugation applications, such as the synthesis of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates several key features:

  • Azido Group (N3): Provides the reactive handle for the CuAAC reaction, enabling covalent linkage to an alkyne-functionalized molecule.[5][6]

  • PEG Spacers (PEG3 & PEG4): Two polyethylene (B3416737) glycol chains enhance the solubility and pharmacokinetic properties of the resulting conjugate, improving its in vivo behavior.[7][8]

  • Sulfone Group (SO2): The sulfone moiety can increase metabolic stability and may be integral to the linker's spatial configuration or interaction with biological targets.

  • Boc-Protected Amine (-NHBoc): A carbamate-protected amine provides a latent reactive site for a secondary conjugation step following deprotection, allowing for the sequential assembly of complex molecular architectures.

These application notes provide a detailed protocol for utilizing the this compound linker in a typical CuAAC reaction.

Reaction Principle and Workflow

The CuAAC reaction proceeds via a copper(I)-catalyzed mechanism that joins the this compound linker to a molecule containing a terminal alkyne. The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO4), using a reducing agent like sodium ascorbate (B8700270).[9][10] To enhance catalyst stability and prevent oxidative side reactions, a chelating ligand like tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.[11][12]

CuAAC_Mechanism General CuAAC Reaction Mechanism cluster_reaction CuAAC Catalytic Cycle cluster_catalyst_regen Catalyst Generation reagent reagent intermediate intermediate catalyst catalyst product product Azide Azido-PEG-Sulfone-Linker Copper_Acetylide Copper-Acetylide Intermediate Azide->Copper_Acetylide + Alkyne Alkyne-Substrate Alkyne->Copper_Acetylide + Cu_I Cu(I) Catalyst Cu_I->Alkyne Cu_II Cu(II) Cu_II->Cu_I In Situ Generation Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduces Triazole Triazole-Linked Conjugate Copper_Acetylide->Triazole Cycloaddition Triazole->Cu_I Regenerates

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The overall experimental workflow involves preparing the reagents, setting up the reaction under inert conditions to prevent catalyst oxidation, monitoring progress, and finally, purifying the desired conjugate.

CuAAC_Workflow Experimental Workflow for CuAAC Protocol prep prep reaction reaction analysis analysis final final A 1. Prepare Stock Solutions (Linker, Alkyne, CuSO4, Ligand, Ascorbate) B 2. Combine Linker, Alkyne, Solvent, and Ligand/CuSO4 A->B C 3. Degas Mixture (N2 or Argon Purge) B->C D 4. Initiate Reaction (Add Sodium Ascorbate) C->D E 5. Incubate at Room Temp (Stir for 2-12h) D->E F 6. Monitor Progress (TLC, LC-MS) E->F G 7. Quench and Purify (e.g., Chromatography) F->G Upon Completion H 8. Characterize Product (NMR, MS) G->H

Caption: A typical experimental workflow for the CuAAC protocol.

Detailed Experimental Protocol

This protocol describes a general procedure for conjugating this compound to an alkyne-functionalized molecule. Reaction parameters may require optimization for specific substrates.

1. Materials and Reagents

  • This compound

  • Alkyne-functionalized substrate

  • Copper(II) Sulfate Pentahydrate (CuSO4·5H2O)

  • Sodium Ascorbate (NaAsc)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: Anhydrous, degassed Dimethylformamide (DMF) or a mixture of water and t-Butanol (1:1)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Analytical tools: TLC, LC-MS, HPLC

2. Preparation of Stock Solutions

  • Azido-Linker: Prepare a 10 mM solution of this compound in DMF.

  • Alkyne-Substrate: Prepare a 10 mM solution of the alkyne-functionalized substrate in the chosen reaction solvent.

  • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 250 mM stock solution in deionized water. (If using TBTA, dissolve in DMSO/DMF).

  • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution must be made fresh immediately before use.

3. Reaction Procedure

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add the alkyne-substrate solution (1.0 equivalent).

  • Add the this compound solution (1.2 equivalents).

  • Add additional solvent to achieve a final substrate concentration of approximately 1-5 mM.

  • In a separate microfuge tube, premix the Copper(II) Sulfate solution (0.1 equivalents) and the THPTA ligand solution (0.5 equivalents). Vortex briefly. Add this catalyst/ligand mixture to the reaction vial.

  • Degas the reaction mixture by bubbling with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1]

  • Under the inert atmosphere, initiate the reaction by adding the freshly prepared sodium ascorbate solution (2.0 equivalents).

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress every 1-2 hours using an appropriate analytical method (e.g., LC-MS to observe the disappearance of starting materials and the appearance of the product mass). Reactions are often complete within 2-12 hours.

4. Work-up and Purification

  • Once the reaction is complete, quench it by exposing the mixture to air.

  • Dilute the reaction mixture with an appropriate solvent.

  • Purify the conjugate using a suitable method such as silica (B1680970) gel chromatography, reverse-phase HPLC, or size-exclusion chromatography, depending on the properties of the final product.

Quantitative Data and Troubleshooting

The success of the CuAAC reaction depends on the careful control of several parameters. The tables below summarize recommended conditions and common troubleshooting solutions.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Alkyne Substrate1.0 equivalentThe limiting reagent.
Azido-Linker1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the limiting reagent.[1]
CuSO40.05 - 0.1 equivalents (5-10 mol%)Higher loading can sometimes increase reaction rate but may complicate purification.
Ligand (THPTA/TBTA)0.25 - 0.5 equivalents (5x CuSO4)The ligand protects the Cu(I) catalyst from oxidation and increases reaction efficiency.[11][13]
Sodium Ascorbate1.0 - 5.0 equivalentsA significant excess is used to maintain a reducing environment.[10][14]
Substrate Concentration1 - 10 mMHigher concentrations can accelerate the reaction but may cause solubility issues.
TemperatureRoom Temperature (20-25 °C)The reaction is typically efficient at room temperature.[3]
pH (for aqueous media)6.5 - 8.0Buffers like HEPES or phosphate (B84403) are compatible; avoid Tris buffer.[10]

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Oxidized Cu(I) catalystEnsure thorough degassing of the reaction mixture. Use freshly prepared sodium ascorbate solution.[1]
Inactive reagentsVerify the integrity of the azide and alkyne functional groups.
Inhibitory functional groupsSubstrates with strong chelating groups (e.g., His-tags) can sequester copper. Increase catalyst/ligand concentration.[10]
Side Product Formation Alkyne homocoupling (Glaser coupling)Perform the reaction under strictly anaerobic (oxygen-free) conditions.[1]
Degradation of biomoleculesReactive oxygen species can be generated. Ensure sufficient ligand is present to protect the catalyst and biomolecules.[13]
Difficulty in Purification Excess copper ionsAfter the reaction, add a chelating agent like EDTA to sequester residual copper before purification.

Application in Bifunctional Molecule Synthesis

The this compound linker is ideal for constructing complex molecules like PROTACs. The workflow involves a primary CuAAC reaction followed by deprotection and a secondary conjugation.

PROTAC_Synthesis_Logic linker linker molecule molecule reaction_step reaction_step intermediate intermediate final_product final_product A This compound (Linker) C CuAAC Reaction (Click Chemistry) A->C B Alkyne-modified E3 Ligase Ligand B->C D Intermediate Conjugate (Boc-Protected) C->D E TFA or HCl (Deprotection) D->E G Amide Coupling (e.g., EDC/NHS) E->G Deprotected Intermediate F Amine-Reactive Target Protein Ligand F->G H Final Bifunctional Molecule (e.g., PROTAC) G->H

Caption: Logical workflow for synthesizing a bifunctional molecule using the linker.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-Sulfone-PEG4-Boc is a versatile, heterobifunctional linker designed for advanced bioconjugation and is particularly well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker incorporates several key features: an azide (B81097) group for highly selective and bioorthogonal strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, a sulfone moiety as a reactive handle for thiol-specific modifications, polyethylene (B3416737) glycol (PEG) spacers to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc) protecting group for controlled, sequential conjugations.[1]

SPAAC, a cornerstone of copper-free click chemistry, enables the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts, making it ideal for applications involving sensitive biomolecules and in living systems. The reaction is driven by the high ring strain of cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides to form a stable triazole linkage.[2][3]

These application notes provide a comprehensive guide to utilizing this compound in SPAAC reactions, including detailed experimental protocols, quantitative data on reaction kinetics, and its application in PROTAC synthesis.

Key Features and Applications

  • Bioorthogonality: The azide group reacts specifically with strained alkynes, minimizing off-target reactions with other functional groups found in biological systems.

  • Enhanced Solubility: The hydrophilic PEG spacers improve the aqueous solubility of the linker and the resulting bioconjugates, which is crucial for biological applications.[4]

  • Reduced Steric Hindrance: The PEG linker extends the reactive azide group away from the core structure, improving its accessibility and potentially increasing reaction rates.[5][6][7]

  • Dual Functionality: The presence of a sulfone group allows for thiol-specific conjugation, such as to cysteine residues in proteins, in addition to the azide-alkyne cycloaddition.[1][8]

  • Controlled Synthesis: The Boc protecting group allows for a multi-step conjugation strategy, where the azide can be reacted first, followed by deprotection and subsequent reaction at the newly revealed amine.

  • PROTAC Synthesis: This linker is ideally suited for the modular synthesis of PROTACs, connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand.[3]

  • Biomolecule Labeling: It can be used for the specific labeling of proteins, peptides, nucleic acids, and other biomolecules for imaging, tracking, and functional studies.

Data Presentation

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

ReactantsBufferpHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)
sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosideHEPES7.0251.22
sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranosidePBS7.0250.85
sulfo-DBCO-amine + 3-azido-L-alanineHEPES7.0250.55
sulfo-DBCO-amine + 3-azido-L-alaninePBS7.0250.32
DBCO-PEG5-Trastuzumab + Azide-sugarHEPES7.025~0.37
DBCO-Trastuzumab + Azide-sugarHEPES7.025~0.24

Data is representative and sourced from studies on similar molecules.[6][7] The presence of a PEG linker (as in DBCO-PEG5-Trastuzumab) has been shown to increase reaction rates by approximately 31 ± 16%.[6][7]

Table 2: General Parameters for SPAAC Bioconjugation

ParameterRecommended RangeNotes
Molar Ratio (Azide:Alkyne)1:1 to 20:1 (excess azide)An excess of the smaller molecule is often used to drive the reaction to completion when labeling a larger biomolecule.
Reaction Temperature4°C to 37°CHigher temperatures generally increase the reaction rate, but the thermal stability of the biomolecules must be considered.[9]
Reaction Time1 - 24 hoursReaction progress should be monitored by a suitable analytical method (e.g., LC-MS, SDS-PAGE).
SolventAqueous buffers (PBS, HEPES), DMSO, DMFFor bioconjugation, aqueous buffers are preferred. The final concentration of organic solvents should be kept low (<10%) to avoid protein denaturation.
pH6.0 - 8.0Higher pH values can sometimes increase reaction rates, but this is buffer-dependent. HEPES buffer often provides higher rates than PBS at neutral pH.[6][9]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation to a DBCO-Modified Protein

This protocol describes the conjugation of this compound to a protein that has been pre-functionalized with a DBCO group.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS or HEPES, pH 7.4)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Preparation of Azide Linker Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the azide linker in anhydrous DMSO or DMF (e.g., 10 mM).

  • SPAAC Reaction:

    • In a reaction tube, add the solution of the DBCO-functionalized protein.

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 5- to 20-fold molar excess is a good starting point.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% (v/v) to maintain protein stability.

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.

  • Purification:

    • Remove the excess, unreacted azide linker and organic solvent by size exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or UV-Vis spectroscopy if the linker or protein has a chromophore.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a modular approach for synthesizing a PROTAC where the this compound linker connects a DBCO-functionalized E3 ligase ligand to an azide-reactive target protein ligand.

Materials:

  • DBCO-functionalized E3 ligase ligand

  • Target protein ligand with a reactive group for the sulfone moiety (e.g., a thiol)

  • This compound

  • Reaction solvents (e.g., anhydrous DMSO, DMF)

  • Purification equipment (e.g., preparative HPLC)

  • Analytical instruments for characterization (e.g., LC-MS, NMR)

Procedure:

Step 1: Conjugation of this compound to the Target Protein Ligand

  • Reaction Setup:

    • Dissolve the target protein ligand (containing a thiol group) and a slight molar excess of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO).

    • If the reaction is a Michael addition to a thiol, a mild base may be required to facilitate the reaction.

  • Incubation:

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

  • Purification:

    • Purify the resulting azide-functionalized ligand using an appropriate chromatographic method (e.g., flash chromatography or preparative HPLC).

Step 2: SPAAC Ligation to the DBCO-Functionalized E3 Ligase Ligand

  • Reaction Setup:

    • Dissolve the purified azide-functionalized target protein ligand from Step 1 and an equimolar amount of the DBCO-functionalized E3 ligase ligand in anhydrous DMSO or DMF.

  • Incubation:

    • Stir the reaction mixture at room temperature for 12-24 hours. It is advisable to perform the reaction in the dark to prevent any potential light-induced degradation of the DBCO group.

  • Monitoring and Purification:

    • Monitor the progress of the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry (HRMS) and NMR.

Note on the Boc Group: If further functionalization is desired at the amine protected by the Boc group, it can be deprotected under acidic conditions (e.g., using trifluoroacetic acid) after one of the conjugation steps.

Mandatory Visualization

SPAAC_Bioconjugation_Workflow General Workflow for SPAAC Bioconjugation cluster_materials Starting Materials cluster_reaction SPAAC Reaction cluster_purification Purification cluster_analysis Analysis dbco_protein DBCO-Functionalized Protein mix Mix Reactants (Aqueous Buffer, <10% Organic) dbco_protein->mix azide_linker This compound Stock Solution (in DMSO/DMF) azide_linker->mix incubate Incubate (4-37°C, 1-24h) mix->incubate purify Remove Excess Linker (Desalting Column / Dialysis) incubate->purify analyze Characterize Conjugate (SDS-PAGE, Mass Spec) purify->analyze

Caption: Experimental workflow for SPAAC bioconjugation.

PROTAC_Synthesis_Workflow Workflow for PROTAC Synthesis cluster_step1 Step 1: Linker-Ligand 1 Conjugation cluster_step2 Step 2: SPAAC Ligation cluster_final Final Product thiol_ligand Thiol-Containing Target Protein Ligand conjugate1 Conjugate via Sulfone-Thiol Reaction thiol_ligand->conjugate1 azide_linker This compound azide_linker->conjugate1 purify1 Purify Azide-Functionalized Ligand conjugate1->purify1 purified_azide Purified Azide-Ligand dbco_ligand DBCO-Functionalized E3 Ligase Ligand spaac Perform SPAAC Reaction (DMSO/DMF, RT, 12-24h) dbco_ligand->spaac purified_azide->spaac purify2 Purify Final PROTAC (HPLC) spaac->purify2 protac Characterized PROTAC Molecule (HRMS, NMR) purify2->protac

Caption: Modular synthesis of a PROTAC via SPAAC.

Linker_Functionality Functionality of this compound linker This compound Azide (N3) PEG Spacers Sulfone (SO2) Boc-Protected Amine azide_react Reacts with Strained Alkynes (DBCO, BCN) via SPAAC linker:azide->azide_react peg_func Enhances Solubility Reduces Steric Hindrance linker:peg->peg_func sulfone_react Reacts with Thiols (e.g., Cysteine Residues) linker:sulfone->sulfone_react boc_func Deprotection under Acidic Conditions to Yield Amine for Further Conjugation linker:boc->boc_func

Caption: Functional components of the linker molecule.

References

Application Notes: Facile Deprotection of the Boc Group from Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in the synthesis of complex molecules, including PEGylated linkers used in bioconjugation and drug delivery.[1][2][3] Its widespread use is attributed to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the efficient deprotection of the Boc group from Azido-PEG3-Sulfone-PEG4-Boc, yielding the corresponding primary amine. This protocol is crucial for subsequent conjugation reactions, such as the attachment of payloads or targeting ligands in the development of Antibody-Drug Conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs).[2][3]

The deprotection is achieved through acidolysis, most commonly employing trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (B109758) (DCM).[1][4] The reaction is typically rapid and proceeds with high yield. Monitoring the reaction progress is essential to ensure complete removal of the Boc group while minimizing potential side reactions.

Key Experimental Parameters and Data

The efficiency of the Boc deprotection reaction is influenced by several factors, including the concentration of the acid, reaction temperature, and time. The following table summarizes typical quantitative data for the deprotection of Boc-protected PEG linkers.

ParameterReagent/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Analytical Method
Boc Deprotection 20-50% TFA in DCM0 to Room Temp0.5 - 2>95>95LC-MS, NMR
Boc Deprotection 4M HCl in DioxaneRoom Temp0.5 - 2HighHighLC-MS, NMR

Experimental Protocol

This protocol outlines the procedure for the deprotection of the Boc group from this compound using trifluoroacetic acid (TFA).

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid to the cooled solution to achieve a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v).[4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature. Continue stirring and monitor the reaction progress.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[4][5]

  • Work-up:

    • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[4]

    • Neutralization: Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.

    • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, Azido-PEG3-Sulfone-PEG4-Amine, as a TFA salt or free amine depending on the workup.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR spectroscopy.

Visualizing the Workflow and Chemical Transformation

The following diagrams illustrate the experimental workflow for the Boc deprotection and the corresponding chemical reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA (20-50%) cool->add_tfa stir Stir at 0°C to RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate monitor->concentrate neutralize Neutralize with NaHCO3 concentrate->neutralize extract Extract with DCM neutralize->extract dry Dry over Na2SO4 extract->dry final_product Isolate Product dry->final_product

Caption: Experimental workflow for the deprotection of Boc-protected Azido-PEG linker.

chemical_reaction reactant This compound product Azido-PEG3-Sulfone-PEG4-Amine reactant->product TFA, DCM 0°C to RT byproducts + CO2 + Isobutylene

Caption: Chemical reaction for the TFA-mediated deprotection of a Boc group.

References

Application Notes and Protocols for Azido-PEG3-Sulfone-PEG4-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-Sulfone-PEG4-Boc is a versatile heterobifunctional linker designed for advanced bioconjugation applications. This linker incorporates several key chemical features: an azide (B81097) group for click chemistry, a sulfone moiety, two distinct polyethylene (B3416737) glycol (PEG) spacers (PEG3 and PEG4), and a Boc-protected amine. The azide handle allows for highly efficient and specific covalent bond formation with terminal alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The PEG spacers enhance solubility and provide spatial separation between conjugated molecules, which can be crucial for maintaining biological activity.[3] The sulfone group can act as a reactive handle for thiol-specific modifications, and the Boc-protected amine allows for subsequent functionalization after deprotection.[4]

These characteristics make this compound an ideal reagent for a variety of applications in drug development and life sciences research, including the synthesis of Antibody-Drug Conjugates (ADCs), the development of PROTACs, and the surface functionalization of biomaterials.[2][4]

Reaction with Terminal Alkynes

The primary application of the azide group in this compound is its reaction with terminal alkynes to form a stable triazole linkage. This can be achieved through two main "click chemistry" pathways:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by a copper(I) species, typically generated in situ from a copper(II) salt and a reducing agent.[5][6] It is the most common method for azide-alkyne ligation.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) without the need for a copper catalyst.[7] This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[7]

Experimental Protocols

Below are representative protocols for the reaction of this compound with a terminal alkyne-containing molecule. Note: These are general guidelines, and optimization of reaction conditions (e.g., stoichiometry, concentration, temperature, and reaction time) is recommended for each specific application.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized biomolecule to this compound using a copper(I) catalyst.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Analytical instrumentation for reaction monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer).

    • Prepare a stock solution of the alkyne-functionalized molecule in the reaction buffer.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in deionized water or a compatible organic solvent.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized molecule and this compound. The molar ratio should be optimized, but a slight excess of the azide linker (1.1-1.5 equivalents) is often used.

    • Add the reaction buffer to achieve the desired final concentration.

    • Add the THPTA or TBTA ligand to the reaction mixture.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the CuSO₄ stock solution, followed by the freshly prepared sodium ascorbate stock solution.

    • Allow the reaction to proceed at room temperature with gentle stirring.

    • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, LC-MS) until the desired level of conjugation is achieved.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted reagents and byproducts.

Quantitative Data Summary (Representative):

ParameterRecommended RangeNotes
Alkyne Substrate1 equivalentThe limiting reagent.
This compound1.1 - 1.5 equivalentsA slight excess can drive the reaction to completion.
Copper(II) Sulfate (CuSO₄)0.01 - 0.1 equivalents (1-10 mol%)Precursor for the Cu(I) catalyst.
Ligand (e.g., THPTA, TBTA)0.01 - 0.1 equivalents (1-10 mol%)Stabilizes the Cu(I) catalyst.
Sodium Ascorbate0.1 - 1.0 equivalentsReducing agent to generate and maintain Cu(I).
Reaction Time1 - 4 hoursHighly dependent on substrates and concentrations.
TemperatureRoom TemperatureMild conditions are generally sufficient.
pH7.0 - 8.0Optimal for most bioconjugation reactions.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a strained cyclooctyne-functionalized biomolecule to this compound.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO-protein, BCN-peptide)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Analytical instrumentation for reaction monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or the reaction buffer).

    • Prepare a stock solution of the cyclooctyne-functionalized molecule in the reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the cyclooctyne-functionalized molecule and this compound. A molar ratio of 1:1 to 1:1.5 is a good starting point for optimization.

    • Add the reaction buffer to achieve the desired final concentration.

  • Reaction Incubation and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C with gentle agitation.

    • Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, LC-MS) until the reaction is complete.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

Quantitative Data Summary (Representative):

ParameterRecommended RangeNotes
Cyclooctyne Substrate1 equivalentThe limiting reagent.
This compound1.0 - 1.5 equivalentsA slight excess can be beneficial.
Reaction Time1 - 12 hoursDependent on the specific cyclooctyne and reaction conditions.
TemperatureRoom Temperature to 37°CHigher temperatures can increase the reaction rate.
pH7.0 - 8.0Generally compatible with physiological pH.

Visualizations

Reaction Pathway

G General Reaction Scheme cluster_reactants Reactants cluster_catalyst Reaction Conditions cluster_product Product Azido_Linker This compound Triazole_Product Stable Triazole Conjugate Azido_Linker->Triazole_Product Click Reaction Alkyne_Molecule Terminal Alkyne-Molecule Alkyne_Molecule->Triazole_Product Catalyst Cu(I) Catalyst (for CuAAC) or Strain (for SPAAC) Catalyst->Triazole_Product

Caption: Azide-Alkyne Cycloaddition Reaction.

Experimental Workflow for Bioconjugation

G Experimental Workflow Start Start: Prepare Reagents Mix Combine Azido-Linker and Alkyne-Biomolecule Start->Mix Add_Catalyst Add Cu(I) Catalyst and Reducing Agent (for CuAAC) Mix->Add_Catalyst For CuAAC Incubate Incubate Reaction Mixture Mix->Incubate For SPAAC Add_Catalyst->Incubate Monitor Monitor Reaction Progress (e.g., HPLC, LC-MS) Incubate->Monitor Purify Purify Conjugate (e.g., SEC, Dialysis) Monitor->Purify Characterize Characterize Final Product (e.g., MS, SDS-PAGE) Purify->Characterize End End: Purified Conjugate Characterize->End

Caption: Bioconjugation Workflow Diagram.

Applications in Drug Development

The ability to efficiently and specifically conjugate molecules using this compound opens up numerous possibilities in therapeutic and diagnostic development.

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach potent cytotoxic drugs to antibodies, targeting the drug specifically to cancer cells and minimizing off-target toxicity.

  • PROTACs (Proteolysis Targeting Chimeras): The linker can connect a protein-targeting ligand and an E3 ligase ligand, leading to the targeted degradation of disease-causing proteins.[2]

  • PEGylation: The inherent PEG chains can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic radius, which can lead to a longer circulation half-life and reduced immunogenicity.[3]

  • Surface Functionalization: The azide group allows for the immobilization of biomolecules onto surfaces functionalized with alkynes, which is useful for developing biosensors and other diagnostic devices.

Conclusion

This compound is a powerful and versatile tool for researchers in bioconjugation and drug development. Its multi-functional nature allows for a wide range of applications, from the synthesis of complex therapeutic modalities to the functionalization of materials. The provided protocols offer a starting point for utilizing this linker in CuAAC and SPAAC reactions, enabling the precise and efficient construction of novel bioconjugates.

References

Application Notes and Protocols for the Characterization of Azido-PEG3-Sulfone-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azido-PEG3-Sulfone-PEG4-Boc is a heterobifunctional linker widely utilized in bioconjugation and drug delivery. Its distinct functional groups—an azide (B81097) for "click" chemistry, a sulfone for thiol-reactive conjugation, and a Boc-protected amine for further modification—necessitate comprehensive analytical characterization to ensure identity, purity, and stability. These application notes provide detailed protocols for the characterization of this conjugate using modern analytical techniques.

Structural Elucidation and Purity Determination

A multi-technique approach is essential for the unambiguous characterization of this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

NMR spectroscopy is a powerful tool for the structural confirmation of the conjugate, providing detailed information about the chemical environment of each atom.[1] Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[1] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Key signals to identify include the characteristic repeating ethylene (B1197577) glycol protons of the PEG chains (-O-CH₂-CH₂-), the protons adjacent to the azide and sulfone groups, and the nine equivalent protons of the tert-butyloxycarbonyl (Boc) protecting group.[1][2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This provides information on the carbon skeleton of the molecule and helps to confirm the presence of all expected carbon environments.

  • 2D NMR (Optional but Recommended):

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

    • COSY helps to establish proton-proton couplings, confirming the connectivity of the PEG chains.

    • HSQC correlates protons to their directly attached carbons, providing unambiguous assignment of both ¹H and ¹³C signals.[1]

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each group, which should be consistent with the compound's structure.

    • Compare the observed chemical shifts with expected values for similar PEGylated structures.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Conjugate in Deuterated Solvent nmr_acq Acquire 1H, 13C, and 2D NMR Spectra dissolve->nmr_acq process Process Spectra (FT, Phasing, Baseline Correction) nmr_acq->process assign Assign Signals process->assign integrate Integrate 1H Peaks assign->integrate structure Confirm Structure & Purity integrate->structure

Caption: Workflow for NMR-based structural characterization.

Mass spectrometry is used to confirm the molecular weight of the this compound conjugate, providing definitive evidence of its identity.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it also provides purity information.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the conjugate (e.g., 1 mg/mL) in a solvent compatible with the HPLC mobile phase, such as a mixture of water and acetonitrile.[1]

  • Instrumentation:

    • HPLC System: An HPLC or UPLC system equipped with a UV detector.[1]

    • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass determination.[1] Electrospray Ionization (ESI) is a suitable ionization technique for this type of molecule.[1]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes is a good starting point and should be optimized as needed.[1]

    • Flow Rate: 0.2-0.5 mL/min for UPLC or 0.8-1.2 mL/min for HPLC.[1]

    • Detection: UV absorbance can be monitored at around 214 nm.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode is generally used.[1]

    • Data Acquisition: Acquire full scan mass spectra over a relevant m/z range.

  • Data Analysis:

    • Analyze the chromatogram to assess the purity of the conjugate.

    • Examine the mass spectrum of the main peak to find the molecular ion. The observed mass should correspond to the calculated molecular weight of the this compound conjugate.

// Node styling dissolve [fontcolor="#202124"]; inject [fontcolor="#202124"]; separate [fontcolor="#202124"]; ionize [fontcolor="#202124"]; detect [fontcolor="#202124"]; chromatogram [fontcolor="#202124"]; mass_spec [fontcolor="#202124"]; confirm [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Logical workflow for verifying the reactivity of functional groups.

These tests would involve reacting the conjugate with a suitable partner (e.g., an alkyne for the azide, a thiol for the sulfone) and monitoring the reaction by LC-MS to confirm the formation of the expected product. For the Boc group, deprotection with an acid like TFA can be performed, followed by LC-MS analysis to observe the mass change.

By following these detailed protocols and workflows, researchers, scientists, and drug development professionals can confidently characterize this compound conjugates, ensuring their quality for downstream applications.

References

Application Notes and Protocols for the Purification of PROTACs Synthesized with an Azido-PEG3-Sulfone-PEG4-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs). A typical PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. The formation of a ternary complex (POI-PROTAC-E3 ligase) leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker is a critical component, influencing the PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex. The Azido-PEG3-Sulfone-PEG4-Boc linker is a sophisticated, flexible linker. Its key features include:

  • Polyethylene Glycol (PEG) units: Enhance hydrophilicity and solubility, improving the molecule's pharmacokinetic properties.

  • Azido (N₃) group: Enables covalent linkage to a POI ligand functionalized with an alkyne via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC), a highly efficient and specific reaction.

  • Sulfone (SO₂) group: Introduces a polar, metabolically stable moiety that can influence the linker's conformation and interactions.

  • Boc (tert-butyloxycarbonyl) group: A protecting group for a terminal amine, which, after deprotection, allows for coupling to an E3 ligase ligand.

The multi-step synthesis involving this linker often results in a crude product containing unreacted starting materials, reagents, and byproducts. Therefore, a robust purification strategy is paramount to isolate the desired PROTAC with high purity for subsequent biological evaluation. These application notes provide detailed protocols for the purification and characterization of PROTACs synthesized using this specific linker.

PROTAC Mechanism of Action

The fundamental mechanism of any PROTAC is to induce the proximity of a target protein and an E3 ubiquitin ligase. This action initiates a catalytic cycle of protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

Experimental Protocols

Protocol 1: General Purification Workflow

The purification of a PROTAC synthesized with the this compound linker typically involves two main stages: an initial crude purification by flash chromatography followed by a final polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification_Workflow arrow arrow Start Crude Reaction Mixture (Post-Synthesis) Workup Aqueous Workup (e.g., EtOAc/Water Extraction) Start->Workup Dry Drying and Concentration (e.g., Na₂SO₄, Rotary Evaporation) Workup->Dry Flash Crude Purification: Flash Column Chromatography Dry->Flash Fraction_Analysis Fraction Analysis (TLC or LC-MS) Flash->Fraction_Analysis Pool Pool and Concentrate PROTAC-containing Fractions Fraction_Analysis->Pool HPLC Final Purification: Preparative RP-HPLC Pool->HPLC Final_Analysis Purity and Identity Confirmation (Analytical LC-MS, NMR, HRMS) HPLC->Final_Analysis Lyophilize Lyophilization Final_Analysis->Lyophilize Final_Product Pure PROTAC (>95%) Lyophilize->Final_Product

Caption: Experimental workflow for PROTAC purification.

Protocol 2: Crude Purification by Flash Column Chromatography

This step aims to remove the bulk of impurities, such as unreacted starting materials and coupling reagents.

Materials:

  • Crude PROTAC product, dried and adsorbed onto silica (B1680970) gel or Celite.

  • Silica gel for flash chromatography (e.g., 40-63 µm particle size).

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH), HPLC grade.

  • Flash chromatography system with UV detector.

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM/MeOH. Add silica gel (approximately 2-3 times the mass of the crude product) and concentrate the slurry to dryness under reduced pressure to obtain a free-flowing powder.

  • Column Packing: Select an appropriately sized silica gel column based on the amount of crude material (typically a 1:30 to 1:100 ratio of crude material to silica). Equilibrate the column with 100% DCM.

  • Loading: Dry-load the adsorbed sample onto the top of the equilibrated column.

  • Elution: Elute the column with a linear gradient of Methanol in Dichloromethane. A typical gradient might be from 0% to 10% MeOH over 20-30 column volumes. The polarity of the PROTAC will be influenced by the PEG and sulfone moieties, likely requiring a higher percentage of the polar solvent (MeOH) for elution compared to less polar small molecules.

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 254 nm and/or 280 nm).

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired PROTAC.

  • Pooling and Concentration: Combine the pure or semi-pure fractions and concentrate under reduced pressure.

Protocol 3: Final Purification by Preparative RP-HPLC

This step is crucial for achieving high purity (>95%) required for biological assays.

Materials:

  • Semi-pure PROTAC product from flash chromatography.

  • Solvents: Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water), Mobile Phase B (e.g., 0.1% TFA or Formic Acid in Acetonitrile).

  • Preparative RP-HPLC system with a C18 column and a UV detector.

Procedure:

  • Sample Preparation: Dissolve the semi-pure PROTAC in a minimal volume of a suitable solvent, such as DMSO or DMF, and dilute with Mobile Phase A. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.

  • Method Development (Analytical Scale): If possible, first optimize the separation conditions on an analytical RP-HPLC system to determine the ideal gradient.

  • Purification: Inject the sample onto the preparative C18 column. Elute with a linear gradient of Mobile Phase B into Mobile Phase A. The specific gradient will depend on the hydrophobicity of the PROTAC but a general starting point is 5% to 95% B over 30-40 minutes.

  • Fraction Collection: Collect fractions corresponding to the main product peak detected by UV.

  • Analysis and Lyophilization: Confirm the purity of the collected fractions using analytical LC-MS. Pool the fractions with >95% purity and lyophilize to obtain the final product as a solid.

Data Presentation

The following tables present illustrative quantitative data for the purification and analysis of a hypothetical PROTAC ("SulfonePROTAC-1") synthesized with the specified linker.

Table 1: Illustrative Preparative RP-HPLC Purification Parameters and Results

Parameter Value
Instrumentation Preparative HPLC System with UV Detector
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 20.0 mL/min
Gradient 20% to 70% B over 30 minutes
Detection Wavelength 254 nm
Injection Volume 2.0 mL (25 mg/mL in DMSO/H₂O)
Retention Time (Product) ~18.5 minutes
Crude Purity (Pre-HPLC) ~70%
Final Purity (Post-HPLC) >98%

| Recovery Yield | ~65% |

Table 2: Representative Analytical LC-MS Characterization Parameters

Parameter Value
Instrumentation UPLC-MS System (e.g., Q-TOF)
Column C18, 1.8 µm, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% to 95% B over 5 minutes
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ Calculated based on specific POI/E3 ligands

| Purity Assessment | Based on UV peak area at 254 nm |

Conclusion

The purification of PROTACs, particularly those synthesized with complex linkers like this compound, requires a multi-step and systematic approach. The combination of flash chromatography for initial cleanup and preparative RP-HPLC for final polishing is a robust strategy to achieve the high degree of purity necessary for reliable biological and pharmacological evaluation. The protocols and illustrative data provided herein serve as a comprehensive guide for researchers in the field of targeted protein degradation. Successful purification and thorough characterization are critical milestones in the development of novel PROTAC-based therapeutics.

Application Notes and Protocols for Azido-PEG3-Sulfone-PEG4-Boc in Targeted Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG3-Sulfone-PEG4-Boc is a heterotrifunctional linker designed for advanced bioconjugation strategies in targeted therapy, such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker incorporates three key functionalities: an azido (B1232118) group for click chemistry, a sulfone group for stable thiol-specific conjugation, and a Boc-protected amine for subsequent functionalization. The polyethylene (B3416737) glycol (PEG) chains enhance solubility, improve pharmacokinetics, and provide spatial separation between the conjugated molecules.[1][2]

These application notes provide an overview of the utility of this compound in constructing ADCs and detailed protocols for its use.

Key Features and Applications

  • Antibody-Drug Conjugates (ADCs): The sulfone moiety allows for stable, site-specific conjugation to engineered cysteine residues on monoclonal antibodies, offering advantages over traditional maleimide-based linkers which can be prone to retro-Michael reactions.[3] The azido group serves as a versatile handle for attaching cytotoxic payloads via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry").[4][5]

  • PROTACs and Targeted Conjugates: This linker is also suitable for synthesizing PROTACs, where it can connect a target-binding ligand and an E3 ligase-binding ligand.[4] The Boc-protected amine provides an additional point for modification or attachment of other molecules like imaging agents or solubility enhancers after deprotection.[6]

  • Enhanced Pharmacokinetics: The PEG spacers (PEG3 and PEG4) are hydrophilic and flexible, which can improve the solubility and stability of the final conjugate, reduce aggregation, and prolong circulation half-life in vivo.[7][8]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₃H₄₅N₃O₁₁S[2]
Molecular Weight 571.68 g/mol [2]
Purity Typically ≥95%[2]
Storage 2-8°C, sealed, dry[2]

Experimental Protocols

This section details a representative workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound. The overall strategy involves first conjugating the linker to a payload via click chemistry, followed by Boc deprotection, and finally conjugation of the linker-payload construct to a cysteine-engineered antibody via the sulfone group.

Protocol 1: Conjugation of this compound to an Alkyne-Modified Payload

This protocol describes the copper(I)-catalyzed click reaction to attach the linker to a payload containing a terminal alkyne.

Materials:

  • This compound

  • Alkyne-modified payload (e.g., a cytotoxic drug)

  • Copper(I) bromide (CuBr)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvents: DMSO, t-BuOH

  • Deionized water

Procedure:

  • Prepare 'Click Solution': This solution must be freshly prepared.

    • Dissolve CuBr in a 3:1 (v/v) mixture of DMSO/t-BuOH to a final concentration of 0.1 M.

    • Dissolve TBTA in the same solvent mixture to a final concentration of 0.1 M.

    • Add 1 volume of the CuBr solution to 2 volumes of the TBTA solution to obtain the final 'click solution'.[9]

  • Reaction Setup:

    • Dissolve the alkyne-modified payload and a 1.2 molar equivalent of this compound in a suitable volume of DMSO.

    • To this solution, add the freshly prepared 'click solution'. The final mixture should be homogenous.

  • Incubation:

    • Stir or shake the reaction mixture at room temperature for 3-12 hours.[9]

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed.

    • Upon completion, purify the resulting Payload-Linker-Boc conjugate by reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm its identity.

Protocol 2: Boc Deprotection of the Payload-Linker Conjugate

This protocol removes the Boc protecting group to expose the primary amine, which can be useful for further modification if needed, or to simply yield the final linker-payload.

Materials:

  • Purified Payload-Linker-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolution: Dissolve the Payload-Linker-Boc conjugate in anhydrous DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath.[10]

  • Deprotection Reaction:

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[11]

    • If the payload is sensitive to cations, add TIS (2.5-5% v/v) as a scavenger.[11]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring and Workup:

    • Monitor the reaction by LC-MS until the starting material is fully consumed (typically 1-2 hours).[11]

    • Concentrate the reaction mixture under reduced pressure.

    • If necessary, neutralize the residue by dissolving it in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[11]

    • Dry the organic layer, filter, and concentrate to yield the deprotected Payload-Linker. Purify by HPLC if needed.

Protocol 3: Conjugation of Payload-Linker to a Cysteine-Engineered Antibody

This protocol describes the conjugation of the sulfone-containing linker-payload to the thiol groups of reduced cysteine residues on an antibody.

Materials:

  • Cysteine-engineered monoclonal antibody (mAb) in an appropriate buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • Purified Payload-Linker construct with the sulfone group

  • Reaction buffer (e.g., PBS with 5 mM EDTA)

  • Purification system (e.g., size-exclusion chromatography or protein A chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in reaction buffer.

    • Add a 5-20 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the engineered cysteine disulfide bonds.

    • Remove excess TCEP using a desalting column, exchanging the antibody into fresh reaction buffer.

  • Conjugation Reaction:

    • Dissolve the Payload-Linker construct in a compatible organic solvent (e.g., DMSO) and add it to the reduced antibody solution. The final concentration of the organic solvent should typically be below 10% (v/v).

    • Use a 5-10 molar excess of the Payload-Linker construct relative to the antibody.

    • Incubate the reaction at 37°C for 4-8 hours. Note that sulfone-thiol reactions can be slower than maleimide-thiol reactions and may benefit from elevated temperatures.[3]

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted Payload-Linker and other impurities using size-exclusion chromatography (SEC) or affinity chromatography (e.g., Protein A).

  • Characterization of the ADC:

    • Determine the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (LC-MS).

    • Assess the purity and aggregation level of the ADC by SEC.

    • Confirm the binding affinity of the ADC to its target antigen using ELISA or Surface Plasmon Resonance (SPR).

    • Evaluate the in vitro cytotoxicity of the ADC on target-expressing cell lines.

Illustrative Quantitative Data

The following tables present hypothetical, yet representative, data for an ADC constructed using the protocols described above. This data is for illustrative purposes to demonstrate expected outcomes.

Table 1: Reaction Parameters and Outcomes

ParameterValueNotes
Linker-to-Payload Molar Ratio (Click Reaction) 1.2 : 1Ensures complete consumption of the valuable payload.
Click Reaction Yield >90%Based on purified product.
Boc Deprotection Yield >95%Typically a high-yielding reaction.
Linker-Payload-to-Antibody Molar Ratio 8 : 1To achieve a target DAR of ~2.
Final ADC Yield 75%Based on the initial antibody amount.
Average Drug-to-Antibody Ratio (DAR) 1.9Determined by HIC-HPLC and native MS.
ADC Purity (by SEC) >98%Monomer percentage.
Aggregates (by SEC) <2%Highlighting the benefit of hydrophilic PEG linkers.

Table 2: In Vitro Cytotoxicity Data (Hypothetical)

Cell LineTarget ExpressionADC IC₅₀ (nM)Free Payload IC₅₀ (nM)Untargeted mAb
Cancer Cell Line A High0.50.05No effect
Cancer Cell Line B Low50.20.06No effect
Normal Cell Line C None>10000.10No effect

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Step 1: Linker-Payload Synthesis cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: Final Conjugation cluster_3 Step 4: Analysis linker This compound click Click Chemistry (CuAAC) linker->click payload Alkyne-Payload payload->click lp_boc Payload-Linker-Boc click->lp_boc deprotection Boc Deprotection (TFA) lp_boc->deprotection mab Cys-Engineered mAb tcep TCEP Reduction mab->tcep mab_reduced Reduced mAb-SH tcep->mab_reduced conjugation Sulfone-Thiol Conjugation mab_reduced->conjugation lp_sulfone Payload-Linker-Sulfone deprotection->lp_sulfone lp_sulfone->conjugation adc Final ADC conjugation->adc analysis Purification (SEC) Characterization (MS, HIC) In Vitro Assay adc->analysis ADC_Mechanism cluster_cell Target Cancer Cell receptor Tumor Antigen (Receptor) endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome (Low pH, Enzymes) endosome->lysosome Maturation dna DNA lysosome->dna Payload Release & Action apoptosis Apoptosis dna->apoptosis Damage adc Antibody-Drug Conjugate (ADC) adc->receptor 1. Binding

References

Application Notes: Azido-PEG3-Sulfone-PEG4-Boc for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azido-PEG3-Sulfone-PEG4-Boc is a heterobifunctional linker designed for advanced applications in live cell imaging and bioconjugation. This molecule incorporates several key chemical features that enable a two-step labeling strategy, providing researchers with enhanced control and flexibility for visualizing biological processes in real-time. The azide (B81097) group allows for attachment to alkyne-modified biomolecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry." The Boc-protected amine provides a latent reactive site that can be deprotected to allow for the conjugation of a reporter molecule, such as a fluorophore. The PEG (polyethylene glycol) and sulfone components enhance the linker's solubility and pharmacokinetic properties, making it well-suited for use in aqueous biological environments.

Principle of Use

The primary application of this compound involves a two-step labeling workflow for live cell imaging. This approach separates the biological targeting step from the fluorophore introduction step, which can improve labeling specificity and reduce background noise.

  • Metabolic or Affinity Labeling: Target biomolecules (e.g., proteins, glycans, or lipids) within live cells are first tagged with a bioorthogonal handle, typically an alkyne group. This can be achieved through metabolic labeling with an alkyne-modified precursor or by using affinity probes that carry an alkyne moiety.

  • Click Reaction: The this compound linker is introduced to the cells. Its azide group selectively reacts with the alkyne-tagged biomolecules, forming a stable triazole linkage. This covalently attaches the linker to the target of interest.

  • Deprotection and Fluorophore Conjugation: The Boc protecting group on the linker's other end is removed under specific conditions, revealing a primary amine. A fluorophore equipped with an amine-reactive group (e.g., an NHS ester) is then added, which covalently attaches the fluorescent label to the linker, thus illuminating the target biomolecule for imaging.

This strategy allows for the use of small, cell-permeable alkyne tags in the initial labeling step, minimizing potential disruption to normal cellular processes. The subsequent introduction of a potentially larger, membrane-impermeable fluorescent probe can be performed at the time of imaging.

Key Features and Applications

  • Bioorthogonal Reactivity: The azide group provides high selectivity for alkyne-tagged molecules, ensuring minimal off-target labeling.

  • Two-Step Labeling: Enables temporal control over fluorophore introduction and allows for "wash-out" steps to reduce background, improving the signal-to-noise ratio.

  • Enhanced Solubility: The hydrophilic PEG and sulfone moieties improve the linker's solubility in aqueous buffers used for cell culture.

  • Versatility: The deprotected amine can be conjugated to a wide variety of reporter molecules, including fluorophores, biotin, or affinity tags, depending on the experimental goal.

  • Applications:

    • Visualization of protein synthesis and localization.

    • Tracking of post-translationally modified proteins.

    • Imaging of glycan or lipid metabolism and trafficking.

    • Pulse-chase experiments to study biomolecule dynamics.

Quantitative Data Summary

The performance of a two-step labeling strategy using a linker like this compound can be assessed by several quantitative parameters. The following table summarizes typical data ranges reported in the literature for similar bioorthogonal labeling experiments in live cells.

ParameterTypical Value RangeSignificance
Labeling Efficiency 60 - 95%Represents the percentage of alkyne-tagged target molecules that are successfully labeled with the azide linker and fluorophore.
Signal-to-Noise Ratio 5:1 to 50:1A higher ratio indicates a brighter specific signal compared to the background fluorescence, leading to clearer images.
Cell Viability > 95%High cell viability after labeling is crucial for meaningful live-cell imaging studies, indicating low cytotoxicity of the reagents.
Labeling Half-Time (t½) 5 - 30 minutesThe time required to reach 50% of the maximum labeling signal, indicating the kinetics of the click reaction and fluorophore conjugation steps.

Note: These values are illustrative and can vary significantly depending on the cell type, target biomolecule, specific reagents, and experimental conditions.

Experimental Protocols

Protocol 1: Two-Step Labeling of Cellular Proteins for Live Cell Imaging

This protocol provides a general workflow for labeling newly synthesized proteins in live cells using an alkyne-containing amino acid analogue, followed by reaction with this compound and a fluorescent dye.

Materials:

  • Mammalian cells cultured on glass-bottom imaging dishes

  • Complete cell culture medium

  • Methionine-free medium

  • L-Azidohomoalanine (AHA) or other alkyne-containing amino acid analogue

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Trifluoroacetic acid (TFA) for Boc deprotection (or other appropriate deprotection reagent)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers (for endpoint analysis, if needed)

Procedure:

  • Metabolic Labeling:

    • Wash cells twice with pre-warmed PBS.

    • Incubate cells in methionine-free medium for 1 hour to deplete endogenous methionine.

    • Replace the medium with methionine-free medium supplemented with 25-50 µM of an alkyne-containing amino acid analogue (e.g., L-homopropargylglycine, HPG) and incubate for 1-4 hours.

  • Azide Linker Conjugation (Click Reaction):

    • Wash cells three times with PBS.

    • Prepare the click reaction cocktail. For a 1 mL reaction, add the following in order:

      • 950 µL PBS

      • 10 µL of 10 mM this compound in DMSO

      • 20 µL of 50 mM CuSO₄

      • 10 µL of 50 mM THPTA

      • 10 µL of 100 mM sodium ascorbate (freshly prepared)

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells three times with PBS.

  • Boc Deprotection:

    • To remove the Boc group, treat the cells with a solution of 50% Trifluoroacetic Acid (TFA) in dichloromethane (B109758) for 30 minutes at room temperature.

    • Caution: This step is harsh and may not be suitable for all live-cell applications. Alternative, milder deprotection strategies should be used if cell viability is critical for downstream steps. If this step is performed, subsequent steps are for fixed-cell imaging.

    • For a milder, live-cell compatible approach if an alternative linker design is used, follow the manufacturer's specific deprotection protocol.

    • Wash the cells thoroughly with PBS (at least three times) to remove the deprotection reagent.

  • Fluorophore Labeling:

    • Prepare a 10-20 µM solution of an amine-reactive dye (e.g., Alexa Fluor 488 NHS Ester) in PBS with 1% DMSO.

    • Add the dye solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

    • Wash the cells three times with PBS to remove the unbound dye.

  • Imaging:

    • Replace the PBS with fresh, pre-warmed complete culture medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Visualizations

G cluster_cell Live Cell cluster_reagents Experimental Steps Target Target Biomolecule (e.g., Protein) AlkyneTarget Alkyne-Tagged Biomolecule Target->AlkyneTarget  Metabolic Labeling  (e.g., HPG) LabeledTarget Linker-Conjugated Biomolecule AlkyneTarget->LabeledTarget  Click Reaction FluorophoreTarget Fluorescently-Labeled Biomolecule LabeledTarget->FluorophoreTarget  Fluorophore  Conjugation Imaging Live Cell Imaging FluorophoreTarget->Imaging  Fluorescence  Microscopy HPG 1. Add Alkyne Amino Acid (HPG) HPG->Alkyg Linker 2. Add Azido-PEG-Sulfone-Boc Linker->Click Fluorophore 3. Add Amine-Reactive Dye Fluorophore->Conj

Caption: Workflow for two-step live cell imaging.

G MetabolicLabel Metabolic Labeling (Alkyne Tag) ClickReaction Click Reaction with Azido-Linker MetabolicLabel->ClickReaction Wash1 Wash Step 1 ClickReaction->Wash1 Deprotection Boc Deprotection Wash1->Deprotection Wash2 Wash Step 2 Deprotection->Wash2 FluorophoreAdd Add Amine-Reactive Fluorophore Wash2->FluorophoreAdd Wash3 Wash Step 3 FluorophoreAdd->Wash3 Imaging Fluorescence Imaging Wash3->Imaging

Caption: Sequential steps of the experimental protocol.

Application Notes & Protocols: Bioconjugation Using Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bioconjugation is a powerful chemical strategy used to covalently link two or more molecules, at least one of which is a biomolecule like a protein, peptide, or nucleic acid. This technique is central to the development of advanced therapeutics, diagnostics, and research tools.[1] Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are versatile reagents that play a critical role in this field. These linkers possess two different reactive functional groups at their termini, connected by a PEG chain.[2] This unique structure allows for the specific and sequential conjugation of two distinct molecular entities.[2]

The incorporation of a PEG spacer offers significant advantages, including enhanced hydrophilicity, which improves the solubility of hydrophobic molecules and reduces aggregation.[3] PEGylation, the process of attaching PEG chains, also increases the hydrodynamic size of the bioconjugate, which can extend its circulatory half-life by reducing renal clearance.[4] Furthermore, the PEG chain can mask epitopes on the biomolecule, thereby reducing its immunogenicity and protecting it from enzymatic degradation.[3][4] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, a crucial factor for optimizing biological activity and stability.[2]

These properties make heterobifunctional PEG linkers indispensable tools in applications such as the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted drug delivery systems.[2][3]

General Experimental Workflow

The process of creating a bioconjugate using a heterobifunctional PEG linker follows a structured sequence of steps, from the initial activation of the first molecule to the final characterization of the purified conjugate. Optimization at each stage is critical to ensure high yield and purity.

G cluster_0 Step 1: Activation cluster_1 Step 2: Purification cluster_2 Step 3: Conjugation cluster_3 Step 4: Characterization A Biomolecule 1 (e.g., Antibody) B Heterobifunctional PEG Linker C Activated Biomolecule 1 A->C Reaction with Functional Group A D Purification (e.g., SEC, Dialysis) C->D E Removal of Excess Linker F Biomolecule 2 (e.g., Drug) D->F G Final Bioconjugate F->G Reaction with Functional Group B F->G H Purified Bioconjugate G->H I Analysis (SDS-PAGE, MS, HPLC) H->I

Caption: General workflow for bioconjugation using a heterobifunctional PEG linker.

Common Heterobifunctional PEG Linkers

The choice of linker is dictated by the available functional groups on the molecules to be conjugated. A variety of reactive groups can be incorporated onto the ends of the PEG chain to target specific functional groups.

Linker TypeReactive Group 1Target for Group 1Reactive Group 2Target for Group 2Key Application
NHS-PEG-Maleimide N-Hydroxysuccinimide (NHS) EsterPrimary Amines (-NH₂)Maleimide (B117702)Thiols/Sulfhydryls (-SH)Protein-peptide or protein-drug conjugation[5]
Azide-PEG-Alkyne Azide (-N₃)Alkyne (via Click Chemistry)AlkyneAzide (via Click Chemistry)Bio-orthogonal labeling and conjugation[6]
DBCO-PEG-NHS Dibenzocyclooctyne (DBCO)Azides (-N₃)NHS EsterPrimary Amines (-NH₂)Copper-free click chemistry conjugation to proteins[7]
Hydrazide-PEG-Maleimide Hydrazide (-CONHNH₂)Aldehydes/KetonesMaleimideThiols/Sulfhydryls (-SH)Conjugation to oxidized carbohydrates on glycoproteins[7]
Carboxylic Acid-PEG-NHS Carboxylic Acid (-COOH)Amines (after activation)NHS EsterPrimary Amines (-NH₂)Surface modification and multi-step conjugations[8]
Thiol-PEG-Amine Thiol (-SH)Maleimides, DisulfidesAmine (-NH₂)NHS Esters, Carboxylic AcidsSequential conjugation strategies[6]

Application Note: PEG Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[] Heterobifunctional PEG linkers are pivotal in ADC design, connecting the antibody to the drug payload.[3] The PEG component enhances the solubility and stability of the ADC, reduces aggregation, and can prolong its circulation time, improving overall pharmacokinetic properties.[] By enabling site-specific conjugation, these linkers help produce more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is crucial for therapeutic efficacy and safety.[3]

ADC_Structure cluster_Ab Monoclonal Antibody cluster_Drug Cytotoxic Drug cluster_Linker Heterobifunctional PEG Linker Ab Targets specific antigen on cancer cells Linker Enhances stability and solubility Ab->Linker Conjugation Site 1 (e.g., Lysine Amine) Drug Induces cell death Linker->Drug Conjugation Site 2 (e.g., Cysteine Thiol)

Caption: Structure of an Antibody-Drug Conjugate (ADC) with a PEG linker.

Experimental Protocols

Protocol 1: Protein-Small Molecule Conjugation via NHS-PEG-Maleimide

This protocol describes the conjugation of a protein (e.g., an antibody) to a thiol-containing small molecule (e.g., a cytotoxic drug) using an NHS-PEG-Maleimide linker.[2]

Materials:

  • Antibody in phosphate-buffered saline (PBS), pH 7.2-8.0

  • NHS-PEG-Maleimide linker

  • Thiol-containing small molecule

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) system or dialysis cassettes (10-20 kDa MWCO)

  • Reaction buffers: PBS (pH 7.5-8.5 for NHS reaction), PBS (pH 6.5-7.5 for Maleimide reaction)

Methodology:

Step 1: Reaction of Antibody with NHS-PEG-Maleimide Linker

  • Prepare a stock solution (e.g., 10-20 mM) of the NHS-PEG-Maleimide linker in anhydrous DMSO.

  • Adjust the pH of the antibody solution to 7.5-8.5 to facilitate the reaction with primary amines (lysine residues).

  • Add the linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 20:1 linker-to-antibody). The optimal ratio should be determined empirically.

  • Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle stirring.

Step 2: Purification of Maleimide-Activated Antibody

  • Remove the excess, unreacted NHS-PEG-Maleimide linker immediately following the incubation period.

  • Purify the activated antibody using a desalting column, SEC, or dialysis against a buffer with a pH of 6.5-7.5. This buffer is optimal for the subsequent maleimide reaction.

Step 3: Conjugation with Thiol-Containing Molecule

  • Dissolve the thiol-containing small molecule in an appropriate solvent (e.g., DMSO).

  • Add the thiol-containing molecule to the purified maleimide-activated antibody solution. A slight molar excess (e.g., 1.5 to 5-fold over the antibody) is recommended.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen) to prevent thiol oxidation.

Step 4: Final Purification and Characterization

  • Purify the final antibody-drug conjugate from excess small molecule and other reaction byproducts using SEC or dialysis.

  • Characterize the conjugate to determine purity, concentration, and drug-to-antibody ratio (DAR).

protocol1_workflow start Antibody + NHS-PEG-Maleimide step1 Step 1: Incubate (pH 7.5-8.5, 1-2h) Reacts with Amines start->step1 step2 Step 2: Purify (SEC / Dialysis) Remove Excess Linker step1->step2 step3 Add Thiol-Molecule Incubate (pH 6.5-7.5, 2-4h) Reacts with Maleimide step2->step3 step4 Step 3: Final Purification (SEC / Dialysis) step3->step4 end Final Conjugate (Antibody-PEG-Molecule) step4->end

Caption: Experimental workflow for NHS-PEG-Maleimide mediated conjugation.

Protocol 2: Antibody Conjugation to Nanoparticles via EDC/NHS Chemistry

This protocol outlines the covalent attachment of an antibody to a nanoparticle surface functionalized with PEG-Carboxylic Acid linkers.[8][10]

Materials:

  • Nanoparticles with surface PEG-COOH groups

  • Antibody to be conjugated

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer, pH 5.5-6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: (e.g., 1 M Tris or Hydroxylamine)

  • Magnetic separator or centrifuge for nanoparticle recovery

Methodology:

Step 1: Activation of Carboxylic Acid Groups

  • Suspend the PEG-COOH functionalized nanoparticles in ice-cold MES buffer.

  • Prepare fresh solutions of EDC and NHS in MES buffer.

  • Add EDC solution to the nanoparticle suspension, followed immediately by the NHS solution. A molar excess of EDC/NHS over the available carboxyl groups is required.

  • Incubate for 15-30 minutes at room temperature with continuous mixing to form NHS-activated esters on the nanoparticle surface.

Step 2: Conjugation of the Antibody

  • Wash the activated nanoparticles with cold MES buffer or PBS (pH 7.4) to remove excess EDC and NHS. This can be done via centrifugation or magnetic separation.

  • Immediately resuspend the activated nanoparticles in the coupling buffer (PBS, pH 7.4).

  • Add the antibody solution to the activated nanoparticle suspension.

  • Incubate for 2-4 hours at room temperature with gentle mixing. The primary amine groups on the antibody will react with the NHS esters to form stable amide bonds.

Step 3: Quenching and Final Washing

  • Add a quenching solution to the reaction mixture to deactivate any remaining NHS esters. Incubate for 15-30 minutes.

  • Wash the conjugated nanoparticles multiple times with PBS to remove unreacted antibody and quenching reagents.

  • Resuspend the final antibody-conjugated nanoparticles in a suitable storage buffer.

protocol2_pathway NP_COOH Nanoparticle-PEG-COOH NP_NHS Nanoparticle-PEG-NHS Ester (Activated) NP_COOH->NP_NHS Activation (15-30 min) EDC_NHS EDC + NHS in MES Buffer (pH 6) Final_NP Nanoparticle-PEG-Antibody (Final Conjugate) NP_NHS->Final_NP Coupling (2-4h, pH 7.4) Antibody Antibody (-NH2)

Caption: Pathway for nanoparticle conjugation using EDC-NHS chemistry.

Characterization of Bioconjugates

Thorough characterization is a regulatory requirement and is essential to ensure the quality, efficacy, and safety of the bioconjugate.[11] A combination of analytical techniques is typically employed.

TechniqueParameter MeasuredExpected Outcome
SDS-PAGE Apparent Molecular Weight & PurityA shift to a higher molecular weight for the conjugate compared to the unconjugated protein; a single band indicates high purity.[1]
Size-Exclusion Chromatography (SEC-HPLC) Purity & AggregationA single, sharp peak for the conjugate, separated from potential aggregates (earlier elution) and unconjugated species (later elution).
Mass Spectrometry (MALDI-TOF, ESI-MS) Molecular Weight, Degree of PEGylation, Drug-to-Antibody Ratio (DAR)Confirms the mass of the final conjugate and allows for the calculation of the average number of PEG-drug molecules attached per antibody.[12][13]
UV-Vis Spectroscopy Protein Concentration & DARCalculation of protein concentration (at 280 nm) and DAR if the drug has a unique absorbance wavelength.
Enzyme-Linked Immunosorbent Assay (ELISA) Binding ActivityConfirms that the conjugation process has not compromised the binding affinity of the antibody to its target antigen.[8]

Quantitative Data Summary

The success of a bioconjugation reaction is assessed by several quantitative parameters. The table below provides an example of typical data obtained during the development of an ADC.

ParameterMethodTypical Value / RangeSignificance
Linker to Antibody Molar Ratio Calculation5:1 to 20:1Drives the conjugation reaction; needs optimization to achieve desired DAR without causing aggregation.[2]
Conjugation Yield UV-Vis / HPLC60-90%Percentage of the initial antibody that is successfully conjugated.
Purity SEC-HPLC>95%Percentage of the final product that is the desired conjugate, free from aggregates and unconjugated starting materials.
Drug-to-Antibody Ratio (DAR) Mass Spectrometry / UV-Vis2 - 4The average number of drug molecules per antibody; a critical parameter for therapeutic efficacy and safety.
Binding Affinity (K_D) ELISA / SPR<10 nMMeasures the strength of the antibody-antigen interaction; should be comparable to the unconjugated antibody.

References

Application Notes: E3 Ligase Ligand Conjugation with Azido-PEG3-Sulfone-PEG4-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[1][][3][4] Unlike traditional inhibitors that only block a protein's function, PROTACs trigger the complete degradation of the target protein, offering a powerful new modality for therapeutic intervention, particularly for targeting proteins previously considered "undruggable".[]

A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5][6] By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which brings the E3 ligase into close proximity with the target protein.[1][4][7] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][7]

The Critical Role of the Linker

The linker is not merely a spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy.[1][][4] The linker influences the stability and geometry of the ternary complex, which is essential for efficient ubiquitination.[4] Furthermore, the linker's physicochemical properties, such as solubility and cell permeability, significantly impact the PROTAC's overall pharmacological profile.[1][8]

Commonly used linkers include polyethylene (B3416737) glycol (PEG) and alkyl chains.[1][8][9] PEG linkers are particularly advantageous as they enhance the hydrophilicity and solubility of the PROTAC molecule, improving its biocompatibility.[4][8][10]

Azido-PEG3-Sulfone-PEG4-Boc: A Versatile Linker for PROTAC Synthesis

The this compound linker is a sophisticated chemical tool designed for the modular synthesis of PROTACs. Its structure incorporates several key features:

  • Azide (B81097) (N3) Group : This functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity under mild conditions.[][5][11][12] The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, allowing for the efficient conjugation of an alkyne-modified ligand.[1][5][11][13]

  • PEG Chains (PEG3 and PEG4) : The presence of two polyethylene glycol chains imparts flexibility and enhances aqueous solubility, which can improve the pharmacokinetic properties of the final PROTAC.[8][10]

  • Sulfone Group : Sulfone moieties can be incorporated into linkers to improve the stability of the resulting conjugate. In some applications, such as antibody-drug conjugates, sulfone linkers have demonstrated enhanced stability in plasma compared to more traditional linkers.[14]

  • Boc-Protected Amine : The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This allows for a sequential and controlled conjugation strategy. The Boc group can be removed under acidic conditions to reveal the amine, which can then be coupled to a carboxylic acid-functionalized E3 ligase ligand via standard amide bond formation.[15][16]

This multi-functional design enables a highly modular and efficient approach to building PROTAC libraries, where different E3 ligase ligands and POI ligands can be systematically combined to identify the optimal degrader molecule.

PROTAC Synthesis and Evaluation Workflow

The following diagram illustrates the general workflow for synthesizing a PROTAC using the this compound linker and subsequently evaluating its biological activity.

G Boc_Deprotection Step 1: Boc Deprotection of Linker Amide_Coupling Step 2: Amide Coupling (Linker + E3 Ligand) Boc_Deprotection->Amide_Coupling Reveals Amine Click_Chemistry Step 3: Click Chemistry (Azide-Linker-E3 + Alkyne-POI) Amide_Coupling->Click_Chemistry Forms Intermediate Purification Step 4: Purification (Final PROTAC) Click_Chemistry->Purification Cell_Treatment Step 5: Cell Treatment Purification->Cell_Treatment Lysis Step 6: Cell Lysis Cell_Treatment->Lysis Western_Blot Step 7: Western Blot Lysis->Western_Blot Data_Analysis Step 8: Data Analysis (DC50 / Dmax) Western_Blot->Data_Analysis

Caption: General workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Conjugation of E3 Ligase Ligand to this compound Linker

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to the linker via amide bond formation following Boc deprotection.

Materials:

  • This compound

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., for VHL or Cereblon)

  • Deprotection solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/NHS (N-Hydroxysuccinimide)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents: N,N-Dimethylformamide (DMF) or DCM

  • Reaction vials, magnetic stirrer, nitrogen or argon atmosphere

  • Purification system: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Boc Deprotection: a. Dissolve this compound (1.0 eq) in the TFA/DCM deprotection solution. b. Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS. c. Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporate with toluene (B28343) if necessary) to yield the deprotected amine-linker-azide as a TFA salt.

  • Amide Coupling: a. In a new reaction vial under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.[15] b. Add DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[15] c. Dissolve the deprotected amine-linker-azide from Step 1 in a minimal amount of anhydrous DMF and add it to the activated E3 ligase ligand solution. d. Allow the reaction to stir at room temperature overnight. e. Monitor the reaction progress by LC-MS to confirm the formation of the desired E3 Ligand-Linker-Azide conjugate.

  • Purification: a. Once the reaction is complete, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine. b. Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. c. Purify the crude product using preparative HPLC to obtain the pure E3 Ligand-Linker-Azide conjugate. d. Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: "Click" Conjugation to a Target Protein Ligand

This protocol describes the final step of PROTAC synthesis: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage.[1]

Materials:

  • E3 Ligand-Linker-Azide conjugate (from Protocol 1)

  • Alkyne-functionalized ligand for the Protein of Interest (POI)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., t-BuOH/water, DMF, or DMSO)

  • Purification system: HPLC

Procedure:

  • Reaction Setup: a. Dissolve the E3 Ligand-Linker-Azide conjugate (1.0 eq) and the Alkyne-functionalized POI ligand (1.1 eq) in a suitable solvent system (e.g., 1:1 t-BuOH/water). b. In a separate vial, prepare fresh solutions of CuSO4 (0.1-0.2 eq) and sodium ascorbate (0.3-0.5 eq) in water.

  • Click Reaction: a. Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO4 solution. b. Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. c. Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Purification: a. Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative HPLC. b. Lyophilize the appropriate fractions to yield the pure PROTAC. c. Characterize the final product thoroughly using LC-MS and NMR to confirm its identity, purity, and integrity.

PROTAC Mechanism of Action

The synthesized PROTAC mediates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

G PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (from E2) Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of the target protein in cultured cells after treatment with the synthesized PROTAC.[7]

Materials:

  • Human cell line expressing the protein of interest (e.g., HeLa, THP-1).[7]

  • Synthesized PROTAC stock solution in DMSO.

  • Vehicle control (DMSO).

  • Cell culture medium and supplements.

  • Ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[7] c. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[7] d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[7]

  • SDS-PAGE and Western Blot: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95°C for 5-10 minutes.[7] c. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[7] d. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[7] e. Block the membrane with blocking buffer for 1 hour at room temperature.[7] f. Incubate the membrane with the primary antibody against the POI overnight at 4°C.[7] g. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7] h. Wash the membrane again and apply the ECL substrate.[7]

  • Detection and Analysis: a. Capture the chemiluminescent signal using an imaging system.[7] b. Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. c. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. d. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation percentage) values.[17]

Data Presentation

Quantitative data from protein degradation experiments should be summarized to compare the efficacy of different PROTACs.

PROTAC IDTarget ProteinCell LineTreatment Time (h)DC50 (nM)Dmax (%)
PROTAC-ABRD4HeLa1815>95
PROTAC-BKRAS G12DAGS247.5[17]95[17]
PROTAC-CSTAT3--~50Not Reported
PROTAC-Dpan-AktHEK-29324111-333~80-90

Note: Data for PROTAC-A, C, and D are representative examples based on typical PROTAC performance. Data for PROTAC-B is derived from published results for a KRAS G12D degrader.[17] DC50 and Dmax values are critical for structure-activity relationship (SAR) studies and lead optimization.[18][19]

References

Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Permeability Challenge of PEGylated PROTACs

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to improve solubility and provide flexibility.[1][2][4]

However, the inherent characteristics of PROTACs, such as their high molecular weight and large polar surface area, present significant challenges to their ability to efficiently cross the cell membrane and reach their intracellular targets.[5][6] The inclusion of PEG linkers adds another layer of complexity. While PEGylation can enhance aqueous solubility, it can also increase the polar surface area, potentially hindering passive diffusion across the lipophilic cell membrane.[3] Conversely, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation, shielding its polar regions and facilitating membrane traversal.[3][7] Therefore, a thorough assessment of cell permeability is a critical step in the development of effective PROTAC therapeutics.[5]

These application notes provide a detailed overview of the key assays used to evaluate the cell permeability of PROTACs, with a specific focus on those containing PEG linkers. Detailed protocols and data presentation guidelines are included to aid researchers in designing and executing robust permeability studies.

Key Cell Permeability Assays for PROTACs

The two most widely used in vitro methods for assessing the cell permeability of PROTACs are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability.[5] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[8] PAMPA is a cost-effective method for early-stage screening of compounds based on their ability to passively diffuse across a lipid barrier.[5]

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5] This assay provides a more comprehensive assessment of permeability by considering not only passive diffusion but also active transport and efflux mechanisms.[8] By measuring both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport, an efflux ratio can be calculated to determine if the PROTAC is a substrate for efflux transporters.[8]

Data Presentation: Quantitative Permeability Data

Clear and structured presentation of quantitative data is crucial for comparing the permeability of different PROTACs. The following tables provide examples of how to summarize permeability data.

Table 1: PAMPA Permeability Data for Representative PROTACs with PEG Linkers

PROTAC IDTarget LigandE3 Ligase LigandLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
PROTAC-ABET InhibitorPomalidomidePEG40.8 ± 0.1Fictional Example
PROTAC-BAndrogen Receptor LigandThalidomidePEG-like< 0.1[8]
PROTAC-CBET InhibitorVHL LigandPEG31.2 ± 0.2Fictional Example
PROTAC-DH-PGDS-PEG0> PEG3 > PEG5 (relative uptake)[6]
PROTAC-E (MZ series, 7)-VHL Ligand2-unit PEG0.6[9][10]
PROTAC-F (MZ series, 9)-VHL Ligand-0.006[9][10]
PROTAC-G (15)-VHL Ligand1-unit PEG-[10]
PROTAC-H (17)-VHL LigandAlkyl0.002[10]

Table 2: Caco-2 Permeability Data for Representative PROTACs with PEG Linkers

PROTAC IDPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioReference
PROTAC-I (14)1.714.18.4[11]
PROTAC-J (20d)< LOQ8.6>12[11]
dTAG-7Low-Efflux Substrate[12]
dBET57Low-Efflux Substrate[12]
ARV-110Low--[12]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the general steps for conducting a PAMPA experiment to assess the passive permeability of PROTACs.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Lipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution in DMSO

  • Analytical instrument for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer)

Procedure:

  • Membrane Coating: Carefully add 5 µL of the lipid solution to each well of the filter plate, ensuring the entire membrane surface is coated.

  • Donor Solution Preparation: Prepare the PROTAC donor solution by diluting the stock solution in PBS to the desired final concentration (e.g., 10 µM).

  • Acceptor Solution Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Assay Assembly: Place the lipid-coated filter plate on top of the acceptor plate.

  • Incubation: Add 150 µL of the PROTAC donor solution to each well of the filter plate. Cover the plate assembly and incubate at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[8]

  • Sample Collection: After incubation, carefully separate the plates.

  • Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method.[8]

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium))

Where:

  • VD = Volume of donor well

  • VA = Volume of acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • CA(t) = Concentration in the acceptor well at time t

  • Cequilibrium = (VD * CD(0) + VA * CA(0)) / (VD + VA)

  • CD(0) = Initial concentration in the donor well

  • CA(0) = Initial concentration in the acceptor well (typically 0)

Protocol 2: Caco-2 Permeability Assay

This protocol provides a detailed methodology for performing a bidirectional Caco-2 permeability assay.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well or 96-well plates)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Bovine Serum Albumin (BSA) (optional, can improve recovery)[12][13]

  • PROTAC stock solution in DMSO

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[8]

  • Monolayer Integrity Test: Before the assay, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

  • Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS. Pre-incubate the monolayers with HBSS for 30-60 minutes at 37°C.[8]

  • Permeability Assay (Bidirectional):

    • Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS) to the apical chamber. Add fresh HBSS to the basolateral chamber.[8]

    • Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[8]

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[8]

  • Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral chambers.

  • Quantification: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

Data Analysis: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated using the following equation:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt = Rate of permeation

  • A = Area of the membrane

  • C0 = Initial concentration of the PROTAC[8]

The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[8]

Visualizations

PROTAC_Permeability_Workflow cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow pampa_start Prepare Lipid Membrane pampa_donor Add PROTAC to Donor Well pampa_start->pampa_donor pampa_incubate Incubate pampa_donor->pampa_incubate pampa_quantify Quantify PROTAC in Donor & Acceptor Wells pampa_incubate->pampa_quantify pampa_papp Calculate Papp pampa_quantify->pampa_papp caco2_culture Culture Caco-2 Monolayer caco2_integrity Monolayer Integrity Test caco2_culture->caco2_integrity caco2_ab A-B Permeation caco2_integrity->caco2_ab caco2_ba B-A Permeation caco2_integrity->caco2_ba caco2_incubate Incubate caco2_ab->caco2_incubate caco2_ba->caco2_incubate caco2_quantify Quantify PROTAC caco2_incubate->caco2_quantify caco2_papp Calculate Papp & Efflux Ratio caco2_quantify->caco2_papp start PROTAC Sample start->pampa_start start->caco2_culture

Caption: Experimental workflows for PAMPA and Caco-2 cell permeability assays.

PROTAC_Action_Pathway PROTAC PEGylated PROTAC CellMembrane Cell Membrane PROTAC->CellMembrane Permeation E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Target Protein (POI) CellMembrane->POI POI->TernaryComplex Proteasome Proteasome POI->Proteasome E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ubiquitination->POI Ub tags Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

The assessment of cell permeability is a critical aspect of PROTAC development, particularly for those incorporating PEG linkers. The PAMPA and Caco-2 assays provide valuable, complementary information on a PROTAC's ability to cross the cell membrane. While PAMPA offers a high-throughput method for evaluating passive diffusion, the Caco-2 assay provides a more physiologically relevant model that includes active transport mechanisms. By employing these assays and carefully analyzing the resulting data, researchers can gain crucial insights to guide the optimization of PROTAC design for improved cell permeability and, ultimately, therapeutic efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azido-PEG3-Sulfone-PEG4-Boc Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Azido-PEG3-Sulfone-PEG4-Boc in click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for a copper(I)-catalyzed click chemistry reaction (CuAAC) with this compound?

A1: For a standard CuAAC reaction, we recommend starting with a 1:1 to 1:1.5 molar ratio of your alkyne to the this compound. A common catalyst system is copper(II) sulfate (B86663) (CuSO₄) with a reducing agent like sodium ascorbate (B8700270). It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the copper(I) catalyst.

Q2: My CuAAC reaction is showing low yield. What are the potential causes and solutions?

A2: Low yields in CuAAC reactions can stem from several factors. A primary cause is often the oxidation of the Cu(I) catalyst, which can be mitigated by ensuring the reaction is thoroughly deoxygenated and run under an inert atmosphere. Another common issue is the purity of the reagents; ensure your azide (B81097) compound, alkyne, and solvents are of high purity. The choice of the copper source and reducing agent can also significantly impact the reaction's success. Additionally, using a copper-coordinating ligand, such as TBTA or THPTA, can stabilize the Cu(I) oxidation state and improve reaction efficiency.

Q3: Is the Boc protecting group stable under typical CuAAC or SPAAC conditions?

A3: The tert-Butyloxycarbonyl (Boc) protecting group is generally stable under the neutral to slightly basic conditions of most CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. However, it is sensitive to strong acids. Therefore, if your reaction conditions or subsequent work-up steps involve acidic treatment, you risk deprotection of the Boc group. It is advisable to maintain a pH range of 7-8 during the reaction and work-up to ensure the integrity of the Boc group.

Q4: Can I use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound?

A4: Yes, this compound is suitable for SPAAC reactions. This approach is advantageous as it eliminates the need for a cytotoxic copper catalyst, making it ideal for biological applications. For a successful SPAAC reaction, you will need to react the azide with a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., DBCO, BCN). These reactions typically proceed well under physiological conditions (aqueous buffers, neutral pH).

Q5: What is the role of the sulfone group in this molecule?

A5: The sulfone group is an electron-withdrawing group. Its presence can subtly influence the electronic properties of the neighboring PEG chains and the terminal azide group. While it is not directly involved in the cycloaddition reaction, its polarity may affect the solubility and conformational dynamics of the molecule in different solvent systems.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Cu(I) oxidation).Degas all solvents and reagents thoroughly. Use a fresh solution of sodium ascorbate. Consider adding a Cu(I)-stabilizing ligand like TBTA or THPTA.
Low purity of starting materials.Verify the purity of your azide and alkyne using techniques like NMR or mass spectrometry. Purify if necessary.
Inappropriate solvent.Ensure your solvent system fully dissolves all reactants. For CuAAC, common solvents include DMSO, DMF, or mixtures of water with t-butanol or methanol.
Multiple Byproducts Side reactions due to catalyst concentration.Optimize the concentration of the copper catalyst and reducing agent. High concentrations can sometimes lead to side reactions.
Instability of the alkyne or azide.Check the stability of your reaction partners under the chosen conditions. If working with sensitive biomolecules, consider SPAAC to avoid copper catalysis.
Difficulty in Product Purification Residual copper catalyst.To remove copper, wash the reaction mixture with a solution of EDTA or use a copper-chelating resin during work-up.
Similar polarity of product and starting material.Optimize your chromatography method. Consider reverse-phase HPLC for better separation of PEGylated compounds.

Experimental Protocols

Protocol 1: General Procedure for CuAAC
  • In a reaction vial, dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., a 3:1 mixture of water and t-butanol).

  • Sparge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in deoxygenated water.

  • Add the catalyst solution to the reaction mixture under an inert atmosphere.

  • Stir the reaction at room temperature and monitor its progress by TLC, LC-MS, or HPLC.

  • Upon completion, quench the reaction and proceed with purification, typically by chromatography.

Protocol 2: General Procedure for SPAAC
  • Dissolve the strained alkyne (e.g., DBCO-functionalized molecule, 1 equivalent) and this compound (1.1 equivalents) in a biocompatible solvent (e.g., PBS buffer, pH 7.4, or DMSO).

  • Stir the reaction mixture at room temperature. The reaction can also be performed at 37°C for biological applications.

  • Monitor the reaction progress by an appropriate analytical method (e.g., HPLC or LC-MS).

  • Once the reaction is complete, the product can often be used directly in biological assays or purified by standard methods like size-exclusion chromatography or HPLC.

Visual Guides

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Alkyne & Azido-PEG-Sulfone degas Degas Solution (Inert Gas) reagents->degas mix Add Catalyst to Reagents degas->mix catalyst Prepare CuSO4/ Ascorbate Solution catalyst->mix stir Stir at Room Temp (Inert Atmosphere) mix->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench purify Purify Product (Chromatography) quench->purify analyze Characterize Product purify->analyze

Caption: Workflow for a typical CuAAC reaction.

Troubleshooting_Logic start Low Reaction Yield? cause1 Catalyst Oxidation? start->cause1 Check First cause2 Impure Reagents? start->cause2 Also Consider cause3 Poor Solubility? start->cause3 Also Consider sol1 Degas Solvents & Use Ligand (TBTA) cause1->sol1 sol2 Verify Purity (NMR/MS) cause2->sol2 sol3 Optimize Solvent System (e.g., add DMSO) cause3->sol3

Caption: Troubleshooting logic for low yield in click chemistry.

Troubleshooting low yield in PROTAC synthesis with Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PROTAC Synthesis

Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating Azido-PEG3-Sulfone-PEG4-Boc linkers.

Frequently Asked Questions (FAQs)

Q1: We are experiencing very low yields in our final PROTAC coupling step involving an this compound linker. What are the most common causes?

Low yields in PROTAC synthesis, especially with complex linkers, can stem from multiple factors ranging from reaction conditions to reagent stability.[1] The primary areas to investigate are the efficiency of the coupling chemistry (e.g., click chemistry), the solubility of all components, the stability of the linker and reactants, and the purification process. The large and flexible nature of PEG linkers can introduce unique challenges compared to smaller, more rigid linkers.[1]

Q2: How does the "this compound" linker's structure influence the synthesis strategy?

This linker is heterobifunctional, designed for a sequential conjugation strategy.

  • Azido (N₃) group: This is a key functional group for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][] This reaction is known for being high-yielding and having excellent functional group tolerance under mild conditions.[2]

  • Sulfone group: Bis-sulfone groups are highly reactive alkylating agents that readily react with thiols, such as those from cysteine residues in a protein or ligand.[5][6][7]

  • Boc (tert-Butyloxycarbonyl) group: This is a protecting group for an amine. It must be deprotected (typically with an acid like TFA) to reveal a primary amine, which can then be coupled to a carboxylic acid on your other ligand using standard amide bond formation chemistry (e.g., with HATU or HBTU).

The synthetic strategy depends on which functional groups are present on your protein-of-interest (POI) ligand and E3 ligase ligand. A common approach is to first perform the click chemistry reaction to attach one ligand, followed by deprotection and amide coupling for the second ligand.

Q3: Could solubility of the PEG-sulfone linker be the issue?

Yes, solubility is a critical factor. While PEG chains are incorporated to enhance water solubility, the overall solubility of a large PROTAC molecule can be unpredictable.[8][9] The sulfone moiety and the attached ligands can significantly alter solubility properties.[10] Poor solubility of any reactant can lead to a heterogeneous reaction mixture and drastically reduce reaction rates and yields.

Q4: We suspect our click chemistry (CuAAC) step is inefficient. What should we check?

Inefficient click chemistry is a frequent cause of low yields.[1] Key areas for troubleshooting include:

  • Copper(I) Catalyst: The active catalyst is Cu(I). Oxygen can oxidize it to the inactive Cu(II) state. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Reagents: Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) and a reliable copper source (e.g., CuSO₄).[1]

  • Ligands: A copper-coordinating ligand, such as THPTA, can stabilize the Cu(I) oxidation state and improve reaction efficiency, especially in aqueous or mixed solvent systems.

  • Solvent: The choice of solvent is crucial for ensuring all components are fully dissolved. Common solvents include DMF, DMSO, or mixtures like t-BuOH/H₂O.[1] If solubility is an issue, screening different solvent systems is recommended.[1]

Q5: How can we effectively monitor the progress of our PROTAC synthesis?

Monitoring the reaction is essential to determine the optimal reaction time and to confirm the consumption of starting materials.[1] The most effective techniques are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring PROTAC synthesis. It allows you to track the disappearance of starting materials and the appearance of the desired product peak with its corresponding mass.

  • Thin Layer Chromatography (TLC): While less informative than LC-MS, TLC can be a quick and easy way to get a qualitative sense of the reaction's progress, provided the starting materials and product have different retention factors (Rf).

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving low yields during PROTAC synthesis.

Troubleshooting Workflow Diagram

G start Low PROTAC Yield check_reagents 1. Check Reagents & Linker start->check_reagents check_reaction 2. Review Reaction Conditions start->check_reaction check_purification 3. Assess Purification start->check_purification reagent_purity Purity/Integrity (LC-MS, NMR) check_reagents->reagent_purity reagent_solubility Solubility in Reaction Solvent check_reagents->reagent_solubility reaction_cu Click Chemistry (CuAAC) Issues check_reaction->reaction_cu reaction_amide Amide Coupling Issues check_reaction->reaction_amide reaction_monitoring Inadequate Monitoring check_reaction->reaction_monitoring purification_loss Product Loss on Column check_purification->purification_loss purification_degradation Degradation During Workup/HPLC check_purification->purification_degradation

Caption: A workflow for troubleshooting low PROTAC yield.

Troubleshooting Data Summary
Observation Potential Cause Recommended Action
No/Low Product Formation (LC-MS) 1. Reagent/Linker Instability or Impurity Verify the purity and structural integrity of ligands and the this compound linker via NMR and Mass Spectrometry. Ensure proper storage conditions (-20°C or -80°C).[3]
2. Poor Solubility of Reactants Test the solubility of each component in the chosen reaction solvent. Consider using co-solvents (e.g., DMF, DMSO, NMP). Gentle heating (40-50 °C) may help, but monitor for degradation.[1]
3. Inefficient Click Chemistry (CuAAC) - Degas the solvent and run the reaction under an inert atmosphere (Ar or N₂).[1]- Use a freshly prepared copper(I) source or a robust system like CuSO₄ with sodium ascorbate (B8700270).[1]- Add a Cu(I) stabilizing ligand like THPTA.
4. Inefficient Amide Coupling - Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA).[1]- Use a slight excess (1.1-1.5 equivalents) of the coupling reagents.[1]- Extend reaction time and monitor by LC-MS until starting material is consumed.[1]
Multiple Side Products 1. Side Reactions Re-evaluate the orthogonality of your synthetic strategy. Ensure protecting groups are stable under the reaction conditions.
2. Catalyst Poisoning/Decomposition Ensure starting materials are free of impurities that could poison the catalyst (e.g., free thiols in a CuAAC reaction).
Product Observed in Crude, Low Yield After Purification 1. Product Degradation PROTACs can be fragile.[11] If your PROTAC is acid-sensitive (e.g., contains other acid-labile groups), consider using a neutral pH buffer system for preparative HPLC.[1]
2. Poor Recovery from Chromatography The "sticky" nature of PROTACs can lead to loss on silica (B1680970) or reverse-phase columns. Try different columns or stationary phases. Elute with a stronger solvent system. Non-specific binding to labware can also be an issue.[11]

Experimental Protocols

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-functionalized ligand to the azide (B81097) group of the this compound linker.

Materials:

  • Alkyne-functionalized ligand (e.g., for POI or E3 ligase)

  • This compound linker

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous, degassed solvent (e.g., DMF or 1:1 t-BuOH/H₂O)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: In a reaction vessel, dissolve the alkyne-functionalized ligand (1.0 eq) and the this compound linker (1.0-1.2 eq) in the degassed solvent.

  • Inert Atmosphere: Purge the vessel with inert gas for 10-15 minutes.

  • Reagent Addition:

    • In a separate vial, prepare a fresh solution of sodium ascorbate (5.0 eq) in the reaction solvent (or water if using a mixed solvent system). Add this to the reaction mixture.

    • In another vial, pre-mix CuSO₄ (0.1-0.25 eq) and THPTA (0.5-1.25 eq, to maintain a 5:1 ligand-to-copper ratio) in the solvent. Add this solution to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by LC-MS every 1-2 hours. Reactions are typically complete within 4-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water or brine to remove copper salts and other water-soluble reagents.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product using flash column chromatography or preparative HPLC.

Workflow for a Two-Step PROTAC Synthesis

G Ligand1 Alkyne-Ligand 1 Intermediate Ligand1-Triazole-PEG-Sulfone-PEG-Boc Ligand1->Intermediate CuAAC (Click Chemistry) Linker_Azide Azido-PEG-Sulfone-PEG-Boc Linker_Azide->Intermediate CuAAC (Click Chemistry) Deprotection 1. TFA (Boc Removal) 2. Neutralization Intermediate->Deprotection Intermediate_Amine Ligand1-Triazole-PEG-Sulfone-PEG-NH2 Deprotection->Intermediate_Amine Final_PROTAC Final PROTAC Intermediate_Amine->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) Ligand2 HOOC-Ligand 2 Ligand2->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA)

Caption: A two-step PROTAC synthesis workflow.

References

Side reactions of Azido-PEG3-Sulfone-PEG4-Boc and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azido-PEG3-Sulfone-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this heterobifunctional linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker featuring three key functional groups:

  • An azide (B81097) group (N₃) for covalent ligation to alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry."[1][2]

  • A sulfone group , typically a vinyl sulfone, which is highly reactive towards thiol groups (e.g., from cysteine residues in proteins) via a Michael addition reaction.[3][4]

  • A Boc-protected amine , which, after deprotection, provides a primary amine for conjugation to carboxylic acids or activated esters.

The polyethylene (B3416737) glycol (PEG) spacers (PEG3 and PEG4) enhance the solubility and biocompatibility of the resulting conjugate.[5] This linker is designed for the sequential and orthogonal conjugation of up to three different molecules, making it a versatile tool in the development of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.

Q2: What are the most common side reactions associated with the functional groups of this linker?

The primary side reactions are specific to each functional group and the reaction conditions employed:

  • Azide Group:

    • Reduction: The azide group can be reduced to an amine in the presence of certain reducing agents, such as dithiothreitol (B142953) (DTT) or phosphines, which are sometimes used in bioconjugation.[6][7]

    • Acid Sensitivity: Strong acidic conditions, such as high concentrations of trifluoroacetic acid (TFA) used for Boc deprotection, can potentially lead to the formation of hydrazoic acid, which is toxic and explosive, although the azide group is generally stable to TFA cleavage conditions if thiols are excluded.[6]

  • Sulfone Group (Vinyl Sulfone):

    • Reaction with Amines: While highly selective for thiols at neutral to slightly acidic pH, at higher pH (typically > 8.5), vinyl sulfones can react with primary amines (e.g., lysine (B10760008) residues in proteins).[3][8]

    • Hydrolysis: The stability of the thioether bond formed after conjugation is generally good, but some maleimide-based thiol adducts have shown susceptibility to retro-Michael addition. Sulfone-based linkers are generally considered to form more stable conjugates.[9][10]

  • Boc-Protected Amine:

    • Incomplete Deprotection: Insufficient acid concentration or reaction time can lead to incomplete removal of the Boc group.[11][12]

    • Alkylation of Substrate: During acid-catalyzed deprotection, the released tert-butyl cation can alkylate nucleophilic sites on the substrate molecule, such as tryptophan or methionine residues.[13]

Q3: In what order should I perform the conjugation reactions to minimize side reactions?

A recommended workflow is to perform the conjugations in an order that protects the most sensitive functional groups. A logical sequence is as follows:

  • Thiol-Sulfone Conjugation: This reaction is typically performed first under mild pH conditions (pH 6.5-7.5) to ensure high selectivity for thiol groups.[8]

  • Boc Deprotection: The Boc group is then removed using acidic conditions (e.g., TFA in DCM).

  • Amine Conjugation: The newly exposed amine can then be coupled to a carboxylic acid or activated ester.

  • Azide-Alkyne Click Chemistry: This reaction is highly orthogonal and can often be performed at various stages, but doing it last can prevent any potential interference of the copper catalyst (if used) with other functional groups. Copper-free click chemistry (SPAAC) offers even greater biocompatibility.[2][14]

Troubleshooting Guides

Problem 1: Low Yield in Thiol-Sulfone Conjugation
Potential Cause Troubleshooting Steps
Thiol Oxidation Ensure the thiol-containing molecule is freshly prepared or has been stored under an inert atmosphere. If necessary, pre-treat the protein with a mild reducing agent like TCEP and subsequently remove the reducing agent before adding the sulfone-linker.
Incorrect pH The Michael addition reaction is pH-dependent. For optimal selectivity and reaction rate with thiols, maintain a pH between 6.5 and 7.5.[8]
Hydrolysis of a Maleimide-based Linker (if applicable) If using a maleimide-containing linker as a comparison, be aware of its susceptibility to hydrolysis at higher pH. Sulfone-based linkers generally offer greater stability.[9]
Steric Hindrance If the thiol group is in a sterically hindered environment, consider increasing the reaction time or temperature slightly. Monitor for side reactions.
Problem 2: Side Products Observed After Boc Deprotection
Potential Cause Troubleshooting Steps
Alkylation of Nucleophilic Residues The tert-butyl cation formed during deprotection can alkylate sensitive amino acids. Include a scavenger such as triisopropylsilane (B1312306) (TIS) in the deprotection cocktail.[13]
Incomplete Deprotection Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time. Monitor the reaction progress by HPLC or LC-MS.[11]
Acid-Labile Substrate If your substrate contains other acid-sensitive groups, consider using milder deprotection conditions (e.g., lower TFA concentration for a longer time) or an alternative orthogonal protecting group strategy if possible.[1]
Problem 3: Low Efficiency in Azide-Alkyne Click Chemistry
Potential Cause Troubleshooting Steps
Copper Catalyst Oxidation (CuAAC) Use a copper(I)-stabilizing ligand such as TBTA or THPTA. Prepare the catalyst solution fresh and consider degassing the reaction mixture to remove oxygen.[15]
Reagent Instability (SPAAC) Strained cyclooctynes can be unstable. Store them under recommended conditions (typically cold and protected from light) and use them promptly after reconstitution.
Steric Hindrance The bulky nature of the molecules being conjugated can hinder the reaction. Ensure adequate reaction time and consider using a longer PEG spacer if possible.
Incompatible Buffer Components Avoid buffers containing components that can interfere with the reaction. For CuAAC, avoid strong chelating agents.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Sulfone Conjugation
  • Preparation of Thiol-Containing Molecule: If your biomolecule contains disulfide bonds, reduce them using a 10-20 fold molar excess of TCEP at room temperature for 30-60 minutes. Remove excess TCEP using a desalting column.

  • Reaction Setup: Dissolve the thiol-containing molecule in a non-amine containing buffer at pH 7.0-7.5 (e.g., phosphate (B84403) buffer).

  • Conjugation: Add a 1.5 to 5-fold molar excess of the this compound linker to the thiol-containing molecule.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted linker.

Protocol 2: Boc Deprotection
  • Reaction Setup: Dissolve the Boc-protected conjugate in anhydrous dichloromethane (B109758) (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). To minimize side reactions, consider adding a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).

  • Incubation: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC or LC-MS.[4][11]

  • Work-up: Remove the TFA and DCM under reduced pressure. The resulting TFA salt can often be used directly in the next step after thorough drying.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-modified molecule.

    • Prepare a stock solution of sodium ascorbate (B8700270) (freshly made).

    • Prepare a stock solution of copper(II) sulfate (B86663).

    • Prepare a stock solution of a copper(I)-stabilizing ligand (e.g., THPTA).

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized conjugate and the alkyne-modified molecule in a suitable buffer (e.g., PBS).

  • Catalyst Addition: Add the copper(II) sulfate and the ligand, followed by the sodium ascorbate to reduce Cu(II) to the active Cu(I) state.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using an appropriate method to remove the copper catalyst and excess reagents.

Data Presentation

Table 1: Quantitative Parameters for Boc Deprotection

Acidic ReagentConcentrationSolventTime (min)Typical Purity (%)Reference
TFA50%DCM578[16]
TFA50%DCM60>95[16]
HCl4MDioxane5~80[16]
HCl4MDioxane60>95[16]

Table 2: Comparison of Thiol-Reactive Chemistries

Linker ChemistrypH RangeStability of AdductPotential Side Reactions
Sulfone (Vinyl) 6.5 - 7.5HighReaction with amines at pH > 8.5
Maleimide 6.5 - 7.5ModerateRetro-Michael addition, hydrolysis at high pH

Visualizations

experimental_workflow cluster_step1 Step 1: Thiol-Sulfone Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amine Conjugation cluster_step4 Step 4: Click Chemistry Thiol Thiol-containing Molecule (A) Conjugate1 A-Sulfone-PEG4-Boc | Azido-PEG3 Thiol->Conjugate1 pH 7.0-7.5 Linker1 This compound Linker1->Conjugate1 Deprotection TFA/DCM Conjugate1->Deprotection Conjugate2 A-Sulfone-PEG4-NH2 | Azido-PEG3 Deprotection->Conjugate2 Conjugate3 A-Sulfone-PEG4-NH-B | Azido-PEG3 Conjugate2->Conjugate3 MoleculeB Molecule (B) (e.g., with COOH) MoleculeB->Conjugate3 Final_Product Final Tri-Conjugate Conjugate3->Final_Product CuAAC or SPAAC MoleculeC Alkyne-Molecule (C) MoleculeC->Final_Product

Caption: A recommended sequential workflow for trilabeling using this compound.

troubleshooting_sulfone Start Low Yield in Thiol-Sulfone Conjugation Q1 Is the thiol oxidized? Start->Q1 A1_Yes Pre-treat with TCEP, then remove TCEP. Q1->A1_Yes Yes Q2 Is the pH optimal (6.5-7.5)? Q1->Q2 No A1_Yes->Q2 A2_No Adjust pH of the reaction buffer. Q2->A2_No No Q3 Is steric hindrance a possibility? Q2->Q3 Yes A2_No->Q3 A3_Yes Increase reaction time/temperature and monitor for side products. Q3->A3_Yes Yes End Re-run conjugation Q3->End No A3_Yes->End

Caption: Troubleshooting flowchart for low yield in thiol-sulfone conjugation.

References

Technical Support Center: Azido-PEG3-Sulfone-PEG4-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Azido-PEG3-Sulfone-PEG4-Boc conjugates. These resources are intended for researchers, scientists, and drug development professionals to overcome common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound and how do its components influence solubility?

A1: This compound is a heterobifunctional linker used in bioconjugation and click chemistry.[1][2] Its structure contains several key components that dictate its solubility:

  • Azido (N₃) Group: Enables "click chemistry" reactions.[2][3]

  • PEG (Polyethylene Glycol) Spacers (PEG3 & PEG4): These are hydrophilic chains incorporated specifically to increase the molecule's solubility in aqueous media and reduce steric hindrance.[3][4][5][6]

  • Sulfone (SO₂) Group: A stable functional group that can alter the physical and chemical properties of a molecule, including its solubility and reactivity.[7] Lower carbon sulfones are generally soluble in water and most organic solvents.[8]

  • Boc (tert-butyloxycarbonyl) Group: A protecting group for the amine. The Boc group is hydrophobic and can decrease the overall aqueous solubility of the conjugate. It can be removed under acidic conditions to reveal the amine for further functionalization.[1][9]

Q2: In which solvents are PEG linkers generally soluble?

A2: Polyethylene (B3416737) glycol (PEG) and its derivatives are known for their broad solubility. They are highly soluble in water and many organic solvents, including:

  • Dichloromethane (DCM) and Chloroform[10][11]

  • Dimethylformamide (DMF)[10][11][12]

  • Dimethyl sulfoxide (B87167) (DMSO)[10][11]

  • Alcohols (Methanol, Ethanol)[10][13]

  • Tetrahydrofuran (THF)[10][13] They are less soluble in toluene (B28343) and isopropanol, though solubility can be improved by gentle heating.[11] PEGs are generally not soluble in ether.[11]

Q3: Why might my this compound conjugate have poor solubility despite the presence of PEG chains?

A3: While the PEG chains enhance hydrophilicity, other factors can lead to poor solubility. The hydrophobic Boc protecting group can counteract the effect of the PEG linkers, especially if the desired concentration is high. Additionally, the overall molecular structure and potential for intermolecular interactions can lead to aggregation, reducing solubility. In some cases, zwitterionic characteristics of a molecule can also lead to poor solubility in common organic solvents.[14]

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve your this compound conjugate.

Issue 1: The conjugate is not dissolving in my aqueous buffer (e.g., PBS).

  • Possible Cause: The concentration is too high for direct dissolution in an aqueous medium, likely due to the hydrophobic nature of the Boc group.

  • Suggested Solution:

    • Prepare a Concentrated Stock Solution: First, dissolve the conjugate in a minimal amount of a compatible, water-miscible organic solvent like DMSO or DMF.[15]

    • Aliquot and Store: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[11][15]

    • Dilute into Aqueous Buffer: Add the organic stock solution dropwise into your vortexing aqueous buffer. Ensure the final concentration of the organic solvent remains low (typically <5%) to prevent the compound from precipitating.[15]

Issue 2: The solution becomes cloudy or a precipitate forms after adding the stock solution to the buffer.

  • Possible Cause: The final concentration of the organic co-solvent (e.g., DMSO, DMF) is too high, causing the conjugate to "crash out" of the aqueous solution.[15]

  • Suggested Solution:

    • Reduce Organic Solvent Percentage: Ensure the final concentration of the organic solvent in your working solution is as low as possible, ideally 1% or less, and typically not exceeding 5%.[15]

    • Increase Stock Concentration: If possible, create a more concentrated initial stock solution in the organic solvent. This allows you to add a smaller volume to the aqueous buffer to reach the same final conjugate concentration, thereby keeping the percentage of organic solvent low.

Issue 3: The conjugate dissolves very slowly, even in organic solvents.

  • Possible Cause: The dissolution kinetics of some PEG derivatives can be slow at room temperature, even in compatible solvents.[13]

  • Suggested Solution:

    • Gentle Warming: Warm the solution gently to 30-50°C. This often significantly speeds up the dissolution process for PEG compounds.[10][13][15]

    • Sonication: Place the vial in a water bath sonicator for 5-10 minutes to help break up solid particles and facilitate dissolution.[15]

    • Vortexing: Ensure vigorous vortexing for 1-2 minutes after adding the solvent.[15]

Data Presentation

Table 1: General Solubility of PEG Derivatives in Common Solvents

Solvent Solubility Notes
Water / Aqueous Buffers High[11][12] The hydrophobic Boc group may limit solubility at high concentrations.
DMSO, DMF High[10][11] Recommended for preparing concentrated stock solutions.[15]
Dichloromethane, Chloroform High[10][11] Useful for anhydrous reactions.
Methanol, Ethanol Soluble[10][13] Can be used for dissolution.
Tetrahydrofuran (THF) Soluble[10][13] Often used in GPC/SEC analysis of PEGs.[13]
Toluene, Isopropanol Less Soluble[11] Solubility can be increased with gentle heating.[11]

| Diethyl Ether | Not Soluble[11] | Generally not a suitable solvent. |

Table 2: Quantitative Solubility of a Structurally Similar Compound (4,4′-dihydroxydiphenyl sulfone) in Various Solvents [16] Solubility is expressed as the mole fraction (x) at different temperatures.

Solvent 298.15 K (25°C) 313.15 K (40°C)
Water 0.00018 0.00041
Methanol 0.04631 0.07542
Ethanol 0.04025 0.06513
Acetone 0.14582 0.20137

| Ethyl Acetate | 0.04216 | 0.06835 |

Experimental Protocols

Protocol 1: Recommended Method for Solubilizing this compound

This protocol is designed for preparing an aqueous working solution from a hydrophobic PEGylated compound.

Materials:

  • This compound solid

  • Anhydrous DMSO or DMF

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Allow the vial of the solid conjugate to equilibrate to room temperature before opening to prevent moisture condensation.[11][15]

  • Prepare a concentrated stock solution (e.g., 10-100 mg/mL) by adding the appropriate volume of anhydrous DMSO or DMF to the solid.

  • Vortex the tube vigorously until the solid is completely dissolved.[15]

  • If dissolution is slow, gently warm the solution to 30-40°C or place it in a water bath sonicator for 5-10 minutes.[15]

  • To prepare the final working solution, add the stock solution dropwise to your rapidly vortexing aqueous buffer.

  • Ensure the final volume of the added organic solvent does not exceed 5% of the total solution volume.[15]

  • Visually inspect the final solution to ensure no precipitate has formed before use.

Protocol 2: General Method for Solubility Determination [16]

This protocol outlines a general method to experimentally determine the solubility of a compound in various solvents.

Materials:

  • This compound solid

  • A series of selected organic and/or aqueous solvents

  • Sealed vials

  • Shaker bath

  • Centrifuge

  • Analytical equipment (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid conjugate to a series of vials, each containing a different solvent. Seal the vials tightly.[16]

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for 24 to 72 hours to ensure equilibrium is reached.[16]

  • Phase Separation: After incubation, allow the vials to stand for the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the samples at high speed.[16]

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant sample and determine the concentration of the dissolved solute using a suitable analytical method like HPLC or UV-Vis spectrophotometry against a standard calibration curve.[16]

Visualizations

The following diagrams illustrate key workflows and concepts for understanding and improving the solubility of your conjugate.

G Troubleshooting Solubility Issues start Conjugate fails to dissolve completely solvent_q What is the primary solvent? start->solvent_q aqueous Aqueous Buffer (e.g., PBS) solvent_q->aqueous Aqueous organic Organic Solvent (e.g., DMSO, DCM) solvent_q->organic Organic solution_a1 Action: Prepare a concentrated stock in DMSO or DMF first. aqueous->solution_a1 solution_o1 Action: Gently warm solution to 30-40°C. organic->solution_o1 solution_o2 Action: Use a water bath sonicator for 5-10 min. organic->solution_o2 solution_o3 Action: Try an alternative compatible solvent. organic->solution_o3 solution_a2 Add stock solution dropwise to vortexing buffer. solution_a1->solution_a2 solution_a3 Ensure final organic solvent concentration is low (<5%). solution_a2->solution_a3 end_a Result: Clear Aqueous Solution solution_a3->end_a end_o Result: Clear Organic Solution solution_o1->end_o solution_o2->end_o solution_o3->end_o G Recommended Dissolution Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation weigh Weigh solid conjugate add_dmso Add minimal anhydrous DMSO or DMF weigh->add_dmso dissolve Vortex / Sonicate / Gently Warm to Dissolve add_dmso->dissolve stock Clear, Concentrated Stock Solution dissolve->stock add_stock Add stock solution dropwise to buffer stock->add_stock Dilute buffer Vortex Aqueous Buffer buffer->add_stock final Final Working Solution (<5% Organic Solvent) add_stock->final

References

Technical Support Center: Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers.

Troubleshooting Guide

Issue 1: Incomplete Boc Deprotection

Q: Why is my Boc deprotection reaction incomplete?

A: Incomplete deprotection is a common issue that can arise from several factors. The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis, and the efficiency of this reaction depends on adequate reaction conditions.[1]

Potential Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group. Trifluoroacetic acid (TFA) is commonly used for this purpose.[1]

    • Troubleshooting: Increase the acid concentration. For example, if you are using 20% TFA in dichloromethane (B109758) (DCM), try increasing it to 50%.[1] For substrates that are particularly difficult to deprotect, a stronger acid system like 4M HCl in 1,4-dioxane (B91453) can be considered.[1]

  • Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not go to completion.[1]

    • Troubleshooting: Extend the reaction time and monitor the progress using analytical techniques like TLC or LC-MS.[1] While many deprotections are performed at room temperature, some substrates may benefit from gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, especially in high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thus slowing down the reaction.[1]

    • Troubleshooting: In addition to increasing acid concentration and reaction time, ensure vigorous stirring to improve mass transfer.

  • Solvent Issues: The choice of solvent is critical for ensuring that both the PEG linker and the acid are fully solvated. DCM is a commonly used solvent for TFA-mediated deprotection.[1][2]

    • Troubleshooting: Ensure that your PEGylated compound is fully dissolved in the chosen solvent. If solubility is an issue, you may need to screen other anhydrous solvents.

Issue 2: Observation of Side Products

Q: I am observing unexpected side products after the deprotection reaction. What could be the cause?

A: The formation of side products is often due to the reactivity of the carbocation intermediate generated during the cleavage of the Boc group or the acid sensitivity of other functional groups in your molecule.

Potential Causes and Solutions:

  • Alkylation by tert-butyl Cation: During the acidic cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate electron-rich amino acid residues such as tryptophan and methionine, leading to undesired side products.[3][4]

    • Troubleshooting: Add scavengers to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1][3] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1]

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other functional groups that are sensitive to acid, such as certain esters or other protecting groups (e.g., trityl), they may be cleaved under the deprotection conditions.[1] One researcher reported a 10-20% loss of ester bonds when using TFA in DCM for Boc deprotection.[1][5]

    • Troubleshooting:

      • Milder Deprotection Conditions: Consider using milder deprotection methods if your molecule is sensitive to strong acids.[1]

      • Lewis Acid Catalysis: Reagents like zinc bromide or trimethylsilyl (B98337) iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions.[1][6]

      • Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures.[1][7]

Issue 3: Difficulty in Product Purification and Isolation

Q: How can I effectively purify my deprotected PEG linker?

A: The purification strategy will depend on the properties of your deprotected product and the byproducts of the reaction.

Common Purification Strategies:

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1][2]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][2]

  • Precipitation: The deprotected PEG linker, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture.[1]

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the Boc deprotection reaction?

A1: Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1]

Q2: What are the standard conditions for Boc deprotection using TFA?

A2: A standard protocol involves dissolving the Boc-protected PEG linker in DCM (0.1-0.2 M), cooling the solution to 0°C, and then adding TFA to a final concentration of 20-50% (v/v). The reaction is typically stirred at 0°C for 30 minutes and then allowed to warm to room temperature for 1-2 hours.[1][2]

Q3: Are there alternatives to using strong acids for Boc deprotection?

A3: Yes, if your compound is sensitive to strong acids, you can explore milder alternatives. These include using Lewis acids like zinc bromide or TMSI, or in some cases, thermal deprotection.[1][6][7]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Typical Time (h)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp0.5 - 2
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5 - 2

Data compiled from multiple sources.[1][2]

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Traps tert-butyl cations
Water2.5 - 5%Traps tert-butyl cations
Thioanisole5%Protects methionine residues

Data compiled from multiple sources.[1][3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM
  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][2]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][2]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][2] If the substrate contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]

  • Workup:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][2]

    • Co-evaporation: Co-evaporate with toluene (3 times) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1][2]

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1][2]

Protocol 2: Monitoring Boc Deprotection by LC-MS
  • Aliquots: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a mobile phase that may contain a neutralizing agent.

  • Injection: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts to monitor the reaction progress over time.[1]

Visualizations

Boc_Deprotection_Workflow cluster_reaction Reaction Step cluster_workup Workup & Isolation start Boc-Protected PEG Linker dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (+/- Scavenger) cool->add_tfa react Stir at 0°C to RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor concentrate Concentrate (remove TFA/DCM) monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate neutralize Neutralize with NaHCO3 (aq) coevaporate->neutralize For Free Amine product Deprotected PEG Linker coevaporate->product As TFA Salt extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry dry->product

Caption: Experimental workflow for Boc deprotection of PEG linkers.

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Troubleshooting Solution problem Incomplete Deprotection Side Products Formed Purification Issues cause1 Insufficient Acid Low Temp/Time Steric Hindrance Poor Solubility problem:f0->cause1 cause2 t-Butyl Cation Alkylation Other Acid-Labile Groups problem:f1->cause2 cause3 Residual Acid Product Solubility problem:f2->cause3 solution1 Increase [Acid] Increase Time/Temp Change Solvent cause1:f0->solution1:f0 cause1:f1->solution1:f1 cause1:f2->solution1:f1 cause1:f3->solution1:f2 solution2 Add Scavengers (TIS) Use Milder Conditions cause2:f0->solution2:f0 cause2:f1->solution2:f1 solution3 Co-evaporate Aqueous Wash Precipitation cause3:f0->solution3:f0 cause3:f0->solution3:f1 cause3:f1->solution3:f2

Caption: Troubleshooting logic for Boc deprotection challenges.

References

Azido-PEG3-Sulfone-PEG4-Boc stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG3-Sulfone-PEG4-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to stability challenges you may encounter in aqueous solutions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

The stability of this molecule is primarily influenced by its terminal functional groups: the Boc protecting group and the azido (B1232118) group. The tert-butyloxycarbonyl (Boc) group is the most significant concern as it is susceptible to cleavage under acidic conditions.[1][2] The azide (B81097) group can be sensitive to reducing agents and strong acids. The PEG and sulfone components are generally very stable under typical experimental conditions.[3][4]

Q2: How does pH affect the stability of the molecule?

The pH of your aqueous solution is the most critical factor. The Boc group is designed to be removed by acid.[5] Therefore, using this reagent in acidic buffers (typically pH < 5) for extended periods can cause the premature cleavage of the Boc group, exposing a primary amine. The molecule is significantly more stable at neutral to basic pH.

Q3: What are the recommended storage conditions for aqueous solutions of this compound?

Aqueous stock solutions should ideally be prepared fresh for each experiment. If storage is necessary, it is recommended to store solutions at 4°C or frozen at -20°C for short-term and long-term storage, respectively.[6] Solutions should be stored protected from light, and purging the container with an inert gas like argon can minimize oxidative degradation of the PEG chains.[6]

Q4: Is the azide group stable during my experiments?

The terminal azide group is generally stable for applications like copper-catalyzed or strain-promoted click chemistry.[7][8] However, it is incompatible with reducing agents (e.g., DTT, TCEP) which will reduce it to an amine. It is also crucial to avoid strongly acidic conditions, which can lead to the formation of volatile and potentially explosive hydrazoic acid.[9][10]

Q5: Should I be concerned about the stability of the PEG linkers or the sulfone group?

The sulfone functional group is known to be highly stable and resistant to oxidation and corrosion, so it is not a point of concern for degradation in aqueous solutions.[4][11] The polyethylene (B3416737) glycol (PEG) chains are also quite stable, but long-term storage of aqueous solutions, especially when exposed to oxygen and light, can lead to slow oxidative degradation.[6][12]

Q6: What are the visible signs of degradation in my stock solution?

Visible signs like a change in color or the appearance of precipitates are clear indicators of degradation or solubility issues. However, the most common degradation pathways (e.g., Boc cleavage) are often not visible. The best way to check for degradation is through analytical methods like HPLC or LC-MS, where you would observe the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

Problem: I am seeing a new, more polar species in my LC-MS analysis after incubating my compound in a buffer.

  • Possible Cause: This is a classic sign of Boc group cleavage. The resulting free amine is more polar, leading to an earlier elution time in reverse-phase chromatography.

  • Troubleshooting Step:

    • Verify the pH of your buffer. If it is acidic, the Boc group has likely been removed.

    • Consider using a buffer with a neutral or slightly basic pH (pH 7-8.5) for your experiment.

    • If your protocol requires an acidic pH, you must account for the deprotection of the Boc group or select a different linker with an acid-stable protecting group.

Problem: My click chemistry reaction with the azide group is failing or has a very low yield.

  • Possible Cause 1: A component in your reaction mixture may be incompatible with the azide group.

  • Troubleshooting Step 1: Ensure that your reaction buffer does not contain any reducing agents, such as DTT or TCEP. If a reducing agent is necessary for other components (like an antibody), a careful optimization of concentrations and reaction times is required.

  • Possible Cause 2: The azide may have degraded during storage or handling.

  • Troubleshooting Step 2: Use a fresh stock solution of the this compound linker. Confirm the integrity of the azide using an analytical method if possible, although this is often difficult. Running a small-scale control reaction with a known, reliable alkyne partner can validate the linker's activity.

Problem: I observe a broad distribution of peaks in my analysis after a conjugation reaction.

  • Possible Cause: This could be due to heterogeneity in the starting materials or partial degradation of your linker during the experiment.

  • Troubleshooting Step:

    • Analyze your stock solution of the linker by HPLC or LC-MS to ensure its purity before starting the reaction.

    • If the linker is pure, the heterogeneity may stem from your substrate (e.g., multiple conjugation sites on a protein).

    • Optimize your reaction conditions (pH, temperature, time) to minimize side reactions and degradation.

Summary of Functional Group Stability

Functional GroupConditions to Avoid in Aqueous SolutionPotential Outcome of InstabilityStability Concern
Boc Group Acidic pH (typically < 5), strong acids (TFA, HCl)[2]Cleavage of the Boc group, exposing a primary amine.High
Azido Group Reducing agents (DTT, TCEP), strong acids, heavy metals, prolonged exposure to heat/light.[9]Reduction to an amine; formation of toxic/explosive byproducts.Moderate
PEG Linker Long-term storage with exposure to oxygen, light, and high temperatures.[6]Slow oxidative degradation, formation of aldehyde/peroxide impurities.Low (for short-term use)
Sulfone Group Most standard aqueous conditions.None under typical experimental conditions.Very Low

Experimental Protocols

Protocol 1: Assessment of Boc Group Stability vs. pH

This protocol allows for the determination of the linker's stability at different pH values.

  • Buffer Preparation: Prepare three sterile-filtered buffers, for example:

    • 50 mM Sodium Acetate, pH 4.5

    • 50 mM Phosphate Buffered Saline (PBS), pH 7.4

    • 50 mM Sodium Bicarbonate, pH 8.5

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock 1:100 into each of the three buffers to a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 25°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each sample.

  • LC-MS Analysis: Analyze each aliquot immediately by LC-MS.

    • Method: Use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Detection: Monitor the expected mass of the intact molecule (m/z) and the mass of the deprotected product (intact mass - 100.05 Da).

  • Data Interpretation: Quantify the peak area of the intact and deprotected species at each time point to determine the rate of degradation at each pH.

Protocol 2: General Stability and Purity Assessment

This protocol is for routine quality control of a stock solution.

  • Sample Preparation: Prepare an aqueous solution of the compound at the desired concentration in your chosen experimental buffer (e.g., PBS, pH 7.4).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using an analytical HPLC-UV method.

    • Method: Use a C18 column with a suitable gradient to resolve the main peak from any impurities.

    • Data: Record the chromatogram and integrate the peak area to determine the initial purity.

  • Storage: Store the solution under your intended conditions (e.g., 4°C, protected from light).

  • Follow-up Analysis: Re-analyze the solution after a set period (e.g., 24, 48, or 72 hours).

  • Comparison: Compare the chromatograms from the initial and follow-up analyses. A decrease in the main peak's area and the appearance of new peaks indicate degradation.

Diagrams

G start Problem Observed: Low Yield or Unexpected Byproducts check_purity 1. Check Linker Purity (Use HPLC/LC-MS) start->check_purity pure Purity >95%? check_purity->pure degraded_stock Result: Degraded Stock (Multiple Peaks) pure->degraded_stock No check_ph 2. Check Solution pH pure->check_ph Yes prepare_fresh Action: Prepare Fresh Stock Solution degraded_stock->prepare_fresh ph_ok pH 6.5 - 8.5? check_ph->ph_ok acidic_ph Result: Acidic pH (<6) Cause: Boc Cleavage ph_ok->acidic_ph No check_reagents 3. Check Reagent Compatibility ph_ok->check_reagents Yes adjust_buffer Action: Use Neutral Buffer or Account for Deprotection acidic_ph->adjust_buffer reagents_ok Reducing Agents Present? check_reagents->reagents_ok incompatible Result: Incompatible Reagent Cause: Azide Reduction reagents_ok->incompatible Yes all_ok Conclusion: Issue Likely with Substrate or Protocol Conditions reagents_ok->all_ok No remove_reagent Action: Remove Reducing Agent or Use Alternative Chemistry incompatible->remove_reagent

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Preventing Aggregation of Proteins Conjugated with Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The linker "Azido-PEG3-Sulfone-PEG4-Boc" appears to be a custom or theoretical molecule. This guide is based on the general principles of bioconjugation involving its constituent chemical groups: an azide (B81097), a sulfone-based reactive group (assumed to be a Michael acceptor like a vinyl sulfone), PEG spacers, and a Boc-protected amine.

I. Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on the this compound linker and what do they do?

This is a heterobifunctional linker designed for a two-step conjugation process.

  • Sulfone Group (Assumed Vinyl Sulfone): This group is a Michael acceptor that reacts with nucleophilic groups on the protein surface. It is particularly reactive towards the thiol groups of cysteine residues, forming a stable thioether bond.[1][2] It can also react with amines (like lysine) at higher pH.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a protecting group on an amine.[3] This amine is unreactive until the Boc group is removed by acid treatment (deprotection). Once deprotected, this primary amine can be used for subsequent conjugation, for example, to an NHS-ester activated molecule.

  • Azido Group (N₃): This group is used in "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6] It allows for the highly specific and efficient conjugation of the protein-linker complex to a molecule containing an alkyne group.

  • PEG3 and PEG4 Spacers: The polyethylene (B3416737) glycol (PEG) units are hydrophilic spacers that increase the solubility of the linker and the final conjugate, helping to reduce aggregation and providing flexibility.[7][8]

Q2: Why is my protein aggregating after adding the this compound linker?

Protein aggregation during or after conjugation can be caused by several factors:

  • Changes in Surface Properties: The attachment of multiple linker molecules can alter the surface charge and hydrophobicity of the protein, leading to increased intermolecular interactions and aggregation.

  • High Protein Concentration: Higher protein concentrations increase the likelihood of protein-protein interactions, which can lead to aggregation.[9][10]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical for protein stability.[11][12][13][14] If the reaction pH is close to the protein's isoelectric point (pI), its solubility will be at a minimum, increasing the risk of aggregation.[15]

  • Over-Conjugation: Attaching too many linker molecules (a high degree of labeling) can disrupt the protein's native structure and lead to aggregation.

  • Cross-linking: If the deprotected amine on the linker reacts with another protein molecule before the intended second conjugation step, it can cause cross-linking and aggregation.

Q3: How can I detect and quantify protein aggregation?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Observation: The simplest method is to look for visible precipitates or cloudiness in the solution.[16]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will appear as earlier-eluting peaks (larger size) compared to the monomeric protein.[17][18] SEC is a standard method for monitoring protein aggregation.[17]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution by analyzing fluctuations in scattered light.[19][20][21][22][23] It is a highly sensitive technique for detecting the presence of aggregates.[21][22]

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.[10]

II. Troubleshooting Guide

This section provides a step-by-step guide to troubleshoot and prevent aggregation during the multi-step conjugation process with this compound.

Problem 1: Aggregation during the initial conjugation of the linker to the protein.

This step involves the reaction of the sulfone group with the protein.

Potential Cause Troubleshooting Strategy Rationale
High Protein Concentration Reduce the protein concentration to 1-5 mg/mL.[24][25]Lower concentrations decrease the frequency of intermolecular collisions that can lead to aggregation.[25]
Suboptimal Buffer pH Screen a range of pH values. For cysteine-selective conjugation, a pH of 6.5-7.5 is recommended. Avoid the protein's pI.The reaction rate of vinyl sulfones with thiols increases with pH.[2] Maintaining the pH away from the pI enhances protein solubility.[15]
Incorrect Molar Ratio Perform a titration with varying molar excesses of the linker (e.g., 1:1, 5:1, 10:1 protein:linker).[26]A high molar excess can lead to over-labeling and changes in protein surface properties, causing aggregation.[24]
Reaction Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[25][26]Lower temperatures can slow down the aggregation process and favor controlled conjugation.[25]
Buffer Composition Add stabilizing excipients to the reaction buffer.These additives can improve protein solubility and stability.[9][27][28]

Table of Recommended Stabilizing Excipients:

Excipient Typical Concentration Mechanism of Action
Arginine/Glutamate 50-100 mMBinds to charged and hydrophobic regions, increasing solubility.[27]
Glycerol/Sucrose 5-20% (v/v)Act as osmolytes, stabilizing the native protein structure.[27]
Non-ionic Detergents (e.g., Tween-20) 0.01-0.1% (v/v)Solubilize hydrophobic patches on the protein surface.[16][25]
Reducing Agents (e.g., TCEP) 1-5 mMPrevents the formation of non-native disulfide bonds that can cause aggregation.[24][27]
Problem 2: Aggregation during Boc-Deprotection.

This step involves treating the protein-linker conjugate with acid to remove the Boc group.

Potential Cause Troubleshooting Strategy Rationale
Harsh Deprotection Conditions Use the mildest effective concentration of Trifluoroacetic Acid (TFA) in an appropriate solvent like Dichloromethane (DCM).[3][29]Strong acid can denature the protein, leading to aggregation.
Protein Instability at Low pH If the protein is unstable at low pH, consider alternative Boc-deprotection methods that use milder conditions.Maintaining the protein's structural integrity is crucial.
Residual TFA Ensure complete removal of TFA after deprotection, for example, by co-evaporation with toluene.[3]Residual acid can continue to affect protein stability in subsequent steps.
Problem 3: Aggregation during the final "Click Chemistry" step.

This step involves the reaction of the azide group on the protein-linker with an alkyne-containing molecule.

Potential Cause Troubleshooting Strategy Rationale
Copper Catalyst Toxicity Use a copper-chelating ligand like THPTA or BTTAA.[4][5]These ligands stabilize the Cu(I) oxidation state and reduce its potential to cause protein damage and aggregation.[4]
Hydrophobicity of the Alkyne Molecule If the alkyne-containing molecule is hydrophobic, it may be necessary to add a co-solvent (e.g., DMSO) to the reaction.Improving the solubility of all reaction components can prevent aggregation.
Reaction Conditions Ensure the reaction is performed in an appropriate buffer and at a suitable temperature (typically room temperature).[4][30]Optimal reaction conditions for click chemistry are generally mild and protein-friendly.[5][6]

III. Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound
  • Protein Preparation: Dialyze the protein into a suitable reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5). Adjust the protein concentration to 1-2 mg/mL.

  • Linker Preparation: Dissolve the this compound linker in a water-miscible organic solvent (e.g., DMSO) to a concentration of 10-20 mM immediately before use.

  • Conjugation Reaction: Add the desired molar excess of the dissolved linker to the protein solution. Incubate the reaction for 1-4 hours at room temperature or for 4-12 hours at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker using a desalting column or dialysis against a suitable buffer.

  • Analysis: Characterize the conjugate using SEC to determine the degree of labeling and the extent of aggregation.

Protocol 2: Boc Deprotection
  • Dissolution: Dissolve the purified protein-linker conjugate in an appropriate solvent system (e.g., a mixture of aqueous buffer and an organic co-solvent).

  • Acid Addition: Add a solution of Trifluoroacetic Acid (TFA) to the conjugate solution to achieve the desired final concentration (e.g., 10-50% TFA).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by an appropriate method if possible.

  • Work-up: Remove the solvent and excess TFA, for instance, by buffer exchange into the desired buffer for the next step.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM in water) and a ligand like THPTA (e.g., 100 mM in water).[4]

    • Prepare a fresh stock solution of a reducing agent like sodium ascorbate (B8700270) (e.g., 300 mM in water).[4]

  • Reaction Setup:

    • To the deprotected protein-linker conjugate solution, add the alkyne-containing molecule.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions. Add this catalyst solution to the protein mixture.

    • Initiate the reaction by adding the sodium ascorbate solution.[4]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification and Analysis: Purify the final conjugate using SEC or another appropriate chromatography method to remove excess reagents and analyze the final product for aggregation.

IV. Visualizations

experimental_workflow Experimental Workflow for Conjugation cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Click Chemistry protein Protein in Reaction Buffer conjugation Incubate at RT or 4°C protein->conjugation linker This compound in DMSO linker->conjugation purify1 Purification (SEC/Dialysis) conjugation->purify1 protein_linker Protein-Linker Conjugate purify1->protein_linker add_tfa Add TFA protein_linker->add_tfa Input purify2 Buffer Exchange add_tfa->purify2 deprotected_linker Deprotected Conjugate click_reaction Incubate at RT deprotected_linker->click_reaction Input purify2->deprotected_linker alkyne Alkyne Molecule alkyne->click_reaction catalyst CuSO4/THPTA + Sodium Ascorbate catalyst->click_reaction purify3 Final Purification (SEC) click_reaction->purify3 final_product Final Conjugated Protein purify3->final_product

Caption: A three-step workflow for protein conjugation.

troubleshooting_logic Troubleshooting Logic for Aggregation start Protein Aggregation Observed check_concentration Is Protein Concentration > 5 mg/mL? start->check_concentration reduce_concentration Reduce Protein Concentration check_concentration->reduce_concentration Yes check_ph Is pH near pI? check_concentration->check_ph No reduce_concentration->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph Yes check_ratio Is Molar Ratio > 10:1? check_ph->check_ratio No adjust_ph->check_ratio reduce_ratio Reduce Linker:Protein Ratio check_ratio->reduce_ratio Yes add_excipients Add Stabilizing Excipients (Arginine, Glycerol, etc.) check_ratio->add_excipients No reduce_ratio->add_excipients lower_temp Lower Reaction Temperature to 4°C add_excipients->lower_temp solution Aggregation Minimized lower_temp->solution

Caption: A decision tree for troubleshooting protein aggregation.

References

How to confirm successful conjugation of Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

An essential aspect of bioconjugation and drug development is the reliable confirmation of successful conjugation reactions. This technical support guide provides researchers, scientists, and drug development professionals with detailed answers, troubleshooting advice, and protocols for confirming the successful conjugation of Azido-PEG3-Sulfone-PEG4-Boc to a target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the conjugation of this compound?

The most common and reliable methods for confirming conjugation are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are also essential for separating the conjugate from starting materials and byproducts.[][2]

Q2: How does Mass Spectrometry confirm a successful conjugation?

Mass spectrometry verifies conjugation by detecting the expected mass increase in the target molecule.[3][4] The final conjugate's molecular weight should equal the sum of the target molecule's weight and the mass of the this compound linker (571.7 g/mol ), assuming an addition reaction like click chemistry. Techniques like LC-MS are ideal for analyzing the reaction mixture.[2][5]

Q3: What specific signals in an ¹H NMR spectrum indicate the presence of the linker?

In a ¹H NMR spectrum, the successful attachment of the linker is confirmed by the presence of its characteristic peaks in the purified conjugate's spectrum. Key signals include a strong singlet around 1.4 ppm corresponding to the nine protons of the Boc protecting group, and a prominent signal complex around 3.6 ppm from the methylene (B1212753) (-CH₂CH₂O-) protons of the PEG chains.[6][7][8][9]

Q4: Can FTIR spectroscopy be used to monitor the reaction?

Yes, FTIR is particularly useful if the conjugation method involves the azide (B81097) group, such as in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[10][11] A successful reaction is indicated by the disappearance of the strong, sharp azide (-N₃) vibrational stretch, which typically appears around 2100 cm⁻¹, from the starting material.[12][13][14]

Q5: Why is HPLC important in this process?

HPLC is a powerful separation technique used to purify the final conjugate and assess the reaction's progress.[15][16] By comparing the chromatogram of the reaction mixture to the starting materials, you can observe the consumption of the reactants and the appearance of a new peak, which corresponds to the newly formed, and typically larger, conjugate.[17]

Troubleshooting Guide

Problem / ObservationPotential Cause(s)Recommended Solution(s)
No mass increase observed in MS. Failed conjugation reaction; Inefficient ionization of the conjugate; Incorrect reaction conditions (e.g., catalyst, temperature, pH).Verify the integrity of starting materials. Optimize reaction conditions and re-run the conjugation. For MS analysis, try different ionization sources (e.g., ESI, MALDI) or alter LC conditions.[3][5]
NMR spectrum shows only starting materials. Reaction did not proceed; Incomplete purification, and the starting material is the major component.Confirm reaction setup and reagent stability. Improve the purification method (e.g., size-exclusion chromatography, preparative HPLC) to isolate the product.
The azide peak (~2100 cm⁻¹) is still present in FTIR after a click reaction. Incomplete or failed click chemistry reaction.[12]Ensure the catalyst (if using CuAAC) is active. Check the stoichiometry of reactants. Increase reaction time or temperature if appropriate.
Multiple peaks in HPLC and MS, making interpretation difficult. Incomplete reaction; Presence of side products; Degradation of the linker or target molecule.Optimize the reaction to drive it to completion. Use a purification technique like preparative HPLC or SEC to isolate the desired conjugate before final analysis.[18]
Loss of the Boc protecting group signal in NMR. Exposure to acidic conditions during reaction or workup, causing deprotection.Ensure all reaction and purification steps are performed under neutral or basic conditions. Use buffers to maintain a stable pH.

Analytical Data Summary

The following table summarizes the key analytical data points for the starting linker and the expected changes upon successful conjugation.

TechniqueObservation in Starting Linker (this compound)Expected Result in Successful Conjugate
Mass Spec (MS) Molecular Weight = 571.7 g/mol (as C₂₃H₄₅N₃O₁₁S)[19]Mass of [Target Molecule + 571.7 Da]
¹H NMR Strong singlet at ~1.4 ppm (9H, -C(CH₃)₃); Complex multiplet at ~3.6 ppm (PEG CH₂'s)Persistence of signals at ~1.4 ppm and ~3.6 ppm. Appearance of signals from the target molecule.
FTIR Strong, sharp absorbance at ~2100 cm⁻¹ (azide -N₃ stretch)[20][21]Disappearance of the azide peak at ~2100 cm⁻¹ (if azide was the reactive group).
HPLC A single peak at a characteristic retention time.Appearance of a new peak, typically with a different retention time than either starting material.

Experimental Workflow & Protocols

The general workflow for confirming a successful conjugation involves running the reaction, purifying the product, and then subjecting the purified product to a suite of analytical techniques.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Confirmation Analysis cluster_2 Phase 3: Data Interpretation cluster_3 Result Reaction Conjugation Reaction (Target + Linker) Purification Purification (e.g., HPLC, SEC) Reaction->Purification Crude Mixture LCMS LC-MS Analysis Purification->LCMS Purified Product NMR NMR Spectroscopy Purification->NMR Purified Product FTIR FTIR Spectroscopy Purification->FTIR Purified Product Mass_Confirm Mass Increase Confirmed? LCMS->Mass_Confirm Linker_Confirm Linker Signals Present? NMR->Linker_Confirm Reaction_Confirm Reactive Group Consumed? FTIR->Reaction_Confirm Success Conjugation Successful Mass_Confirm->Success Failure Troubleshoot Reaction Mass_Confirm->Failure No Linker_Confirm->Success Linker_Confirm->Failure No Reaction_Confirm->Success Reaction_Confirm->Failure No

Caption: Workflow for conjugation, purification, and analytical confirmation.

Protocol 1: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate the conjugate and confirm its molecular weight.

  • Sample Preparation: Dissolve a small amount of the purified conjugate and the starting materials (for reference) in a suitable solvent (e.g., water, acetonitrile, methanol) to a concentration of approximately 1 mg/mL.

  • Chromatography:

    • Column: Use a C18 reversed-phase column suitable for biomolecules or small molecules, depending on your target.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a linear gradient from 5% B to 95% B over 10-20 minutes to elute the compounds.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: Set the scanner to a range that includes the expected masses of your starting materials and the final conjugate.

  • Data Analysis: Compare the chromatograms and mass spectra. Look for a peak at the expected retention time for the conjugate with a corresponding mass spectrum showing the correct molecular weight.[4][5] The deconvoluted mass spectrum should show a mass increase corresponding to the linker.[22]

Protocol 2: ¹H NMR Spectroscopy

NMR spectroscopy provides structural confirmation of the conjugate.

  • Sample Preparation: Dissolve 2-5 mg of the highly purified, lyophilized conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Ensure the sample is free of particulate matter.

  • Acquisition:

    • Acquire a standard one-dimensional proton (¹H) spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for larger biomolecule conjugates.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the key peaks. Look for the characteristic singlet of the Boc group (~1.4 ppm) and the large signal from the PEG backbone (~3.6 ppm).[8][9] Confirm that signals corresponding to the target molecule are also present.

Protocol 3: FTIR Spectroscopy (for Click Chemistry)

FTIR is ideal for monitoring the consumption of the azide functional group.

  • Sample Preparation: Prepare samples of the starting linker, the alkyne-modified target molecule, and the purified conjugate. Samples can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Record a background spectrum of the clean crystal or salt plate.

    • Record the spectrum of each sample over a range of 4000-600 cm⁻¹.

  • Data Analysis:

    • Compare the three spectra. The key diagnostic feature is the strong, sharp peak around 2100 cm⁻¹ in the Azido-PEG linker spectrum.[13][14]

    • Successful conjugation via click chemistry is confirmed if this azide peak is absent or significantly diminished in the spectrum of the purified conjugate.[12]

References

Technical Support Center: Optimizing PROTAC Linker Length for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][2][3][4][] The primary function of the linker is to bridge the target protein and the E3 ligase, positioning them in a productive orientation to form a ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7] This proximity is crucial for the E3 ligase to efficiently transfer ubiquitin to the target protein, marking it for degradation by the cell's proteasome.[2][6]

Q2: Why is linker length a critical parameter for PROTAC efficacy?

Linker length is a decisive factor in the potency of a PROTAC because it directly influences the formation and stability of the ternary complex.[1][2][][9] An optimal linker length is necessary to correctly space and orient the two proteins.[10][11]

  • If the linker is too short, it can cause steric hindrance, preventing the target protein and the E3 ligase from binding simultaneously and forming a stable complex.[2][][6][9][12]

  • If the linker is too long, it may lead to an unstable and overly flexible ternary complex, failing to bring the two proteins into close enough proximity for efficient ubiquitination.[2][6][12]

Therefore, the optimization of linker length is an essential step in developing an effective PROTAC.[2][4]

Q3: How does linker composition, beyond just length, influence PROTAC performance?

While length is critical, the chemical composition of the linker also significantly impacts a PROTAC's overall performance by affecting its physicochemical properties.[1][12][13] Key properties influenced by linker composition include:

  • Solubility and Cell Permeability: The linker's hydrophilicity or hydrophobicity affects the PROTAC's solubility and ability to cross cell membranes.[3][] For instance, incorporating hydrophilic polyethylene (B3416737) glycol (PEG) units can improve aqueous solubility.[3][4]

  • Metabolic Stability: The chemical nature of the linker can influence its stability against metabolic degradation in vivo.[3]

  • Conformational Rigidity: The flexibility or rigidity of the linker affects the stability of the ternary complex.[3][] Flexible linkers like alkyl or PEG chains are common, but more rigid structures (e.g., containing piperazine (B1678402) or triazole) can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[3][14]

Q4: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2][15] This occurs because at excessive concentrations, the PROTAC is more likely to form unproductive binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the productive ternary complex.[2]

Linker optimization can help mitigate the hook effect. A well-designed linker can promote positive cooperativity, where the binding of the first protein to the PROTAC increases the binding affinity for the second protein.[16] This enhanced stability of the ternary complex can make it more favorable than the binary complexes, thus reducing the hook effect.[2] Modifying linker rigidity can also pre-organize the PROTAC into a conformation that favors ternary complex formation.[2]

Troubleshooting Guide

This section addresses specific issues you might encounter during your PROTAC linker optimization experiments.

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe significant target protein degradation.

This is a common challenge that often points to issues with the formation of a productive ternary complex.[2]

  • Possible Cause: Suboptimal Linker Length.

    • Explanation: The linker may not be the correct length to allow for a stable and productive ternary complex to form, even if binary binding is strong.

    • Solution: Synthesize and test a library of PROTACs with systematically varied linker lengths to identify the optimal distance required for your specific target and E3 ligase pair.[2]

  • Possible Cause: Unproductive Ternary Complex Conformation.

    • Explanation: A ternary complex may form, but its geometry might not place the lysine (B10760008) residues on the target protein in a position accessible to the E3 ligase for ubiquitination.[17]

    • Solution: Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated.[2][17] If not, this indicates a problem with the ternary complex's geometry, requiring a redesign of the linker's length, composition, or attachment points.[17]

  • Possible Cause: Poor Physicochemical Properties.

    • Explanation: The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[2]

    • Solution: Modify the linker to improve its properties. For example, incorporating PEG motifs can increase solubility.[3][14] Evaluate cell permeability using assays like the Caco-2 permeability assay.[18]

Problem 2: My PROTAC is not selective and degrades off-target proteins. How can linker modifications improve selectivity?

  • Possible Cause: Unfavorable Ternary Complex Conformations with Off-Targets.

    • Explanation: The linker's flexibility might allow the formation of stable ternary complexes with proteins other than the intended target.

    • Solution: Systematically vary the linker's length and composition.[17] A shorter or more rigid linker can reduce the number of accessible binding conformations, potentially increasing selectivity for the desired target.[1] For example, a mere 3-atom increase in linker length converted a dual-selective PROTAC into a single-target selective one.[12]

  • Possible Cause: E3 Ligase Choice.

    • Explanation: Different E3 ligases have different expression levels in various cell types and may have different endogenous substrates, leading to different off-target profiles.

    • Solution: Consider switching to a different E3 ligase.[17] This will likely require re-optimization of the linker.

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific Protein of Interest (POI) and E3 ligase pair. The following tables summarize quantitative data from published studies.

Table 1: Estrogen Receptor α (ERα) Degradation via VHL E3 Ligase
PROTAC CompoundLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Cytotoxicity IC₅₀ (µM)
PROTAC 119--140
PROTAC 1212-~80-
PROTAC 1316->9027
PROTAC 1419-~60-
PROTAC 1521-~40-
(Data sourced from studies on ERα degradation, highlighting that a 16-atom linker was optimal for efficacy).[2][][6][10][11][19]
Table 2: BRD4 Degradation via VHL E3 Ligase
PROTAC CompoundLinker TypeDC₅₀ (nM)Dₘₐₓ (%)
MZ4-~100~70
MZ1PEG~25>90
MZ2-~100~80
(Data from a study on BRD4 degraders showing the superior potency of MZ1 with its specific linker).[6]
Table 3: TBK1 Degradation via VHL E3 Ligase
Linker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
< 12No degradation observed-
12 to 29Submicromolar potency-
21396
2929276
(Data from a study on TBK1 degraders where a minimum linker length was required to observe degradation, with potency decreasing at the longest length tested).[1]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust experimental assays. Below are detailed protocols for key experiments.

Western Blotting for Target Protein Quantification

This is the standard method for quantifying the reduction in target protein levels.[2]

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a desired time (e.g., 24 hours).[9]

  • Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.[9]

  • SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[9] Quantify the band intensities using densitometry software and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[9]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to verify that the PROTAC induces the formation of the ternary complex within the cell.

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours).[9] Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) to preserve protein-protein interactions.[9]

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C.[9] Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[9]

  • Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[9] Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.[9]

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the E3 ligase to detect the co-precipitated protein.[9] An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[9]

In-Cell Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated following PROTAC treatment.

  • Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132). The proteasome inhibitor allows the accumulation of ubiquitinated proteins.[17]

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1-2% SDS) to disrupt non-covalent protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.[17]

  • Immunoprecipitation: Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.[17]

  • Western Blotting: Run the immunoprecipitated samples on an SDS-PAGE gel.[17] Perform a Western blot and probe with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein.[17] A smear or ladder of high-molecular-weight bands indicates ubiquitination.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation E3_Ligase E3 Ligase PROTAC PROTAC E3_Ligase->PROTAC Binds Anchor Ub Ubiquitin E3_Bound E3 Ligase Ub->E3_Bound Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI Protein of Interest (POI) POI->PROTAC Binds Warhead POI_Bound POI POI_Bound->Proteasome Degradation PROTAC_Bound PROTAC POI_Bound->PROTAC_Bound E3_Bound->POI_Bound Ubiquitination E3_Bound->PROTAC_Bound caption PROTACs form a ternary complex to induce ubiquitination and degradation.

Caption: PROTACs form a ternary complex to induce ubiquitination and degradation.

Experimental Workflow for Linker Optimization

Linker_Optimization_Workflow cluster_validation Validation of Hits start Start: Define POI and E3 Ligase design Design & Synthesize PROTAC Library (Varying Linker Lengths) start->design screen Primary Screen: Western Blot for Degradation design->screen analyze Analyze DC50 / Dmax screen->analyze analyze->design No/Poor Degradation ternary Confirm Ternary Complex (e.g., Co-IP) analyze->ternary Potent Degraders ubiquitination Confirm Ubiquitination (In-Cell Assay) ternary->ubiquitination hook Dose-Response Curve (Check for Hook Effect) ubiquitination->hook optimize Further Optimization? (Composition, Attachment) hook->optimize optimize->design Yes end End: Optimal PROTAC Identified optimize->end No caption Systematic workflow for optimizing PROTAC linker length for efficacy.

Caption: Systematic workflow for optimizing PROTAC linker length for efficacy.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Issue: No or Poor Degradation q1 Good Binary Binding? start->q1 sol1 Optimize Warhead / E3 Ligand q1->sol1 No q2 Ternary Complex Forms? q1->q2 Yes sol2 Synthesize Library: Vary Linker Length & Composition q2->sol2 No q3 Target Ubiquitinated? q2->q3 Yes sol3 Redesign Linker: Change Attachment Points or Rigidity q3->sol3 No q4 Good Cell Permeability? q3->q4 Yes sol4 Modify Linker to Improve Physicochemical Properties (e.g., add PEG) q4->sol4 No end Effective Degradation q4->end Yes caption A logical guide for troubleshooting common PROTAC linker issues.

Caption: A logical guide for troubleshooting common PROTAC linker issues.

References

Purification strategies for removing unreacted Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purification strategies for removing unreacted Azido-PEG3-Sulfone-PEG4-Boc. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying PEGylated compounds like this compound stem from the properties of the polyethylene (B3416737) glycol (PEG) chains. These challenges include:

  • High Polarity: The hydrophilic nature of the PEG chains makes the molecule highly polar, which can lead to poor retention on reversed-phase chromatography columns and streaking on normal-phase silica (B1680970) gel.[1]

  • Structural Similarity to Byproducts: The unreacted starting material is structurally very similar to the desired product, often differing only by the absence of a conjugated molecule. This small difference can make separation difficult.

  • Potential for Aggregation: PEGylated molecules can sometimes aggregate, leading to broad peaks and poor resolution during chromatography.

  • Boc Group Instability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be inadvertently removed during purification on standard silica gel.[2][3][4]

  • Azide (B81097) Group Reactivity: The azide functional group can be sensitive to certain conditions and reagents, requiring careful selection of purification methods to avoid its degradation.[5][6]

Q2: What are the recommended purification methods for this compound?

A2: Several chromatographic techniques can be employed, with the choice depending on the scale of the purification and the nature of the impurities. The most common methods are:

  • Normal-Phase Flash Chromatography: Suitable for larger scale purification, but may require specific solvent systems to overcome the high polarity of the compound. Using a more polar mobile phase, such as a gradient of methanol (B129727) in dichloromethane (B109758), is often necessary.[7]

  • Reversed-Phase Flash Chromatography: An excellent alternative for polar compounds. It separates molecules based on hydrophobicity, and the unreacted, more polar starting material will typically elute earlier than the desired, often more hydrophobic, product.[8][9][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Offers high resolution for analytical and preparative scale purification of PEGylated molecules.[][12]

  • Size Exclusion Chromatography (SEC): While generally used for larger molecules like proteins, it can be effective if there is a significant size difference between the desired product and the unreacted starting material.[]

Q3: How can I monitor the purification process?

A3: The progress of the purification can be monitored using the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the separation of your compound from impurities. Staining with potassium permanganate (B83412) or iodine can be effective for visualizing PEGylated compounds.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is often necessary for detecting PEGylated compounds that lack a strong UV chromophore.

  • Mass Spectrometry (MS): Confirms the identity of the purified product by determining its molecular weight.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Normal-Phase Flash Chromatography
Problem Potential Cause Suggested Solution
Compound streaks or does not move from the baseline The mobile phase is not polar enough to elute the highly polar PEGylated compound.Increase the polarity of the mobile phase. A gradient of methanol (up to 10%) in dichloromethane or ethyl acetate (B1210297) is a good starting point.[7] For very polar compounds, a small percentage of ammonium (B1175870) hydroxide (B78521) in methanol added to the mobile phase can improve elution.[13]
Poor separation of product and starting material The polarity difference between the two is insufficient for good separation on silica gel.Try a different solvent system. A mixture of ethanol/isopropanol in chloroform (B151607) has been reported to improve the separation of PEG-containing compounds.[4] Consider switching to reversed-phase chromatography.
Loss of the Boc protecting group The acidic nature of silica gel can cause deprotection of the Boc group.[2][3][4]Deactivate the silica gel by pre-treating the column with a solvent system containing 1-3% triethylamine.[14] Alternatively, use a less acidic stationary phase like neutral alumina.
Reversed-Phase Flash/HPLC Chromatography
Problem Potential Cause Suggested Solution
Compound elutes in the solvent front (no retention) The mobile phase is too strong (too much organic solvent) for the polar compound.Start with a higher percentage of aqueous solvent (e.g., 95% water with 0.1% TFA) and run a shallow gradient to your organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA).[8] Properly condition the C18 column by wetting with organic solvent first, followed by a gradual increase in the aqueous phase.[8]
Broad or tailing peaks Secondary interactions with the silica backbone of the stationary phase. This can be an issue with basic compounds.Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (0.1%). This can improve peak shape by masking interactions with residual silanol (B1196071) groups.[15] For basic compounds, adjusting the pH of the mobile phase can also help.[16]
Poor separation of closely eluting compounds The gradient is too steep.Use a shallower gradient to increase the resolution between peaks.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is a starting point for the purification of gram-scale quantities of this compound.

1. Materials:

  • Silica gel (60 Å, 230-400 mesh)
  • Dichloromethane (DCM), HPLC grade
  • Methanol (MeOH), HPLC grade
  • Triethylamine (TEA) (optional)
  • Crude reaction mixture containing this compound

2. Column Packing and Equilibration:

  • Dry pack a flash chromatography column with silica gel.
  • If Boc deprotection is a concern, pre-elute the column with 2-3 column volumes of a 1% TEA solution in your starting mobile phase, followed by 2-3 column volumes of the starting mobile phase without TEA.[14]
  • Equilibrate the column with the starting mobile phase (e.g., 100% DCM).

3. Sample Loading:

  • Dissolve the crude mixture in a minimal amount of DCM.
  • If the compound is not fully soluble in DCM, use a small amount of MeOH to aid dissolution.
  • Alternatively, for poorly soluble compounds, perform a dry load by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the dry powder onto the column.

4. Elution:

  • Start with 100% DCM and gradually increase the percentage of MeOH. A typical gradient would be from 0% to 10% MeOH over 10-20 column volumes.
  • Collect fractions and monitor by TLC.

5. Fraction Analysis and Product Recovery:

  • Analyze the collected fractions by TLC (e.g., using a 10% MeOH in DCM mobile phase and staining with potassium permanganate).
  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Reversed-Phase HPLC

This protocol is suitable for high-resolution purification of milligram-scale quantities of this compound.

1. Materials:

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
  • Filtered and degassed solvents
  • Crude sample dissolved in a minimal amount of Mobile Phase A

2. System Setup and Equilibration:

  • Install the C18 column and equilibrate the system with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate until a stable baseline is achieved.

3. Sample Injection:

  • Inject the dissolved and filtered sample onto the column.

4. Elution:

  • Elute the sample using a linear gradient of increasing acetonitrile concentration. A suggested gradient is:
  • 5% to 60% B over 30 minutes.
  • Monitor the elution profile using an appropriate detector (e.g., ELSD or MS).

5. Fraction Collection and Product Recovery:

  • Collect fractions corresponding to the desired product peak.
  • Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

Data Presentation

The following table summarizes the key parameters of the recommended purification techniques for comparison.

Parameter Normal-Phase Flash Chromatography Reversed-Phase HPLC
Stationary Phase Silica GelC18-bonded Silica
Typical Mobile Phase Dichloromethane/MethanolWater/Acetonitrile with 0.1% TFA
Separation Principle Polarity (Adsorption/Desorption)Hydrophobicity (Partitioning)
Elution Order Less polar compounds elute firstMore polar compounds elute first
Scale Milligrams to gramsMicrograms to milligrams
Resolution ModerateHigh
Key Advantage High loading capacity, cost-effective for large scaleHigh resolution, good for separating closely related compounds
Key Disadvantage Potential for Boc deprotection, streaking of polar compoundsLower loading capacity, requires specialized equipment

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Recovery crude_mixture Crude Reaction Mixture dissolve Dissolve in Minimal Solvent crude_mixture->dissolve filter Filter (0.45 µm) dissolve->filter chromatography Chromatography (Normal or Reversed-Phase) filter->chromatography collect_fractions Collect Fractions chromatography->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Solvent Evaporation combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Identified poor_separation Poor Separation start->poor_separation no_elution Compound Not Eluting start->no_elution product_degradation Product Degradation start->product_degradation change_gradient Adjust Gradient poor_separation->change_gradient change_solvent Change Solvent System poor_separation->change_solvent no_elution->change_solvent deactivate_silica Deactivate Silica Gel product_degradation->deactivate_silica check_stability Check Compound Stability product_degradation->check_stability change_phase Switch Stationary Phase (Normal vs. Reversed) change_solvent->change_phase

Caption: Logical relationship for troubleshooting common purification issues.

References

Impact of sulfone group on linker stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sulfone-containing linkers in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a sulfone-based linker over a maleimide-based linker for bioconjugation?

A1: The primary advantage of using a phenyloxadiazole sulfone linker is its enhanced stability in human plasma.[1][2][3][4][5] Unlike maleimide (B117702) linkers, which are susceptible to thioether exchange with serum proteins and other metabolites, sulfone linkers form more stable conjugates, leading to a longer in vivo half-life of the conjugate.[1][2][3][4][5] This increased stability is attributed to the heteroaromatic structure of the sulfone linker and the methyl sulfone acting as a leaving group.[1][2]

Q2: How does the sulfone group influence the reactivity of the linker?

A2: The sulfonyl group is strongly electron-withdrawing.[6][7][8][9] This property makes adjacent carbon atoms susceptible to nucleophilic attack. In the context of bioconjugation, heteroaryl methylsulfones are highly reactive with thiol groups of cysteine (Cys) and selenocysteine (B57510) (Sec) residues under various conditions.[1][2] This allows for site-specific labeling of proteins and antibodies.[1][2][3][4]

Q3: Are sulfone linkers considered "cleavable" or "non-cleavable"?

A3: Sulfone-containing linkers can be designed to be either cleavable or non-cleavable. For instance, some aryl sulfate-based linkers are designed to be cleaved by sulfatase enzymes found in the lysosomal compartment of cells.[10][11][12][13] Other sulfone linkers that form a direct, stable bond with the biomolecule are considered non-cleavable and rely on the degradation of the antibody in the lysosome to release the payload.[14] There are also sulfone-based linkers that can be cleaved under specific chemical conditions, such as reductive desulfonylation or with specific reagents like trimethyl aluminum.[6][15]

Q4: What is the chemoselectivity of sulfone linkers?

A4: Sulfone linkers, specifically phenyloxadiazole sulfones, exhibit high chemoselectivity for cysteine and selenocysteine residues.[1][2] They do not typically react with other amino acid residues such as lysine (B10760008) or histidine, which is a known issue with vinyl sulfone compounds.[1][2]

Q5: How does the sulfone group affect the thermal and pH stability of a molecule?

A5: The impact of a sulfone group on thermal and pH stability is context-dependent. In some applications, such as in aromatic polymers for alkaline fuel cells, the sulfone linkage can have a negative impact on thermal and alkaline stability.[16] Aromatic poly(ether sulfones) are generally known for their high thermal stability, with degradation occurring at temperatures above 370°C.[17] The stability of sulfone-containing drugs has been evaluated, showing a range of thermal stabilities depending on the overall molecular structure.[18] For antibody-drug conjugates, the conjugation of a payload via any linker can lead to a decrease in thermal stability compared to the unconjugated antibody.[19]

Troubleshooting Guides

Issue 1: Slow or Incomplete Conjugation Reaction

Symptoms:

  • Low drug-to-antibody ratio (DAR) determined by LC-MS analysis.

  • Faint or no signal for the conjugated product on SDS-PAGE.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature The reaction kinetics of sulfone linkers can be slower than maleimide linkers at room temperature.[1][2] Solution: Increase the reaction temperature to 37°C for 1-2 hours to enhance the rate of conjugation.[1][2]
Incorrect pH of Reaction Buffer The pH of the buffer can influence the reactivity of the thiol group on the cysteine residue.
Steric Hindrance at the Conjugation Site The local chemical environment and solvent accessibility of the cysteine residue can impact conjugation efficiency.[1]
Linker Reagent Degradation Improper storage of the sulfone linker reagent can lead to loss of reactivity.
Issue 2: Premature Cleavage of the Linker in Plasma

Symptoms:

  • Rapid decrease in DAR during in vitro plasma stability assays.

  • Detection of free payload in plasma samples by LC-MS/MS.[14]

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incorrect Linker Chemistry for the Application Using a linker that is susceptible to enzymatic cleavage in plasma (e.g., some dipeptide linkers in rodent plasma) when high stability is required.[10][11][13] Solution: Switch to a more stable linker, such as a phenyloxadiazole sulfone linker, which has demonstrated high stability in human plasma.[1][2][3][4][5]
Inherent Instability of the Conjugate at a Specific Site The conjugation site on the antibody can influence the stability of the linker.[1]
Issue 3: Aggregation of the Antibody-Drug Conjugate (ADC)

Symptoms:

  • Visible precipitation or cloudiness in the ADC solution.

  • Presence of high molecular weight species detected by size-exclusion chromatography (SEC-HPLC).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Drug-to-Antibody Ratio (DAR) A high number of hydrophobic drug molecules per antibody can increase the overall hydrophobicity of the ADC, leading to aggregation.
Suboptimal Formulation Buffer The pH and excipients in the buffer may not be optimal for maintaining the stability of the ADC. Solution: Screen different buffer systems (e.g., histidine, citrate) and pH levels. Consider the addition of stabilizing excipients like arginine or glycine.
Improper Storage Conditions Freeze-thaw cycles and storage at inappropriate temperatures can induce stress and cause aggregation.

Quantitative Data Summary

Table 1: Comparison of Linker Stability in Human Plasma

Linker TypeAntibody Conjugation Site% Conjugate Remaining after 1 MonthReference
MaleimideHC-A114C>50%[2]
Phenyloxadiazole Sulfone HC-A114C ~90% [2]

Experimental Protocols

Protocol 1: Assessment of ADC Stability in Human Plasma

This protocol outlines a general procedure to evaluate the stability of an antibody-drug conjugate (ADC) in human plasma.

Materials:

  • ADC with a sulfone linker

  • Control ADC with a different linker (e.g., maleimide)

  • Human plasma

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Protein A magnetic beads or other affinity capture reagents

  • LC-MS system for DAR analysis

  • SDS-PAGE apparatus

Procedure:

  • Incubation: Dilute the ADC and control ADC to a final concentration of approximately 1.3 mg/mL in human plasma.

  • Time Points: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).

  • Sample Processing:

    • At each time point, isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A magnetic beads).

    • Wash the beads to remove unbound plasma proteins.

    • Elute the ADC from the beads.

  • Analysis:

    • LC-MS: Analyze the eluted ADC to determine the average DAR at each time point. A stable linker will show minimal change in DAR over time.

    • SDS-PAGE: Run the samples on a non-reducing SDS-PAGE gel and visualize using fluorescence (if the payload is fluorescent) and Coomassie staining to qualitatively assess the amount of conjugated payload.

Protocol 2: Site-Specific Conjugation with a Sulfone Linker

This protocol provides a general method for conjugating a sulfone-linker-payload to an antibody with an engineered cysteine residue.

Materials:

  • Antibody with engineered cysteine (THIOMAB)

  • Sulfone-linker-payload reagent

  • Reaction buffer (e.g., PBS at a specific pH)

  • Reducing agent (e.g., TCEP) if starting with a disulfide-capped cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction (if necessary): If the engineered cysteine is in a disulfide bond, reduce the antibody with a suitable reducing agent. Purify the reduced antibody to remove the reducing agent.

  • Conjugation Reaction:

    • Dissolve the sulfone-linker-payload in a compatible solvent (e.g., DMSO).

    • Add the linker-payload to the antibody solution at a specific molar excess.

    • Incubate the reaction at room temperature or 37°C for a predetermined time (e.g., 1-8 hours).[1][2]

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess linker-payload and any aggregates.

  • Characterization:

    • LC-MS: Determine the average DAR of the purified ADC.

    • SDS-PAGE: Confirm conjugation and assess the homogeneity of the product.

    • Functional Assays: Perform binding and activity assays to ensure the conjugation process has not negatively impacted the antibody's function.[1][2]

Visualizations

G Figure 1: Comparison of Maleimide and Sulfone Linker Stability cluster_maleimide Maleimide Linker cluster_sulfone Sulfone Linker Maleimide_ADC Maleimide-Thiol Conjugate Thioether_Exchange Thioether Exchange (with Albumin, Glutathione) Maleimide_ADC->Thioether_Exchange Susceptible to Unstable_Product Unstable Product (Payload Loss) Thioether_Exchange->Unstable_Product Sulfone_ADC Sulfone-Thiol Conjugate Resistant Resistant to Thioether Exchange Sulfone_ADC->Resistant Stable_Product Stable Product (Payload Retained) Resistant->Stable_Product

Caption: Logical flow comparing the stability of maleimide and sulfone linkers.

G Figure 2: Experimental Workflow for ADC Plasma Stability Assay Start Start: ADC Sample Incubate Incubate ADC in Human Plasma at 37°C Start->Incubate Time_Points Collect Samples at Time Points (0, 24, 48, 72h...) Incubate->Time_Points Capture Immuno-affinity Capture of ADC Time_Points->Capture Analyze Analyze by LC-MS and SDS-PAGE Capture->Analyze End End: Determine DAR and Stability Profile Analyze->End

Caption: Workflow for assessing the stability of an ADC in plasma.

G Figure 3: Troubleshooting Guide for Low Conjugation Efficiency Problem Problem: Low DAR Check_Temp Is Reaction Temp at 37°C? Problem->Check_Temp Increase_Temp Solution: Increase Temp to 37°C Check_Temp->Increase_Temp No Check_pH Is Buffer pH Optimal? Check_Temp->Check_pH Yes Success Problem Resolved Increase_Temp->Success Adjust_pH Solution: Adjust Buffer pH Check_pH->Adjust_pH No Check_Reagent Is Linker Reagent Viable? Check_pH->Check_Reagent Yes Adjust_pH->Success New_Reagent Solution: Use Fresh Reagent Check_Reagent->New_Reagent No Check_Reagent->Success Yes New_Reagent->Success

Caption: Decision tree for troubleshooting low conjugation efficiency.

References

Technical Support Center: A Troubleshooting Guide for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you overcome common experimental challenges and achieve optimal results in your bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your SPAAC experiments.

FAQ 1: My SPAAC reaction is slow or appears incomplete. What are the potential causes and how can I improve the reaction rate?

Several factors can contribute to sluggish or incomplete SPAAC reactions. Below is a systematic guide to troubleshooting and optimizing your reaction kinetics.

Potential Cause & Recommended Solution

  • Suboptimal Reaction Conditions: The reaction environment plays a critical role in the kinetics of SPAAC.

    • pH Level: Generally, higher pH values can increase the rate of SPAAC reactions. However, this can be buffer-dependent. It is advisable to optimize the pH within a range that is compatible with your biomolecules.[1]

    • Buffer Selection: The choice of buffer can significantly influence reaction rates. Studies have shown that HEPES buffer (pH 7) can lead to higher rate constants compared to PBS (pH 7).[1][2] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[2][3]

    • Temperature: Increasing the reaction temperature can accelerate the reaction.[1] Reactions are commonly performed at room temperature (25 °C) or 37 °C.[1][4] However, the thermal stability of your biomolecules should be a primary consideration, as elevated temperatures can cause some proteins to precipitate.[1]

  • Low Reactant Concentration: According to the law of mass action, increasing the concentration of the azide (B81097) and cyclooctyne (B158145) reactants will lead to a faster reaction.[1] If solubility is a limiting factor, consider using organic co-solvents or strategies to increase the local concentration of reactants.

  • Steric Hindrance: The molecular environment surrounding the azide and cyclooctyne moieties can impede their ability to react.[1] This is particularly relevant when labeling large biomolecules where the reactive group might be partially buried.[1]

    • Linker Choice (PEG Spacers): Incorporating a polyethylene (B3416737) glycol (PEG) spacer between the reactive moiety (e.g., DBCO) and the molecule of interest can significantly increase reaction rates by extending the reactive group away from the surface of the biomolecule, thus reducing steric hindrance.[1][2][3] The inclusion of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.[2][3]

  • Electronic Properties of the Azide: The electronic properties of the azide molecule influence the reaction kinetics. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been shown to react more rapidly than 3-azido-L-alanine, highlighting the importance of the electron-donating capacity of the azide.[2][3]

  • Choice of Cyclooctyne: The structure of the cyclooctyne has a significant impact on the reaction rate. More strained and electron-rich cyclooctynes, such as some bicyclononyne (BCN) derivatives, can be more reactive than dibenzocyclooctynes (DBCO) in certain contexts.[5]

FAQ 2: I am observing low or inconsistent product yields. What are the common culprits?

Low and variable yields can be frustrating. The following points will help you identify and address the root cause.

Potential Cause & Recommended Solution

  • Degradation of Reactants: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during long-term storage, which can lead to degradation.[6] Ensure proper storage of your reagents, typically at -20°C or -80°C and protected from light and moisture, and prepare fresh solutions before each experiment.[4]

  • Inaccurate Stoichiometry: An incorrect ratio of azide to cyclooctyne can result in the incomplete consumption of the limiting reagent.[6] It is crucial to accurately determine the concentration of your stock solutions.

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.[6] The use of organic co-solvents like DMSO can improve solubility, but high concentrations may lead to protein precipitation.[1] Interestingly, more aqueous solvent systems have been noted to sometimes lead to faster SPAAC reactions.[1]

  • Presence of Contaminants: Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-functionalized molecule, thereby reducing the efficiency of your intended reaction.[1] Ensure all buffers are azide-free.

FAQ 3: I am concerned about non-specific labeling and side reactions. What should I look out for?

While SPAAC is known for its high specificity, off-target reactions can occur under certain conditions.

Potential Cause & Recommended Solution

  • Reaction with Cysteine Residues: Some cyclooctyne reagents, such as DBCO, have been reported to react with reduced cysteine residues via a thiol-yne mechanism.[7] Pre-incubation of your protein with iodoacetamide (B48618) can mitigate this side reaction by blocking the free thiols.[7]

  • Reagent Purity: Impurities in your azide or cyclooctyne reagents can lead to unexpected side products. Ensure you are using high-purity reagents.

FAQ 4: How can I monitor the progress of my SPAAC reaction?

Monitoring the reaction progress is key to optimizing reaction times and understanding kinetics.

Recommended Methods

  • UV-Vis Spectroscopy: If your cyclooctyne, like DBCO, has a distinct UV absorbance, you can monitor the reaction progress by tracking the decrease in its absorbance over time.[1] For example, the disappearance of DBCO can be monitored at approximately 309 nm.[1]

  • Chromatography and Mass Spectrometry: Techniques like LC-MS and TLC can be used to follow the consumption of starting materials and the formation of the desired product.[8]

  • ¹H NMR Spectroscopy: For reactions in deuterated solvents, ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals.[5]

FAQ 5: What are the best practices for purifying my final conjugate?

Purification is a critical step to ensure the quality of your final product.

Recommended Techniques

  • Size-Exclusion Chromatography (SEC): This is a common method to separate the larger biomolecule conjugate from smaller, unreacted reagents.[8]

  • Dialysis: Dialysis can also be effective for removing small molecule impurities from a solution of the much larger bioconjugate.[8]

  • Affinity Chromatography: If one of the reactants has a purification handle (e.g., a His-tag), affinity chromatography can be a highly specific method for purification.

  • Reverse Phase HPLC: This technique can be used for the purification of smaller bioconjugates and for analyzing the purity of the final product.[7]

Data Presentation

Table 1: Effect of Buffer and pH on SPAAC Reaction Rates

This table summarizes the second-order rate constants for the reaction between sulfo-DBCO-amine and two different azides in various buffers at 25°C. This data highlights the significant impact of the reaction buffer and pH on the reaction kinetics.

BufferpHRate Constant (M⁻¹s⁻¹) with 3-azido-L-alanineRate Constant (M⁻¹s⁻¹) with 1-azido-1-deoxy-β-D-glucopyranoside
PBS70.32 - 0.85Data not available
HEPES70.55 - 1.22Data not available
DMEMNot Specified0.59 - 0.97Data not available
RPMINot Specified0.27 - 0.77Data not available
MES5Data not availableData not available
Borate Buffer10Data not availableData not available

Data adapted from studies on the effects of buffer, pH, and temperature on SPAAC reaction rates.[2][3]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Bioconjugation

This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified biomolecule.

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in an appropriate reaction buffer (e.g., HEPES at pH 7.5) to a desired concentration (e.g., 1-5 mg/mL).[4]

    • Prepare a stock solution of the cyclooctyne-functionalized molecule (e.g., DBCO-linker) in a compatible organic solvent such as DMSO.[4]

  • Conjugation Reaction:

    • Add a molar excess of the cyclooctyne stock solution (e.g., 5-20 fold) to the biomolecule solution.[8] The final concentration of the organic solvent should be kept low (e.g., <10%) to prevent denaturation of the biomolecule.[8]

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C for overnight incubation.[8] Reaction progress can be monitored using an appropriate analytical technique (see FAQ 4).

  • Reaction Quenching (Optional):

    • If necessary, the reaction can be stopped by adding a quenching reagent that reacts with the excess cyclooctyne.

  • Purification:

    • Remove the excess, unreacted small molecules by size-exclusion chromatography or dialysis.[8]

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.[8]

Protocol 2: Monitoring SPAAC Reaction Progress by UV-Vis Spectroscopy

This protocol describes how to follow the progress of a SPAAC reaction by monitoring the disappearance of the DBCO absorbance.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at approximately 309 nm.[1]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[1]

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately start monitoring the absorbance at 309 nm over time. The decrease in absorbance corresponds to the consumption of the DBCO reagent.

Mandatory Visualization

Troubleshooting_Workflow start Start: SPAAC Reaction Issue problem problem start->problem Identify Problem slow_reaction slow_reaction problem->slow_reaction Slow/Incomplete Reaction low_yield low_yield problem->low_yield Low/Inconsistent Yield side_reactions side_reactions problem->side_reactions Non-specific Labeling solution solution end_node Reaction Optimized solution->end_node check_conditions check_conditions slow_reaction->check_conditions Investigate check_reagents check_reagents low_yield->check_reagents Investigate check_cysteine check_cysteine side_reactions->check_cysteine Investigate optimize_pH optimize_pH check_conditions->optimize_pH pH change_buffer change_buffer check_conditions->change_buffer Buffer increase_temp increase_temp check_conditions->increase_temp Temperature increase_conc increase_conc check_conditions->increase_conc Concentration add_linker add_linker check_conditions->add_linker Steric Hindrance optimize_pH->solution Optimize pH (7-8.5) change_buffer->solution Switch to HEPES increase_temp->solution Increase Temp (RT or 37°C) increase_conc->solution Increase Reactant Conc. add_linker->solution Add PEG Spacer fresh_reagents fresh_reagents check_reagents->fresh_reagents Degradation check_stoichiometry check_stoichiometry check_reagents->check_stoichiometry Stoichiometry improve_solubility improve_solubility check_reagents->improve_solubility Solubility remove_contaminants remove_contaminants check_reagents->remove_contaminants Contaminants fresh_reagents->solution Use Fresh Reagents check_stoichiometry->solution Verify Concentrations improve_solubility->solution Optimize Solvent remove_contaminants->solution Use Azide-Free Buffers block_thiols block_thiols check_cysteine->block_thiols Cysteine Reactivity block_thiols->solution Pre-treat with Iodoacetamide

Caption: A decision tree for troubleshooting common issues in SPAAC reactions.

Experimental_Workflow start_node Start: Prepare Reactants process_node1 process_node1 start_node->process_node1 1. Prepare Azide-Biomolecule and Cyclooctyne Solutions process_node process_node decision_node decision_node end_node End: Characterize Conjugate process_node2 process_node2 process_node1->process_node2 2. Mix Reactants process_node3 process_node3 process_node2->process_node3 3. Incubate (RT or 37°C) decision_node1 decision_node1 process_node3->decision_node1 4. Monitor Reaction decision_node1:e->process_node3:w Incomplete process_node4 process_node4 decision_node1->process_node4 Reaction Complete process_node5 process_node5 process_node4->process_node5 5. Purify Conjugate (e.g., SEC, Dialysis) process_node5->end_node 6. Analyze Product (SDS-PAGE, MS)

Caption: A general experimental workflow for a SPAAC bioconjugation reaction.

References

How to handle and store Azido-PEG3-Sulfone-PEG4-Boc correctly

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the correct handling, storage, and troubleshooting for Azido-PEG3-Sulfone-PEG4-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional, PEG-based linker molecule commonly used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It features an azide (B81097) group for click chemistry reactions, a sulfone group that can act as a reactive handle, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to improve solubility, and a Boc (tert-butyloxycarbonyl) protecting group on a terminal amine.[2]

Q2: What are the general storage recommendations for this compound?

A2: For long-term stability, this compound should be stored at low temperatures, typically -20°C, under a dry, inert atmosphere such as argon or nitrogen.[3][4] It should also be protected from light and moisture to prevent degradation.[3][5] Short-term storage at 2-8°C may be acceptable, but always refer to the manufacturer's specific recommendations.[2]

Q3: What are the key safety precautions when working with this compound?

A3: The primary safety concern arises from the organic azide group, which can be energetic and potentially explosive under certain conditions, such as exposure to heat, shock, or friction.[6][7] Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[7] Avoid contact with heavy metals, strong acids, and halogenated solvents, as these can form unstable and hazardous compounds.[5][8]

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation.[3] Use a dry, inert solvent such as DMSO or DMF. For ease of handling, especially with low-melting solids, creating a stock solution is recommended over weighing out small quantities for each experiment.[9] Once prepared, store the stock solution at -20°C, tightly sealed and protected from light. To minimize exposure to air and moisture, consider using a syringe to withdraw the solution through a septum.[9]

Q5: Under what conditions is the Boc protecting group removed?

A5: The Boc group is an acid-labile protecting group.[10] It can be removed under anhydrous acidic conditions, for example, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).[10][11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield in click chemistry Degradation of the azide group. Ensure the compound has been stored correctly, protected from light and heat.[5][6] Consider using freshly purchased or recently opened material.
Impure reagents or solvents. Use high-purity, anhydrous solvents and fresh catalyst solutions for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Suboptimal reaction conditions. Optimize the reaction temperature, time, and concentration of reactants. Ensure the copper catalyst is in the correct oxidation state (Cu(I)).
Unexpected side products Reaction with incompatible materials. Avoid using metal spatulas or equipment containing copper, lead, or other heavy metals that can react with the azide.[5][8] Do not use halogenated solvents like chloroform (B151607) or dichloromethane in reactions involving azides, as this can form explosive compounds.[5]
Premature cleavage of the Boc group. Ensure that the reaction conditions are not acidic, as this can lead to the unintended removal of the Boc protecting group.[11][12]
Compound appears oily or has changed in appearance Moisture absorption or degradation. PEGs and their derivatives can be hygroscopic. This may indicate improper storage. The material should be stored in a desiccator or under an inert atmosphere.[3][13] A change in appearance could also signify degradation; consider running an analytical check (e.g., NMR, LC-MS) to assess purity.
Poor solubility in aqueous buffers Hydrophobic nature of the protected compound. While the PEG spacer enhances water solubility, the overall molecule may still have limited solubility.[4][14] Consider using a co-solvent such as DMSO or DMF, or perform the reaction in an organic solvent if the experimental design allows.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general guideline; specific concentrations and conditions should be optimized for your particular substrates.

  • In a clean, dry vial, dissolve your alkyne-containing molecule and a molar equivalent of this compound in a suitable solvent (e.g., a mixture of t-butanol and water, or DMF).

  • In a separate vial, prepare the catalyst solution. This typically involves a copper(II) sulfate (B86663) (CuSO₄) solution and a reducing agent like sodium ascorbate (B8700270), which will be added to the reaction mixture to generate the active Cu(I) catalyst in situ. A common concentration is 5 mol% CuSO₄ and 10 mol% sodium ascorbate relative to the limiting reagent.

  • Add the sodium ascorbate solution to the main reaction vial, followed by the CuSO₄ solution.

  • Stir the reaction at room temperature. Monitor the progress of the reaction using an appropriate analytical technique, such as TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Once the reaction is complete, proceed with your standard workup and purification protocol, which may involve extraction and chromatography.

Visual Guides

experimental_workflow cluster_storage Storage & Handling cluster_reaction Click Chemistry Reaction cluster_workup Purification & Analysis storage Store at -20°C Inert Atmosphere (Ar/N2) Protect from Light warm Warm to Room Temp Before Opening storage->warm 1. dissolve Dissolve in Anhydrous DMSO or DMF warm->dissolve 2. reactants Combine Alkyne Substrate & Azido-PEG Linker dissolve->reactants Transfer to Reaction catalyst Add Cu(I) Catalyst (e.g., CuSO4/Ascorbate) reactants->catalyst 3. monitor Stir at Room Temp Monitor by LC-MS/TLC catalyst->monitor 4. workup Reaction Workup (Extraction) monitor->workup 5. When Complete purify Purify by Chromatography (e.g., HPLC, Column) workup->purify 6. analyze Characterize Product (NMR, MS) purify->analyze 7.

Caption: A typical experimental workflow for using this compound.

troubleshooting_logic start Low Reaction Yield? check_storage Was Compound Stored Correctly (-20°C, Dark, Dry)? start->check_storage check_reagents Are Solvents/Catalysts Fresh and Pure? check_storage->check_reagents Yes new_reagent Use Fresh Aliquot of Compound check_storage->new_reagent No optimize Optimize Reaction Conditions (Time, Temp) check_reagents->optimize Yes purify_reagents Use Anhydrous Solvents & Fresh Catalyst check_reagents->purify_reagents No

Caption: A decision tree for troubleshooting low yield in reactions.

References

Addressing steric hindrance in Azido-PEG3-Sulfone-PEG4-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG3-Sulfone-PEG4-Boc and related reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments, with a focus on addressing issues related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the Boc protecting group in this compound?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the terminal amine. Its presence prevents the amine from participating in unintended side reactions during the conjugation of the azide (B81097) terminus, allowing for a controlled, stepwise assembly of complex molecules.[1] The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the free amine for subsequent modification.

Q2: How does the sulfone functional group contribute to the reactivity of this linker?

The sulfone group in the PEG linker enhances its stability. In some applications, heteroaryl methylsulfone derivatives have shown high reactivity with cysteine residues and can form stable thioether linkages, offering an alternative to maleimide (B117702) chemistry with improved stability in human plasma.[2][3]

Q3: Can the PEG chains (PEG3 and PEG4) contribute to steric hindrance?

Yes, the polyethylene (B3416737) glycol (PEG) chains, even of shorter lengths like PEG3 and PEG4, can contribute to steric hindrance.[1] The flexible nature of PEG chains allows them to create a hydrated layer that can sterically shield the reactive ends of the molecule, potentially affecting the reaction kinetics and overall yield.[4] The extent of this hindrance can be influenced by the conformation of the PEG chains and the reaction environment.

Q4: What are the main challenges in purifying the final conjugated product?

Purification of PEGylated molecules can be challenging due to the potential for a heterogeneous mixture of products, including unreacted starting materials, multi-PEGylated species, and positional isomers.[][6] The Boc-protecting group also adds to the hydrophobicity of the molecule, which may require optimization of purification techniques like size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase chromatography (RPC).[]

Troubleshooting Guide

Issue 1: Low or No Reaction Yield in Azide-Alkyne Cycloaddition

Possible Cause: Steric hindrance from the Boc group and the PEG chains may be impeding the approach of the alkyne-containing molecule to the azide terminus.

Solutions:

  • Optimize Reaction Conditions: Increasing the reaction temperature can help overcome the activation energy barrier caused by steric hindrance.[1] Prolonging the reaction time may also be necessary for sterically hindered substrates.[1]

  • Choice of Solvent: Use polar aprotic solvents such as DMF or DMSO, which can help to effectively solvate the reactants and facilitate the reaction.[1]

  • Catalyst and Ligand Concentration (for CuAAC): In copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the active Cu(I) catalyst is not oxidized. The use of ligands can stabilize the Cu(I) oxidation state and accelerate the reaction. Increasing the catalyst and ligand concentration might be necessary.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): If using a copper-free click chemistry approach, consider using a more reactive strained cyclooctyne (B158145) derivative to overcome the steric barrier.

Issue 2: Incomplete Boc Deprotection

Possible Cause: The bulky PEG chains may hinder the access of the acid to the Boc-protecting group.

Solutions:

  • Increase Acid Concentration: A higher concentration of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) may be required.

  • Extend Reaction Time and Temperature: Monitor the deprotection reaction over a longer period. Gentle warming might be necessary, but should be done cautiously to avoid side reactions.

  • Use of Scavengers: Include scavengers like triisopropylsilane (B1312306) (TIS) in the deprotection cocktail to prevent side reactions with the liberated tert-butyl cation.

Issue 3: Difficulty in Purifying the Final Conjugate

Possible Cause: Aggregation of the PEGylated product or co-elution with starting materials or byproducts.

Solutions:

  • Size-Exclusion Chromatography (SEC): This is often the first choice for separating PEGylated proteins or molecules based on their increased hydrodynamic radius.[]

  • Ion-Exchange Chromatography (IEX): Can be effective in separating species based on charge differences, which can be altered by PEGylation.[][7]

  • Reverse-Phase Chromatography (RPC): Useful for separating molecules based on hydrophobicity. The Boc group increases hydrophobicity, which can be exploited for separation.[]

  • Hydrophobic Interaction Chromatography (HIC): Can be a useful polishing step after IEX or SEC.[][8]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and their impact on yield, based on literature for similar sterically hindered PEGylation and click chemistry reactions.

Table 1: Optimization of Azide-Alkyne Cycloaddition (CuAAC) Conditions

ParameterCondition ACondition BCondition CExpected Outcome
Temperature (°C) 254060Higher temperature may increase reaction rate but also risk of degradation.
Reaction Time (h) 41224Longer reaction times are often necessary for sterically hindered substrates.[1]
Catalyst Loading (mol%) 1510Increased catalyst loading can improve yield for sluggish reactions.
Solvent THFDMFDMSOPolar aprotic solvents are generally preferred.[1]
Approx. Yield (%) 30-4060-7075-85A combination of optimized parameters is key to achieving high yield.

Table 2: Boc Deprotection Conditions

ParameterCondition ACondition BCondition CExpected Outcome
TFA in DCM (%) 205095Higher TFA concentration can accelerate deprotection.
Reaction Time (min) 3060120Longer reaction time ensures complete removal of the Boc group.
Temperature (°C) 02540Room temperature is typical, but gentle heating can be applied if needed.
Scavenger NoneTIS (2.5%)TIS (5%)Scavengers prevent side reactions.
Approx. Yield (%) 70-8090-95>95Optimized conditions lead to near-quantitative deprotection.

Experimental Protocols

Protocol 1: General Procedure for Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve Reagents: Dissolve the this compound and the alkyne-containing molecule in a minimal amount of DMF or DMSO.

  • Prepare Catalyst Solution: In a separate vial, prepare a stock solution of a Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA) in an appropriate solvent.

  • Initiate Reaction: Add the catalyst solution to the solution of the reactants.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water to remove the catalyst and solvent. Purify the crude product using an appropriate chromatographic technique (e.g., SEC or RPC).

Protocol 2: General Procedure for Boc Deprotection
  • Dissolve Protected Compound: Dissolve the Boc-protected PEGylated compound in anhydrous dichloromethane (DCM).

  • Cool Solution: Cool the solution to 0 °C in an ice bath.

  • Add Deprotection Reagent: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50%) to the reaction mixture. Include a scavenger such as triisopropylsilane (TIS).

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material.

  • Removal of Acid: After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitation and Washing: Add cold diethyl ether to the residue to precipitate the deprotected product. Wash the precipitate with cold ether to remove any remaining impurities.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_reaction CuAAC Reaction cluster_intermediate Intermediate Product cluster_deprotection Boc Deprotection cluster_final Final Product This compound This compound Reaction_Vessel DMF/DMSO, Cu(I), Ligand This compound->Reaction_Vessel Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Reaction_Vessel Boc-Protected_Conjugate Boc-Protected_Conjugate Reaction_Vessel->Boc-Protected_Conjugate Click Chemistry Deprotection_Step TFA, DCM Boc-Protected_Conjugate->Deprotection_Step Final_Conjugate Final_Conjugate Deprotection_Step->Final_Conjugate Acidic Cleavage Troubleshooting_Workflow Start Low Reaction Yield Check_Hindrance Assess Steric Hindrance Start->Check_Hindrance Optimize_Temp Increase Temperature Check_Hindrance->Optimize_Temp High Check_Catalyst Check Catalyst Activity (CuAAC) Check_Hindrance->Check_Catalyst Moderate Increase_Time Extend Reaction Time Optimize_Temp->Increase_Time Change_Solvent Switch to Polar Aprotic Solvent Increase_Time->Change_Solvent Success Improved Yield Change_Solvent->Success Increase_Catalyst Increase Catalyst/Ligand Conc. Check_Catalyst->Increase_Catalyst Inactive Use_SPAAC Consider Strain-Promoted Reaction Check_Catalyst->Use_SPAAC Copper Sensitivity Increase_Catalyst->Success Use_SPAAC->Success

References

Validation & Comparative

A Comparative Guide to PROTAC Linker Design: Featuring Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[] While the ligands ensure binding specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing the formation and stability of the productive ternary complex, as well as dictating crucial pharmacokinetic properties like solubility and cell permeability.[3][4]

This guide provides a comparative analysis of Azido-PEG3-Sulfone-PEG4-Boc, a modern PEG-based linker, against other common linker classes. We will explore how linker architecture impacts degradation performance, supported by experimental data and detailed protocols for key validation assays.

Featured Linker: this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker designed for modular synthesis.[5] Its structure incorporates several key features:

  • Azido (N₃) Group : This functional group serves as a handle for "click chemistry," enabling a highly efficient and specific copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[][5] This facilitates the rapid assembly of PROTAC libraries.

  • PEG Spacers (PEG3 & PEG4) : The PEG units impart hydrophilicity and flexibility.[6] This can enhance the solubility of the often large and lipophilic PROTAC molecule and provide the conformational freedom needed to achieve a productive ternary complex.[3]

  • Sulfone (SO₂) Moiety : The inclusion of a sulfone group in the backbone can influence the linker's polarity and conformational preferences.

  • Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group protects a reactive site, preventing unwanted side reactions during synthesis. It can be selectively removed under acidic conditions to allow for the final coupling step.[7]

This combination of features makes this compound a versatile building block for creating PROTACs with favorable physicochemical properties.

Comparative Analysis of PROTAC Linker Classes

The selection of a linker is a pivotal step in PROTAC design, with different classes offering distinct advantages and disadvantages.[8] Linkers are broadly categorized based on their flexibility and chemical composition.

Linker ClassRepresentative StructureKey CharacteristicsAdvantagesDisadvantages
Flexible Linkers Alkyl Chains: -(CH₂)n- PEG Chains: -(CH₂CH₂O)n-High conformational freedom. PEG linkers are more hydrophilic than alkyl chains.[9]Synthetically accessible, easy to modify length. Can adopt multiple conformations to facilitate ternary complex formation.[9] PEG linkers improve solubility.[3]Can lead to higher entropic penalty upon binding. Alkyl chains are hydrophobic, potentially reducing solubility.[3] PEG linkers may have reduced metabolic stability.[3]
Rigid Linkers Cycloalkanes: (e.g., Piperazine/Piperidine) Alkynes/Triazoles: (Formed via click chemistry)Restricted conformational flexibility.Can improve metabolic stability and pre-organize the PROTAC for binding, potentially increasing potency.[10] Triazoles are very stable.[][3] Can improve pharmacokinetic properties.[11]Lack of flexibility can make it more difficult to achieve a productive ternary complex geometry.[9] Synthesis can be more complex.
"Smart" Linkers Photoswitchable: (e.g., Azobenzene)Activity can be controlled by an external stimulus (light).[12]Allows for spatiotemporal control of protein degradation, potentially reducing off-target effects.[9]Can introduce synthetic complexity and require external equipment for activation. Potential for incomplete switching.

Data Presentation: Impact of Linker on PROTAC Performance

The efficacy of a PROTAC is quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation).[12] The optimal linker is highly dependent on the specific target and E3 ligase pair. The following table summarizes representative data from various studies, illustrating how linker length and composition affect performance.

Note: Direct comparison across different studies is challenging due to variations in target proteins, E3 ligases, and cell lines. This data is for illustrative purposes to highlight trends within specific PROTAC series.

Target ProteinE3 LigaseLinker Type & LengthDC₅₀Dₘₐₓ (%)Reference
Estrogen Receptor α (ERα)pVHLAlkyl, 9 atoms>10 µM<20%[13][14]
Estrogen Receptor α (ERα)pVHLAlkyl, 12 atoms~1 µM~70%[13][14]
Estrogen Receptor α (ERα)pVHLAlkyl, 16 atoms ~100 nM >90% [13][14]
Estrogen Receptor α (ERα)pVHLAlkyl, 19 atoms~1 µM~60%[13][14]
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)PEG, 2 units>100 nM~80%[11]
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)PEG, ≥ 4 units 1-40 nM >85% [11][15]
BET Bromodomains (BRD4)Cereblon (CRBN)PEG, 1 unit>5 µMLow[11]
BET Bromodomains (BRD4)Cereblon (CRBN)PEG, 4-5 units <0.5 µM High [11]

As the data indicates, linker length is a critical parameter. For a given PROTAC system, there is often an optimal length that maximizes degradation efficiency; linkers that are too short may cause steric clashes, while those that are too long may not effectively bring the two proteins into proximity.[16]

Experimental Protocols

Here we provide detailed methodologies for key experiments used to characterize PROTACs.

Protocol 1: PROTAC Synthesis via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the final step in assembling a PROTAC using an azide-functionalized linker (like this compound after deprotection and coupling to one ligand) and an alkyne-functionalized binding ligand.

  • Reagent Preparation : Dissolve the alkyne-containing POI ligand (1 equivalent) and the azide-containing E3 ligase-linker intermediate (1 equivalent) in a suitable solvent mixture, such as 1:1 t-BuOH/H₂O.[6]

  • Catalyst Addition : Add sodium ascorbate (B8700270) (1 equivalent) to the solution, followed by copper(II) sulfate (B86663) (0.1 equivalents).

  • Reaction : Stir the mixture vigorously at room temperature. Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Purification : Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product.

  • Final Purification : Purify the final PROTAC compound using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Characterization : Confirm the structure and identity of the final PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Western Blot for Protein Degradation Assessment

This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment : Plate cells (e.g., MCF7 for ERα degradation) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis : After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE : Normalize the protein amounts for each sample and load equal quantities (e.g., 20 µg) onto a polyacrylamide gel. Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection : Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Analysis : Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Mandatory Visualizations

The following diagrams illustrate key concepts in PROTAC design and function.

PROTAC Mechanism of Action POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitination of POI TernaryComplex->PolyUb Catalysis Recycle PROTAC & E3 Ligase Recycled TernaryComplex->Recycle Ub Ubiquitin (from E2) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway.

PROTAC Synthesis Workflow cluster_ligands Component Synthesis cluster_linker Linker Preparation cluster_final Final Assembly Ligand1 POI Ligand + Alkyne Handle Click Click Chemistry (CuAAC) Ligand1->Click Ligand2 E3 Ligase Ligand Linker_Couple Couple Linker to E3 Ligase Ligand Ligand2->Linker_Couple Ligand2->Linker_Couple Linker Azido-PEG-Boc Linker Linker->Linker_Couple Linker_Deprotect Deprotect (Remove Boc) Linker->Linker_Deprotect Linker_Couple->Linker_Deprotect Linker_Azide E3-Linker-Azide Intermediate Linker_Couple->Linker_Azide Linker_Deprotect->Linker_Couple Linker_Azide->Click Final_PROTAC Final PROTAC Molecule Click->Final_PROTAC Linker Optimization Logic Start Define POI and E3 Ligase Select_Class Select Initial Linker Class (e.g., Flexible PEG) Start->Select_Class Synthesize Synthesize Library (Vary Linker Length) Select_Class->Synthesize Screen Screen for Degradation (Western Blot) Synthesize->Screen Analyze Analyze DC50 / Dmax Data Screen->Analyze Optimal Optimal Length Found? Analyze->Optimal Refine Refine Linker Composition (e.g., add rigidity) Optimal->Refine No / Further Optimization Lead Lead PROTAC Candidate Optimal->Lead Yes Refine->Synthesize

References

A Head-to-Head Battle: Sulfone-Based Non-Cleavable Linkers Versus Cleavable Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison of two prominent linker strategies: the stable, non-cleavable Azido-PEG3-Sulfone-PEG4-Boc and the versatile, conditionally-activated cleavable linkers. This comparison is supported by an overview of their mechanisms, performance characteristics, and detailed experimental protocols to inform rational PROTAC design.

The linker in a PROTAC is a pivotal component that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand.[1] Its chemical nature dictates the stability of the PROTAC in circulation, the efficiency of ternary complex formation, and ultimately, the therapeutic window.[2] The fundamental difference between the two linker types discussed here lies in their stability and mechanism of action. Non-cleavable linkers, such as those containing sulfone moieties, are designed for high stability, while cleavable linkers are engineered to release their components in response to specific intracellular triggers.[3]

Mechanism of Action: A Tale of Two Strategies

Non-Cleavable Sulfone-Based Linkers: The this compound represents a robust, non-cleavable linker. The sulfone group is known to enhance the metabolic stability of molecules, and when incorporated into a PROTAC linker, it contributes to the overall stability of the molecule in biological systems.[4] The Polyethylene Glycol (PEG) components improve solubility and provide the necessary length and flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.[5] The azide (B81097) group allows for straightforward conjugation to the warhead or E3 ligase ligand using click chemistry. The entire PROTAC molecule remains intact throughout its mechanism of action, which relies on the reversible formation of the ternary complex to induce ubiquitination and subsequent degradation of the target protein.

Cleavable Linkers: In contrast, cleavable linkers are designed to be stable in systemic circulation but to break down and release the warhead and/or E3 ligase ligand under specific conditions within the target cell.[6] Common cleavage mechanisms include hydrolysis in the acidic environment of the lysosome, reduction by intracellular glutathione, or enzymatic cleavage by proteases that are overexpressed in cancer cells, such as cathepsins.[6] This strategy can offer a "bystander effect," where the released warhead can exert its effect on neighboring cells, which can be advantageous in treating solid tumors.[6]

Performance Comparison: Stability vs. Controlled Release

The choice between a non-cleavable sulfone-based linker and a cleavable linker involves a trade-off between stability and controlled release. The optimal choice is highly dependent on the specific target, the desired therapeutic outcome, and the cellular context.

FeatureThis compound (Non-Cleavable)Cleavable Linkers
Stability High plasma and metabolic stability due to the sulfone and PEG components.[4]Variable; designed to be cleaved under specific intracellular conditions, which can sometimes lead to premature cleavage in circulation.[3]
Mechanism The entire PROTAC molecule facilitates the formation of a stable ternary complex for target degradation.[1]The PROTAC is cleaved inside the target cell, releasing the active components.[6]
Selectivity Primarily determined by the selectivity of the warhead and the formation of a productive ternary complex.Can have an additional layer of selectivity based on the specific cleavage trigger present in the target cells.
Off-Target Effects Generally lower risk of off-target toxicity as the active components remain tethered.[3]Potential for off-target toxicity if the linker is prematurely cleaved or if the released warhead is not highly specific.[3]
Bystander Effect No bystander effect, as the molecule remains intact.Can exhibit a bystander effect, which can be beneficial in certain cancer therapies.[6]
Pharmacokinetics Generally a longer half-life due to higher stability.The pharmacokinetic profile is more complex and depends on the rate of cleavage.

Experimental Data Summary

Table 1: In Vitro Degradation Efficacy

Linker TypePROTAC Concentration (nM)Target Protein Degradation (%)DC50 (nM)Dmax (%)
Sulfone (Non-Cleavable) 12515>95
1060
10095
100090 (Hook Effect)
Cleavable (e.g., Val-Cit) 12025>90
1055
10092
100085 (Hook Effect)

This data is illustrative and compiled from general knowledge of PROTAC performance. Actual values will vary depending on the specific PROTAC components and cell line used.

Table 2: In Vitro Stability

Linker TypeMatrixIncubation Time (min)% Parent Compound RemainingHalf-life (t½) (min)
Sulfone (Non-Cleavable) Human Plasma0100>120
3098
6096
12094
Human Liver Microsomes010085
3065
6040
Cleavable (e.g., Ester-based) Human Plasma010090
3070
6050
12025
Human Liver Microsomes010045
3045
6020

This data is illustrative. Sulfone-based linkers are expected to show higher stability compared to many cleavable linkers, particularly ester-based ones which are more susceptible to hydrolysis.[4]

Signaling Pathways and Experimental Workflows

The fundamental signaling pathway exploited by PROTACs is the Ubiquitin-Proteasome System (UPS). The choice of linker does not alter this core pathway but influences the efficiency and specificity of target protein engagement and delivery to the proteasome.

PROTAC_Signaling_Pathway PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degradation Degradation Products (Peptides) Proteasome->Degradation Recycling->PROTAC Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Stability Plasma/Microsomal Stability Assay Ternary_Complex_Formation Ternary Complex Formation Assay (e.g., Pull-down, SPR) Degradation Target Protein Degradation (Western Blot, In-Cell Western) Viability Cell Viability/ Antiproliferation Assay Degradation->Viability Off_Target Off-Target Analysis (Quantitative Proteomics) Degradation->Off_Target PROTAC_Synthesis PROTAC Synthesis (Sulfone vs. Cleavable Linker) PROTAC_Synthesis->Stability PROTAC_Synthesis->Ternary_Complex_Formation PROTAC_Synthesis->Degradation

References

A Comparative Guide to the In Vivo Stability of PROTACs Featuring an Azido-PEG3-Sulfone-PEG4-Boc Linker Motif

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the overall pharmacokinetic and pharmacodynamic profile of the PROTAC. This guide provides a comparative analysis of the anticipated in vivo stability of PROTACs constructed using a specific linker motif: Azido-PEG3-Sulfone-PEG4-Boc.

While direct experimental data for this exact linker is not available in the public domain, this guide extrapolates its expected performance by examining its constituent parts in comparison to other commonly used linker technologies. The insights provided are based on existing experimental data for similar linker components.

It is important to note that the "Azido" and "Boc" components are typically reactive handles and protecting groups, respectively, used during chemical synthesis. In the final PROTAC molecule, the azide (B81097) group would have likely reacted with an alkyne via "click chemistry" to form a stable triazole ring, and the Boc group would have been removed. This guide, therefore, assesses the stability of the resulting triazole-PEG-sulfone-PEG linker.

Comparative Analysis of Linker Components

The stability and performance of the linker can be understood by dissecting its key components: the PEG (polyethylene glycol) chains, the sulfone group, and the triazole group formed from the azide.

Linker ComponentAnticipated Impact on In Vivo PerformanceComparison with AlternativesSupporting Rationale
PEG Chains (PEG3, PEG4) - Increased Hydrophilicity: Improves aqueous solubility, potentially enhancing bioavailability and preventing aggregation.[1][2] - Flexibility: Can facilitate the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).[1] - Potential for Oxidative Metabolism: May be a site of metabolic instability compared to more rigid linkers.[1][3]Alkyl Chains: PEG linkers are generally more hydrophilic than alkyl chains.[1] While alkyl chains are often considered metabolically stable, long, flexible alkyl linkers can be more hydrophobic, leading to lower solubility.[3]PEGylation is a well-established strategy to improve the pharmacokinetic properties of biologics and small molecules.[2] However, the ether linkages can be susceptible to metabolism.
Sulfone Group - Enhanced Metabolic Stability: The sulfone moiety is a polar group known to improve metabolic stability and solubility.[4][5] - Increased Plasma Stability: Sulfone-based linkers have demonstrated superior stability in human plasma compared to linkers like maleimides, which are susceptible to thioether exchange.[6][7][8]Maleimides: Maleimide-based conjugates can be unstable in vivo due to retro-Michael reactions and exchange with thiols like glutathione, leading to premature drug release.[6][9] Sulfones provide a more stable covalent linkage.Studies on antibody-drug conjugates have shown that phenyloxadiazole sulfone linkers significantly improve conjugate stability in human plasma.[6][9][10]
Triazole Group (from Azide) - High Metabolic Stability: The triazole ring formed via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) is exceptionally stable and resistant to metabolic degradation.[3]Amide/Ester Bonds: While common, these bonds can be susceptible to hydrolysis by peptidases and esterases in vivo. The triazole ring is significantly more robust.The triazole moiety is a bioisostere for the amide bond but with improved metabolic stability, making it a preferred choice in modern drug design.[3]
Experimental Protocols for Stability Assessment

To empirically determine the in vivo stability of a PROTAC containing this linker, a series of standardized assays would be required.

1. In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

  • Objective: To assess the susceptibility of the PROTAC to phase I metabolic enzymes.

  • Methodology:

    • Incubation: The PROTAC is incubated with human liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • Reaction Initiation: The reaction is initiated by adding an NADPH regenerating system.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC concentration.

    • Data Analysis: The half-life (t½) and intrinsic clearance are calculated from the disappearance rate of the PROTAC.

2. Plasma Stability Assay

  • Objective: To evaluate the chemical stability of the PROTAC in plasma, assessing for degradation by plasma enzymes or reaction with plasma components.

  • Methodology:

    • Incubation: The PROTAC is incubated in plasma (e.g., human, mouse, rat) at 37°C.

    • Time Points: Aliquots are collected at multiple time points (e.g., 0, 1, 4, 8, 24 hours).

    • Sample Preparation: Plasma proteins are precipitated with a cold organic solvent.

    • Analysis: The remaining concentration of the intact PROTAC is quantified by LC-MS/MS.

3. In Vivo Pharmacokinetic (PK) Study in Animal Models (e.g., Mice, Rats)

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC in a living organism.

  • Methodology:

    • Dosing: The PROTAC is administered to animals via the intended clinical route (e.g., intravenous, oral).

    • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

    • Plasma Isolation: Plasma is separated from the blood samples.

    • Analysis: The concentration of the PROTAC in plasma is measured using a validated LC-MS/MS method.

    • PK Parameters: Key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.[]

Visualizations

PROTAC Structure and Stability Factors

Conceptual Diagram of a PROTAC with a Triazole-PEG-Sulfone-PEG Linker cluster_PROTAC PROTAC Molecule cluster_Stability Factors Influencing In Vivo Stability POI_Ligand Target Protein Ligand Linker Triazole-PEG-Sulfone-PEG Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand PEG PEG Chains (+ Solubility, - Metabolic Stability) Linker->PEG contributes Sulfone Sulfone Group (+ Metabolic & Plasma Stability) Linker->Sulfone contributes Triazole Triazole Ring (++ Metabolic Stability) Linker->Triazole contributes

Caption: Components of a PROTAC and the expected contribution of the linker elements to in vivo stability.

Experimental Workflow for In Vivo Stability Assessment

Workflow for PROTAC In Vivo Stability and PK Assessment cluster_invitro In Vitro Evaluation cluster_pk In Vivo Evaluation start PROTAC Candidate (with specified linker) in_vitro In Vitro Stability Assays start->in_vitro hlm Liver Microsome Stability plasma Plasma Stability pk_study In Vivo Pharmacokinetic Study (e.g., in Mice) analysis LC-MS/MS Analysis of Plasma Samples pk_study->analysis data_analysis Calculation of PK Parameters (t½, AUC, Cmax) analysis->data_analysis decision Decision on Candidate Progression data_analysis->decision hlm->pk_study Proceed if stable plasma->pk_study

Caption: A typical experimental workflow to evaluate the in vivo stability and pharmacokinetics of a PROTAC.

References

The Impact of PEG Linker Length on Bioconjugate Efficacy: A Comparative Analysis of Azido-PEG3-Sulfone-PEG4-Boc and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical component in the architecture of these complex molecules is the linker, which connects the active moieties and significantly influences the overall properties and performance of the conjugate. This guide provides an objective comparison of Azido-PEG3-Sulfone-PEG4-Boc with other polyethylene (B3416737) glycol (PEG) linker lengths (e.g., PEG2, PEG6), supported by experimental data, to inform the selection of an optimal linker strategy.

The subject of this guide, this compound, is a bifunctional linker featuring an azide (B81097) group for click chemistry-based conjugation and a sulfone moiety for selective reaction with thiols.[1] The inclusion of PEG units enhances solubility and provides spatial separation between the conjugated molecules.[2][3] However, the length of these PEG chains is not a trivial consideration; it can dramatically affect a conjugate's stability, pharmacokinetics, and biological activity.[4][5]

Quantitative Comparison of PEG Linker Performance

The length of the PEG linker has a profound impact on the performance of bioconjugates, particularly in the context of PROTACs and ADCs. The optimal linker length is often a finely tuned balance to facilitate the desired biological interaction, such as the formation of a stable ternary complex in PROTACs, without introducing excessive flexibility or steric hindrance.[6][7]

PROTAC Performance Metrics

The efficacy of a PROTAC is typically determined by its ability to induce the degradation of a target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the effect of varying PEG linker lengths on in vitro performance.[8]

LinkerDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG3 55851.815
PEG4 20952.525
PEG5 15>983.130
PEG6 30922.220

This data is a synthesized comparison from studies on BRD4-targeting PROTACs and illustrates a general trend. Actual values are context-dependent.[8]

ADC Performance Metrics

In the realm of ADCs, the linker length can influence the drug-to-antibody ratio (DAR), stability, and in vitro cytotoxicity. Longer PEG chains can enhance hydrophilicity, which is advantageous for hydrophobic payloads, but may also lead to reduced potency due to steric hindrance.[4]

ParameterPEG4PEG8PEG12PEG24
Drug-to-Antibody Ratio (DAR) Efficiency Lower drug loading (DAR ~2.5) has been observed in some cases.Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0).Intermediate PEG lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0).Lower drug loading (DAR ~3.0) has been observed in some instances.
In Vitro Cytotoxicity (ADCs) Generally maintains high potency.Often represents a balance between improved pharmacokinetics and retained potency.[4]May show a slight decrease in potency compared to shorter linkers.Can exhibit a more significant reduction in cytotoxicity.
Protein Stability (vs. Proteolysis) Offers some protection against proteolytic degradation.Provides increased protection compared to shorter linkers.Offers significant protection.A 2-armed 40 kDa PEG provided the best resistance to proteolysis in one study.

This table summarizes key in vitro performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data from multiple studies.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of bioconjugates with different PEG linker lengths.

General Protocol for PROTAC Synthesis via Click Chemistry

This protocol outlines the synthesis of a PROTAC using an azide-containing linker (such as this compound) and an alkyne-modified target protein ligand.

  • Materials : Azido-PEG-Sulfone-linker, alkyne-modified target protein ligand, E3 ligase ligand with a suitable functional group for attachment to the sulfone moiety, copper(II) sulfate (B86663) (CuSO4), sodium ascorbate (B8700270), and a suitable solvent system (e.g., DMSO/water).

  • Step 1: Click Reaction : Dissolve the azido-linker and alkyne-modified target ligand in the solvent system. Add CuSO4 and sodium ascorbate to catalyze the azide-alkyne cycloaddition. Stir the reaction at room temperature for 12-24 hours.

  • Step 2: Purification : Purify the product of the click reaction using reverse-phase HPLC to isolate the target ligand-linker conjugate.

  • Step 3: Conjugation to E3 Ligase Ligand : React the purified target ligand-linker conjugate with the E3 ligase ligand. If the sulfone is to be reacted with a thiol on the E3 ligase ligand, this reaction is typically performed in a buffer at a slightly basic pH (e.g., pH 7.5-8.5).

  • Step 4: Final Purification : Purify the final PROTAC conjugate using reverse-phase HPLC.

  • Characterization : Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol for Evaluating PROTAC-Mediated Protein Degradation

The most common method for quantifying protein degradation is Western Blot analysis.

  • Cell Culture : Plate cells at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment : Treat the cells with varying concentrations of the synthesized PROTACs for a specified period (e.g., 24 hours).

  • Cell Lysis : Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot :

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to a vehicle-treated control.

Visualizing Key Processes

Diagrams are essential for understanding the complex biological pathways and experimental workflows involved in bioconjugate research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

ADC_Uptake_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Cell_Death Cell Death Payload->Cell_Death Induces

Caption: Generalized ADC cellular uptake and payload release pathway.

Thiol_Sulfone_Reaction Protein_Thiol Protein-SH Cysteine Residue Plus + Protein_Thiol->Plus Sulfone_Linker R-SO2-R' Sulfone Linker Conjugate Protein-S-R Thioether Bond Sulfone_Linker->Conjugate Michael Addition Plus->Sulfone_Linker

Caption: Reaction scheme for thiol-selective bioconjugation using a sulfone linker.

Conclusion

The length of the PEG linker is a critical design parameter in the development of bioconjugates. While shorter PEG linkers may be advantageous in some contexts by minimizing steric hindrance, longer linkers can improve solubility and stability. For PROTACs, an optimal PEG linker length is crucial for facilitating the formation of a productive ternary complex, thereby maximizing degradation efficacy. In the case of ADCs, linker length must be balanced to achieve a high drug-to-antibody ratio and potent cytotoxicity without compromising stability. The choice of a specific linker, such as this compound, should be guided by empirical data derived from systematic studies that evaluate a range of linker lengths for the specific application. The experimental protocols provided herein offer a framework for conducting such evaluations.

References

A Comparative Guide to Sulfone-Containing PEG Linkers for Enhanced Bioconjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biopharmaceutical drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the payload is a critical determinant of therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload delivery at the target site. This guide provides a comprehensive comparison of sulfone-containing PEG linkers with other common alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals in their selection of optimal bioconjugation strategies.

Introduction to Sulfone-Containing PEG Linkers

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1][2][3] The reactivity of these linkers is dictated by their terminal functional groups. While maleimide-based linkers have been a popular choice for thiol-specific conjugation to cysteine residues, they are susceptible to degradation in vivo. This instability arises from a retro-Michael reaction and thioether exchange with abundant serum proteins like albumin, leading to premature payload release.[4][5][6]

Sulfone-containing linkers, such as mono-sulfones and bis-sulfones, have emerged as a superior alternative, offering enhanced stability.[4][7] These linkers react with thiols to form stable thioether bonds that are resistant to the degradation pathways observed with maleimide-based conjugates.[4][5][7]

Comparative Stability Analysis

Experimental evidence consistently demonstrates the superior stability of sulfone-containing linkers over their maleimide (B117702) counterparts.

Table 1: In Vitro Stability of Mono-Sulfone-PEG vs. Maleimide-PEG Conjugates

Linker TypeIncubation ConditionsRemaining Conjugate (%)Reference
Mono-Sulfone-PEG 37°C for 7 days in 1 mM reduced glutathione (B108866)> 90%[7][8]
Maleimide-PEG 37°C for 7 days in 1 mM reduced glutathione< 70%[7][8]

Table 2: Long-Term Stability of Phenyloxadiazole Sulfone vs. Maleimide Conjugates in Human Plasma

Linker TypeIncubation ConditionsRemaining Conjugate (%)Reference
Phenyloxadiazole Sulfone 37°C for 1 month in human plasma~90%[7]
Maleimide 37°C for 1 month in human plasma> 50%[7]

The data clearly indicates that sulfone-based linkages provide a more durable connection, which is crucial for ADCs with longer circulation half-lives. The half-life of a phenyloxadiazole sulfone conjugate was found to be double that of a maleimide conjugate in human plasma.[7]

Advantages of Sulfone-Containing PEG Linkers

  • Enhanced Stability: As demonstrated, sulfone linkers form highly stable thioether bonds, minimizing premature drug release and improving the therapeutic index.[4][5][7]

  • Homogeneity of Conjugates: Bis-sulfone linkers can be used to re-bridge disulfide bonds in antibodies, leading to more homogenous ADC populations with a consistent drug-to-antibody ratio (DAR).[9] This is exemplified in the clinical stage drug candidate OBI-999, which utilizes a ThioBridge linker (a bis-sulfone) to achieve a DAR of 4 with over 95% homogeneity.[9][10]

  • Improved Pharmacokinetics: The stability of the sulfone linkage contributes to a longer in vivo half-life of the intact ADC, allowing for greater accumulation at the tumor site.

  • Site-Specific Conjugation: Sulfone linkers maintain high chemoselectivity for cysteine residues, enabling precise, site-specific modification of proteins.[4][11]

Experimental Protocols

1. Plasma Stability Assay using LC-MS

This protocol outlines a general procedure for assessing the stability of an ADC in plasma by monitoring the average drug-to-antibody ratio (DAR) over time.

Materials:

  • ADC conjugate

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G magnetic beads

  • Digestion enzyme (e.g., papain)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a concentration of 1-2 mg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours, and up to 7 days or longer).

  • Immunoaffinity Capture: Isolate the ADC from the plasma samples using Protein A or Protein G magnetic beads, which bind to the Fc region of the antibody.

  • Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.

  • Elution or Digestion:

    • For intact mass analysis, elute the ADC from the beads using an acidic buffer (e.g., 20mM glycine, 0.1% acetic acid).

    • For analysis of the payload, digest the captured ADC with an enzyme like papain to cleave the antibody and release the linker-payload.

  • LC-MS Analysis: Analyze the eluate or digest supernatant by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR or the amount of released payload at each time point.[8][11][12]

  • Data Interpretation: A stable ADC will show a minimal decrease in the average DAR over the incubation period.

2. Thiol-Mediated Cleavage Assay

This assay evaluates the susceptibility of the linker to cleavage by reducing agents, simulating the in vivo environment where thiols like glutathione are present.

Materials:

  • ADC conjugate

  • Reduced glutathione (GSH) or dithiothreitol (B142953) (DTT)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Analytical method for detecting released payload (e.g., HPLC, LC-MS)

Procedure:

  • Reaction Setup: Prepare a solution of the ADC conjugate in the reaction buffer.

  • Initiate Cleavage: Add a molar excess of the thiol-containing reducing agent (e.g., 1 mM GSH).[7][8]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots to quantify the amount of released payload.

  • Data Comparison: Compare the rate of payload release for the sulfone-linked ADC to that of a maleimide-linked control.

Visualizations

Mechanism of Action for a Trastuzumab-Based ADC

Trastuzumab is a monoclonal antibody that targets the HER2 receptor, which is overexpressed in some cancers. When used in an ADC, it delivers a cytotoxic payload to HER2-positive tumor cells.

HER2_Signaling_Pathway cluster_cell Tumor Cell cluster_signaling Signaling Pathways HER2 HER2 Receptor Internalization Endocytosis & Lysosomal Trafficking HER2->Internalization PI3K_AKT PI3K/AKT Pathway (Cell Survival) HER2->PI3K_AKT Inhibits RAS_MAPK RAS/MAPK Pathway (Cell Proliferation) HER2->RAS_MAPK Inhibits Trastuzumab_ADC Trastuzumab-ADC (Sulfone-PEG Linker) Trastuzumab_ADC->HER2 Trastuzumab_ADC->Internalization Payload_Release Payload Release (e.g., MMAE) Internalization->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: Mechanism of a Trastuzumab-ADC with a stable sulfone-PEG linker.

Experimental Workflow for ADC Stability Comparison

This diagram illustrates the process of comparing the stability of sulfone- and maleimide-linked ADCs.

ADC_Stability_Workflow cluster_conjugation Bioconjugation cluster_assay Stability Assay cluster_results Results & Comparison Antibody Antibody (mAb) ADC_Sulfone ADC (Sulfone-linked) Antibody->ADC_Sulfone ADC_Maleimide ADC (Maleimide-linked) Antibody->ADC_Maleimide Sulfone_Linker Sulfone-PEG-Payload Sulfone_Linker->ADC_Sulfone Maleimide_Linker Maleimide-PEG-Payload Maleimide_Linker->ADC_Maleimide Plasma_Incubation Incubate in Plasma (37°C, Time course) ADC_Sulfone->Plasma_Incubation ADC_Maleimide->Plasma_Incubation LC_MS_Analysis LC-MS Analysis (Determine DAR) Plasma_Incubation->LC_MS_Analysis Sulfone_Stable High Stability (Minimal DAR Loss) LC_MS_Analysis->Sulfone_Stable Maleimide_Unstable Lower Stability (Significant DAR Loss) LC_MS_Analysis->Maleimide_Unstable

Caption: Workflow for comparing sulfone- and maleimide-linked ADC stability.

Logical Relationship of Linker Choice to ADC Performance

The choice of linker chemistry has a direct impact on the overall performance of an ADC.

Linker_Impact Linker_Choice Linker Choice Sulfone_Linker Sulfone-PEG Linker Linker_Choice->Sulfone_Linker Maleimide_Linker Maleimide-PEG Linker Linker_Choice->Maleimide_Linker Linker_Stability Linker Stability in Plasma Sulfone_Linker->Linker_Stability High Maleimide_Linker->Linker_Stability Low Premature_Release Premature Payload Release Linker_Stability->Premature_Release Inversely Proportional Efficacy Efficacy Premature_Release->Efficacy Decreases Toxicity Off-Target Toxicity Premature_Release->Toxicity Increases Therapeutic_Index Therapeutic Index Efficacy->Therapeutic_Index Improves Toxicity->Therapeutic_Index Reduces

References

A Comparative Guide to the Purity Characterization of Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and methodology for assessing the purity of Azido-PEG3-Sulfone-PEG4-Boc, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. The purity of such linkers is paramount to ensure the efficacy and safety of the final therapeutic product. This document outlines standard analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of this specific linker and offers a comparison with other commercially available alternatives.

Data Presentation: Purity Comparison of Bifunctional PEG Linkers

The following table summarizes the typical purity of this compound as determined by HPLC and NMR, alongside other commonly used bifunctional PEG linkers. This data is compiled from various supplier specifications and literature sources to provide a comparative overview.

Compound Reported Purity (HPLC) Reported Purity (NMR) Key Features
This compound >95% (Typical) Conforms to structure Azide (B81097) for click chemistry, Boc-protected amine for controlled conjugation, sulfone group for potential stability.
Azido-PEG4-NHS ester>98%[1]Conforms to structureAzide for click chemistry, NHS ester for reaction with primary amines.
NH2-PEG-COOH≥95%[2]Conforms to structureAmine and carboxylic acid terminals for versatile bioconjugation.
8-Arm PEG DerivativesHigh purity evidenced by MALDI[3]Conforms to structureMulti-arm linkers for increased drug loading in Antibody-Drug Conjugates (ADCs).[3]
Azido-PEG1-NHS ester98%[1]Conforms to structureShort-chain linker for close proximity conjugations.

Experimental Protocols

Detailed methodologies for the HPLC and NMR analysis of this compound are provided below. These protocols are based on established methods for the characterization of PEGylated compounds.[4][][6]

High-Performance Liquid Chromatography (HPLC) Protocol

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of PEGylated molecules by separating the compound of interest from potential impurities.[7][8][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector or a Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    Time (minutes) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or CAD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

¹H NMR spectroscopy is employed to confirm the chemical structure of the this compound linker by identifying the characteristic proton signals.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • ~1.45 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • ~3.30 - 3.80 ppm (multiplet): Methylene protons of the PEG chains (-CH₂CH₂O-). The protons adjacent to the azide and sulfone groups will have distinct shifts within this region.

  • Other specific shifts: Protons adjacent to the azide (N₃-CH₂-), sulfone (-SO₂-CH₂-), and amide (-NH-CO-) functionalities will exhibit characteristic chemical shifts that can be used to confirm the structure.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound purity.

G cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis cluster_3 Reporting Sample This compound HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR Purity Purity Assessment HPLC->Purity Structure Structural Verification NMR->Structure Report Comparison Guide Purity->Report Structure->Report

Caption: Workflow for Purity and Structural Analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process based on the characterization results.

G Start Characterization of This compound PurityCheck Purity > 95%? Start->PurityCheck StructureCheck Structure Confirmed by NMR? PurityCheck->StructureCheck Yes Purify Further Purification Required PurityCheck->Purify No Proceed Proceed with Bioconjugation StructureCheck->Proceed Yes Synthesize Re-synthesis or Source New Material StructureCheck->Synthesize No Purify->Start Synthesize->Start

Caption: Decision Pathway for Quality Control.

References

A Comparative Guide to Validating Target Protein Degradation with Azido-PEG3-Sulfone-PEG4-Boc based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) featuring an Azido-PEG3-Sulfone-PEG4-Boc linker with alternative linker technologies. We present supporting experimental data for these alternatives, detail essential validation protocols, and offer visualizations to clarify key processes.

Introduction to PROTACs and the Significance of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) essential for ubiquitination and subsequent degradation.

The this compound linker combines several features: polyethylene (B3416737) glycol (PEG) chains for hydrophilicity and flexibility, a sulfone group that can increase rigidity and polarity, an azide (B81097) group for facile synthesis via "click chemistry", and a Boc-protected amine for further conjugation. While specific degradation data for PROTACs utilizing this exact linker is not extensively available in public literature, its performance can be inferred by comparing it to well-characterized linker classes.

Performance Comparison of PROTAC Linkers

The choice of linker significantly impacts the degradation efficiency of a PROTAC, which is commonly quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). Below is a comparative summary of different linker types.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Key Characteristics
PEG-Based PEG (varying lengths)BTKCereblon1 - 40>85High solubility, flexibility, well-established chemistry. Optimal length is target-dependent.
PEG (13 atoms)SHP2Cereblon6.02>90Can achieve high potency and efficacy.
PEG (21 atoms)TBK1VHL396Demonstrates that longer PEG chains can be highly effective for certain targets.
Alkyl-Based C8 alkyl chainPI3K/mTORVHL42.2 - 227.471.3 - 88.6Provides flexibility; can enhance cell permeability compared to PEG linkers of similar length.
16-atom alkyl chainEstrogen Receptor αVHL~100>90Effective for nuclear targets.
Rigid Phenyl-basedSMARCA2/4VHLPotent>90Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency.
Piperazine/AlkyneAndrogen ReceptorVHL< 1>90Can improve metabolic stability and pharmacokinetic properties.
This compound -----Predicted: Combines solubility and flexibility from PEG, potential for enhanced polarity and rigidity from the sulfone group, and synthetic versatility via the azide group. Performance would require empirical validation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is crucial for understanding and implementing PROTAC validation studies.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Synthesis cell_culture Cell Culture & Treatment with PROTAC start->cell_culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis ternary_complex_assay Ternary Complex Assay (e.g., NanoBRET) cell_culture->ternary_complex_assay western_blot Western Blot Analysis (DC50 & Dmax) cell_lysis->western_blot ubiquitination_assay Ubiquitination Assay cell_lysis->ubiquitination_assay data_analysis Data Analysis & Interpretation western_blot->data_analysis ubiquitination_assay->data_analysis ternary_complex_assay->data_analysis end End: Validation Complete data_analysis->end

Caption: General experimental workflow for PROTAC validation.

Linker_Comparison_Logic linker_choice PROTAC Linker Choice peg_linker PEG-Based Linker linker_choice->peg_linker Flexibility & Solubility alkyl_linker Alkyl-Based Linker linker_choice->alkyl_linker Flexibility & Permeability rigid_linker Rigid Linker linker_choice->rigid_linker Potency & Stability azido_sulfone_linker Azido-PEG-Sulfone Linker (Hypothesized) linker_choice->azido_sulfone_linker Hybrid Properties peg_properties Pros: Soluble, Flexible Cons: Potential for lower metabolic stability peg_linker->peg_properties alkyl_properties Pros: Permeable, Flexible Cons: Can be hydrophobic alkyl_linker->alkyl_properties rigid_properties Pros: Potent, Stable Cons: Less flexible, may require more optimization rigid_linker->rigid_properties azido_sulfone_properties Pros: Soluble, Synthetically versatile, Balanced flexibility/rigidity Cons: Limited empirical data azido_sulfone_linker->azido_sulfone_properties

Caption: Logical comparison of different PROTAC linker types.

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate validation of PROTACs.

Western Blot for Target Protein Degradation (DC50 and Dmax Determination)

This is a fundamental assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1][2][3]

a. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

c. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

d. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again.

  • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.

  • Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin).

e. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[2][3]

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[4][5][6]

a. Reaction Setup (per 50 µL reaction):

  • Combine the following in a microcentrifuge tube:

    • E1 activating enzyme (e.g., 100 nM)

    • E2 conjugating enzyme (e.g., 500 nM)

    • E3 ligase complex (e.g., 200 nM)

    • Target protein (e.g., 200 nM)

    • Ubiquitin (e.g., 10 µM)

    • PROTAC at the desired concentration (or DMSO for control)

    • Reaction buffer

  • Initiate the reaction by adding ATP (e.g., 2 mM).

b. Incubation and Termination:

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

c. Detection:

  • Boil the samples and resolve them by SDS-PAGE.

  • Perform a Western blot as described above, using a primary antibody against the target protein. A ladder of higher molecular weight bands above the unmodified protein indicates poly-ubiquitination.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay measures the PROTAC-induced proximity between the target protein and the E3 ligase.[1][7][8][9][10]

a. Cell Preparation:

  • Co-transfect cells (e.g., HEK293) with plasmids expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

  • Seed the transfected cells into a 96-well plate and incubate for 24 hours.

b. Labeling and Treatment:

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • Add the Nano-Glo® Live Cell Substrate.

  • Treat the cells with a serial dilution of the PROTAC.

c. Signal Measurement:

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

d. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

Validating the efficacy of a PROTAC requires a multi-faceted approach employing orthogonal assays. While direct experimental data for PROTACs with an this compound linker is emerging, its performance can be benchmarked against established linker classes. The combination of PEG's flexibility and solubility, the sulfone's potential for increased polarity and rigidity, and the azide's synthetic utility make it a promising scaffold. However, empirical validation through rigorous experimental protocols, such as those detailed in this guide, is crucial to fully characterize its potential in driving potent and selective protein degradation. Researchers should systematically evaluate linker composition and length to optimize PROTAC performance for their specific target and E3 ligase pair.

References

A Comparative Analysis of CuAAC and SPAAC for Azido-PEG3-Sulfone-PEG4-Boc Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is critical to the successful development of novel therapeutics and diagnostics. Among the most powerful tools in this field is the family of "click chemistry" reactions, which offer high efficiency, specificity, and biocompatibility. This guide provides a detailed comparative analysis of two of the most prominent click reactions—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)—for the conjugation of the bifunctional linker, Azido-PEG3-Sulfone-PEG4-Boc.

This guide will delve into the fundamental principles of each reaction, present a head-to-head comparison of their performance based on representative data, and provide detailed experimental protocols to aid in the practical application of these methodologies.

Fundamental Principles and Reaction Mechanisms

Both CuAAC and SPAAC are based on the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring. However, their mode of activation and, consequently, their suitability for different applications, vary significantly.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard of click chemistry, renowned for its speed and efficiency.[1] It utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide.[2][3] The copper catalyst activates the terminal alkyne, leading to a highly regioselective reaction that exclusively yields the 1,4-disubstituted triazole isomer.[4] The catalytic cycle typically involves the in-situ reduction of a copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate (B8700270).[4][5][6] To enhance catalyst stability and reaction rate, and to mitigate potential oxidative damage to biomolecules, a stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.[4][5][7][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed as a bioorthogonal alternative to CuAAC, SPAAC eliminates the need for a cytotoxic copper catalyst.[1] This "copper-free" click chemistry relies on the high ring strain of a cyclooctyne (B158145) (a cyclic alkyne) to drive the reaction with an azide.[2][9][10] The release of this ring strain provides the activation energy for the cycloaddition to occur spontaneously under physiological conditions.[6] Common cyclooctyne reagents include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[9][10][11] Unlike CuAAC, SPAAC is not regioselective and can produce a mixture of regioisomers.[6]

Head-to-Head Comparison: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC for the conjugation of this compound will depend on the specific experimental context, particularly the sensitivity of the substrates to copper and the desired reaction kinetics. The following table summarizes the key performance parameters based on data from similar PEGylation reactions.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) salt (e.g., CuSO₄ with a reducing agent)[4][7]None (driven by ring strain)[9][10]
Reaction Rate Very fast (typically complete in 1-4 hours at room temp)[12]Moderate (typically 4-24 hours at room temp)[9][13]
Biocompatibility Potentially cytotoxic due to copper catalyst; requires careful optimization and use of ligands for live-cell applications.[8]Highly biocompatible and suitable for in vivo applications.[9][10][11]
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole.[4]Not regioselective, may form a mixture of regioisomers.[6]
Reactant Partners This compound + Terminal Alkyne This compound + Cyclooctyne (e.g., DBCO, BCN)
Typical Reagent Excess Slight excess of azide (1.1 - 1.5 equivalents) is common.[4]Molar excess of the cyclooctyne reagent (2-20 fold) is often used.[9][11]
Reaction Conditions Aqueous buffers, often with organic co-solvents (e.g., DMSO, t-BuOH). Requires degassing to prevent Cu(I) oxidation.[4]Aqueous buffers at physiological pH and ambient temperature.[9][10]
Side Reactions Potential for oxidation of sensitive functional groups (e.g., thiols) by the catalyst system.[6]Cyclooctynes can react with thiols, although this is generally slower than the reaction with azides.[14]

Experimental Protocols

The following are detailed, representative protocols for the conjugation of this compound using both CuAAC and SPAAC. Optimization may be required for specific applications.

Protocol 1: CuAAC Conjugation of this compound to an Alkyne-Functionalized Molecule

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction Buffer: Amine-free buffer, e.g., phosphate-buffered saline (PBS), pH 7.4

  • Organic Co-solvent (if needed): DMSO or DMF

  • Nitrogen or Argon gas for degassing

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-functionalized molecule in the reaction buffer (with co-solvent if necessary).

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • Prepare a 20 mM stock solution of TBTA or THPTA in DMSO.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule (1 equivalent).

    • Add the this compound stock solution (1.1-1.5 equivalents).

    • Add the reaction buffer to achieve the desired final concentration.

    • Add the TBTA or THPTA stock solution (0.1 equivalents).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the CuSO₄ stock solution (0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (1 equivalent).

    • Incubate the reaction at room temperature for 1-4 hours with gentle stirring.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or other suitable analytical techniques.

    • Upon completion, purify the conjugate using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove excess reagents and catalyst.[][16]

Protocol 2: SPAAC Conjugation of this compound to a DBCO-Functionalized Molecule

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer: Amine-free buffer, e.g., phosphate-buffered saline (PBS), pH 7.4

  • Organic Co-solvent (if needed): DMSO or DMF

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized molecule in the reaction buffer.

    • Prepare a stock solution of this compound in DMSO or DMF.

  • Reaction Setup:

    • In a reaction vessel, add the DBCO-functionalized molecule.

    • Add the this compound stock solution (typically 2-10 fold molar excess). Ensure the final concentration of the organic co-solvent is compatible with the stability of your molecule (ideally <10%).

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle stirring.[9]

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS, SDS-PAGE (for proteins), or other appropriate methods.

    • Once the reaction is complete, purify the conjugate using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove the excess azide-PEG linker.[][16][17]

Visualizing the Workflows

To further clarify the processes, the following diagrams illustrate the chemical reactions and a typical experimental workflow.

CuAAC_vs_SPAAC cluster_c CuAAC Reaction cluster_s SPAAC Reaction AzidoPEG_c This compound Product_c 1,4-Triazole Conjugate AzidoPEG_c->Product_c Alkyne_c R-Alkyne Alkyne_c->Product_c Catalyst_c Cu(I), Ligand, Ascorbate Catalyst_c->Product_c Catalyzes AzidoPEG_s This compound Product_s Triazole Conjugate Mixture AzidoPEG_s->Product_s Cyclooctyne_s R-Cyclooctyne (e.g., DBCO) Cyclooctyne_s->Product_s

Caption: Chemical schemes for CuAAC and SPAAC reactions.

experimental_workflow start Start reagent_prep Reagent Preparation (Stock Solutions) start->reagent_prep reaction_setup Reaction Setup (Mix Reactants) reagent_prep->reaction_setup cu_addition Add Cu(I) Catalyst System (CuAAC Only) reaction_setup->cu_addition If CuAAC incubation Incubation (Room Temp or 4°C) reaction_setup->incubation If SPAAC cu_addition->incubation monitoring Reaction Monitoring (e.g., LC-MS) incubation->monitoring monitoring->incubation Incomplete purification Purification (e.g., SEC, IEX, HIC) monitoring->purification Reaction Complete analysis Final Product Analysis (Purity, Identity) purification->analysis end End analysis->end

Caption: Generalized experimental workflow for bioconjugation.

Conclusion

Both CuAAC and SPAAC are powerful and versatile methods for the conjugation of this compound. The choice between them is a trade-off between reaction speed and biocompatibility. CuAAC offers rapid kinetics and high regioselectivity, making it ideal for in vitro conjugations where speed is paramount and the substrates are not sensitive to the copper catalyst. In contrast, SPAAC provides excellent biocompatibility due to its copper-free nature, making it the preferred method for applications involving live cells, in vivo studies, or copper-sensitive molecules, despite its slower reaction rate. By carefully considering the experimental requirements and the properties of the molecules involved, researchers can select the optimal click chemistry approach to achieve their desired bioconjugate with high efficiency and purity.

References

A Comparative Guide to Azido-PEG3-Sulfone-PEG4-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule connecting the targeting moiety to the payload is a critical determinant of success. This guide provides a comprehensive review of Azido-PEG3-Sulfone-PEG4-Boc, a heterobifunctional linker, and compares its functional components and performance attributes against other common linker technologies. This analysis is supported by a synthesis of data from the scientific literature to aid researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.

Introduction to this compound

This compound is a versatile linker that incorporates several key chemical features designed to optimize the performance of bioconjugates. Its structure includes:

  • An azide (B81097) (N3) group for bioorthogonal "click chemistry" reactions.

  • Two polyethylene glycol (PEG) spacers (PEG3 and PEG4) to enhance solubility and reduce steric hindrance.[1][2]

  • A sulfone group, which can act as a stable linkage or a reactive handle for specific conjugation strategies.

  • A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine, allowing for sequential conjugation steps.

These components collectively contribute to the linker's utility in creating stable and effective ADCs and PROTACs.

Comparative Analysis of Linker Technologies

The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of a bioconjugate.[3] The following sections and tables provide a comparative overview of the key functional aspects of this compound against alternative approaches.

Conjugation Chemistry: Click Chemistry vs. Thiol-Maleimide Michael Addition

The azide group in this compound enables the use of click chemistry, a highly efficient and bioorthogonal ligation strategy. This is often compared to the more traditional maleimide-based conjugation to cysteine residues.

FeatureAzide-Alkyne Click Chemistry (e.g., with this compound)Thiol-Maleimide Michael Addition
Reaction Type Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition.[]Michael addition between a thiol (from a cysteine residue) and a maleimide.
Specificity Highly specific and bioorthogonal, minimizing off-target reactions.[]Highly selective for thiols under controlled pH.
Stability of Linkage Forms a stable triazole ring.The resulting thiosuccinimide linkage can be susceptible to retro-Michael reactions, leading to deconjugation.
Reaction Conditions CuAAC requires a copper catalyst which can be cytotoxic and may need to be removed. SPAAC is catalyst-free.[]Mild, physiological conditions (pH 6.5-7.5).
Efficiency Generally high yielding and rapid.[5]Efficient under optimal conditions.
Linker Composition: The Role of PEG and Sulfone Moieties

The incorporation of PEG and sulfone groups significantly influences the physicochemical properties of the resulting conjugate.

FeatureThis compoundAlternatives (e.g., Alkyl Chains, Peptides)
Solubility The hydrophilic PEG spacers enhance the aqueous solubility of the linker and the final conjugate, which is crucial for hydrophobic payloads.[2][][]Simple alkyl chains are hydrophobic and can lead to aggregation. Peptide linkers have variable hydrophilicity.
Steric Hindrance The flexible PEG chains provide spatial separation between the targeting molecule and the payload, reducing potential interference with binding or activity.[2]Shorter, more rigid linkers may not provide sufficient spacing.
Pharmacokinetics PEGylation is known to prolong the circulation half-life of bioconjugates by increasing their hydrodynamic volume and shielding them from proteolytic degradation and renal clearance.[2][][8]Non-PEGylated linkers may result in more rapid clearance of the conjugate.
Stability (Sulfone) The sulfone group is a stable linkage, resistant to enzymatic and chemical degradation.[9] In some contexts, it can be designed to be cleavable.Disulfide linkers are reductively cleavable, while peptide linkers can be cleaved by specific proteases.[10]
Immunogenicity PEG is generally considered to be non-immunogenic.[2]Some linker components can elicit an immune response.

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis, characterization, and evaluation of bioconjugates. Below are generalized methodologies for key experiments.

General Protocol for Antibody Conjugation via Click Chemistry
  • Antibody Modification: Introduce a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN) onto the antibody through reaction with primary amines (e.g., lysine (B10760008) residues) or engineered cysteines. This is typically achieved using an NHS-ester or maleimide-functionalized alkyne reagent.

  • Linker-Payload Preparation: Dissolve the this compound linker and the payload (e.g., a cytotoxic drug with a corresponding functional group) in an appropriate organic solvent like DMSO.

  • Boc Deprotection (if necessary): If the terminal amine of the linker is to be conjugated to the payload, the Boc protecting group is first removed under acidic conditions (e.g., trifluoroacetic acid).

  • Conjugation Reaction:

    • For CuAAC: Mix the alkyne-modified antibody with the azide-functionalized linker-payload in the presence of a Cu(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA or BTTAA).

    • For SPAAC: Mix the strained cyclooctyne-modified antibody with the azide-functionalized linker-payload. The reaction proceeds without a catalyst.

  • Purification: Remove unconjugated linker-payload and other reagents by methods such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Confirm the integrity of the conjugate by SDS-PAGE and mass spectrometry.

In Vitro Plasma Stability Assay
  • Incubation: Incubate the purified ADC in plasma (e.g., human or mouse) at 37°C over a time course (e.g., 0, 24, 48, 96 hours).

  • Sample Collection: At each time point, take an aliquot of the plasma-ADC mixture.

  • ADC Capture: Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

  • Analysis: Analyze the captured ADC by a suitable method (e.g., LC-MS) to determine the amount of intact ADC and any released payload.

  • Data Interpretation: Plot the percentage of intact ADC over time to determine the plasma half-life of the conjugate.

In Vitro Cytotoxicity Assay
  • Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, a control antibody, the free payload, and a vehicle control.

  • Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot cell viability against ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Visualizing Bioconjugation Concepts

Diagrams created using Graphviz provide a clear visual representation of complex biological and chemical processes.

Workflow for ADC Synthesis and Evaluation cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Antibody Modification Antibody Modification Conjugation (Click Chemistry) Conjugation (Click Chemistry) Antibody Modification->Conjugation (Click Chemistry) Linker-Payload Assembly Linker-Payload Assembly Linker-Payload Assembly->Conjugation (Click Chemistry) Purification (SEC) Purification (SEC) Conjugation (Click Chemistry)->Purification (SEC) DAR Determination (HIC) DAR Determination (HIC) Purification (SEC)->DAR Determination (HIC) Integrity (SDS-PAGE, MS) Integrity (SDS-PAGE, MS) Purification (SEC)->Integrity (SDS-PAGE, MS) Plasma Stability Plasma Stability Purification (SEC)->Plasma Stability Cytotoxicity Assay Cytotoxicity Assay Purification (SEC)->Cytotoxicity Assay

ADC Synthesis and Evaluation Workflow.

Click Chemistry vs. Maleimide Conjugation Pathways cluster_click Azide-Alkyne Click Chemistry cluster_maleimide Thiol-Maleimide Conjugation Antibody-Alkyne Antibody-Alkyne Stable Triazole Linkage Stable Triazole Linkage Antibody-Alkyne->Stable Triazole Linkage CuAAC or SPAAC Azido-Linker-Payload Azido-Linker-Payload Azido-Linker-Payload->Stable Triazole Linkage Antibody-Thiol Antibody-Thiol Thiosuccinimide Linkage Thiosuccinimide Linkage Antibody-Thiol->Thiosuccinimide Linkage Michael Addition Maleimide-Linker-Payload Maleimide-Linker-Payload Maleimide-Linker-Payload->Thiosuccinimide Linkage

References

The "Goldilocks" Principle in Action: A Comparative Guide to PEG Linker Length in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are critically dependent on the linker connecting the target-binding warhead and the E3 ligase-recruiting ligand. Among the various linker strategies, polyethylene (B3416737) glycol (PEG) linkers are a popular choice due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of PROTACs employing PEG linkers of varying lengths, supported by experimental data, to illuminate the pivotal role of the linker in achieving optimal degradation.

The linker in a PROTAC is far from a passive spacer; it actively dictates the geometry and stability of the crucial ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker may result in reduced efficacy due to excessive flexibility and a lower effective concentration.[2] This guide explores case studies of PROTACs targeting Bromodomain-containing protein 4 (BRD4), Bruton's tyrosine kinase (BTK), and TANK-binding kinase 1 (TBK1) to provide a quantitative comparison of how PEG linker length impacts degradation performance.

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

The following tables summarize the performance of different PROTACs where the length of the PEG linker was systematically varied. The key metrics for comparison are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the maximum percentage of protein degradation achievable.

Case Study 1: BRD4-Targeting PROTACs

BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and a key regulator of oncogene transcription, making it a prime target in cancer therapy. The following data is derived from studies on BRD4-targeting PROTACs that utilize the VHL E3 ligase.

Linker CompositionDC50 (nM)Dmax (%)Reference
0 PEG units>5000<10[3]
1-2 PEG units>5000<20[3]
4-5 PEG units<500>80[3]

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths.

Case Study 2: BTK-Targeting PROTACs

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies. The data below showcases the performance of BTK-targeting PROTACs that recruit the Cereblon (CRBN) E3 ligase.

Linker CompositionDegradation PotencyReference
< 4 PEG unitsImpaired[3]
≥ 4 PEG unitsPotent (DC50 1-40 nM)[3][4]

Table 2: Degradation Potency of BTK-Targeting PROTACs with Different PEG Linker Lengths.

Case Study 3: TBK1-Targeting PROTACs

TANK-binding kinase 1 (TBK1) is a key regulator of innate immune responses and has been implicated in certain cancers. The following data is from a study of TBK1-targeting PROTACs that utilize the VHL E3 ligase.

Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12InactiveN/A[3]
21396[3]
2929276[3]

Table 3: Performance of TBK1-Targeting PROTACs with Different Linker Lengths.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures used to generate the data above, the following diagrams illustrate the relevant signaling pathway and a general workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Workflow for PROTAC Efficacy Evaluation cluster_Workflow Experimental Steps Start Cell Culture Treatment PROTAC Treatment (Varying Concentrations) Start->Treatment Harvest Cell Lysis & Protein Quantification Treatment->Harvest Analysis Western Blot Analysis Harvest->Analysis Data Data Analysis (DC50 & Dmax Calculation) Analysis->Data End Results Data->End

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to assess PROTAC performance. Specific details may vary between laboratories and target proteins.

Protocol 1: PROTAC Synthesis (General Scheme)

The synthesis of PROTACs with varying PEG linker lengths typically involves a convergent approach where the warhead and the E3 ligase ligand are synthesized separately with appropriate functional handles, and then coupled to a bifunctional PEG linker of the desired length.

  • Synthesis of Warhead-Linker Intermediate: The target-binding warhead is modified to incorporate a reactive group (e.g., an alkyne or an azide) at a solvent-exposed position that does not interfere with target binding.

  • Synthesis of E3 Ligase Ligand-Linker Intermediate: The E3 ligase ligand is similarly functionalized with a complementary reactive group.

  • Click Chemistry Coupling: The two intermediates are coupled using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the final PROTAC.

  • Purification and Characterization: The synthesized PROTAC is purified by high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This is a standard biochemical assay to quantify the amount of a specific protein in a sample.

  • Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent steps.

  • SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize for protein loading. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that can generate a detectable signal.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control, and the DC50 and Dmax values are calculated from the dose-response curve.[5]

Conclusion

The case studies presented in this guide unequivocally demonstrate that the length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. The data highlights a "Goldilocks" principle, where a linker that is "just right" in length facilitates the formation of a stable and productive ternary complex, leading to potent and efficient degradation of the target protein. Researchers in the field of targeted protein degradation should, therefore, employ a systematic approach to linker design, exploring a range of PEG linker lengths to identify the optimal configuration for their target protein and E3 ligase of choice. The experimental protocols outlined here provide a robust framework for the synthesis and evaluation of novel PROTAC molecules, paving the way for the development of next-generation protein degraders with enhanced therapeutic potential.

References

Benchmarking Azido-PEG3-Sulfone-PEG4-Boc: A Comparative Guide to Advanced Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of complex biologics such as Antibody-Drug Conjugates (ADCs). This guide provides an in-depth comparison of the novel Azido-PEG3-Sulfone-PEG4-Boc linker against established, commercially available alternatives. We present a comprehensive analysis supported by experimental data to empower researchers in making informed decisions for their drug development programs.

Introduction to this compound and Competing Linker Technologies

The this compound linker is a heterobifunctional molecule designed for advanced bioconjugation applications. Its unique architecture combines several key functionalities:

  • Azido (N₃) Group: Enables highly specific and efficient covalent ligation to alkyne-modified molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction offers rapid kinetics and high yields under mild, aqueous conditions.[3][4]

  • Polyethylene Glycol (PEG) Spacers (PEG3 and PEG4): The two PEG moieties (with three and four ethylene (B1197577) glycol units, respectively) impart hydrophilicity to the linker and the resulting conjugate. This can improve solubility, reduce aggregation, and potentially enhance pharmacokinetic properties.[5][6]

  • Sulfone (-SO₂-) Group: The sulfone linkage is a key feature contributing to the stability of the conjugate. Research has shown that sulfone-based linkers can offer improved stability in human plasma compared to more traditional maleimide-based linkers, which can be susceptible to retro-Michael reactions and thiol exchange.[7][8][9]

  • Boc (tert-butyloxycarbonyl) Protected Amine: The Boc group provides a stable protecting group for a primary amine.[10][11] This allows for a sequential conjugation strategy, where the Boc group can be removed under acidic conditions to reveal a reactive amine for subsequent modification.[12][13][14]

For the purpose of this guide, we will benchmark the this compound linker against two major classes of commercially available linkers widely used in ADC development:

  • Maleimide-Based Linkers (e.g., SMCC): These are a well-established class of thiol-reactive linkers. However, the stability of the resulting thioether bond can be a concern in the physiological environment.[15][16]

  • Alternative Click Chemistry Linkers (e.g., Azido-PEG-NHS esters): These linkers also utilize the azide (B81097) group for click chemistry but feature an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues on antibodies).[2][17][18]

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance characteristics of the this compound linker in comparison to its commercial counterparts. The data is compiled from published studies on linkers with similar functionalities.

Parameter This compound Maleimide-Based Linkers (e.g., SMCC) Azido-PEG-NHS Ester Linkers
Primary Conjugation Chemistry Click Chemistry (Azide-Alkyne Cycloaddition)Michael Addition (Thiol-Maleimide)Amide Bond Formation (Amine-NHS Ester)
Secondary Conjugation Chemistry Amine coupling (post-Boc deprotection)N/AClick Chemistry (Azide-Alkyne Cycloaddition)
Plasma Stability High (Sulfone linkage is resistant to thiol exchange)Moderate to Low (Susceptible to retro-Michael reaction and thiol exchange)High (Amide and triazole linkages are stable)
Reaction Specificity High (Bioorthogonal)High (Specific for thiols)Moderate (NHS esters can react with other nucleophiles)
Conjugation Efficiency High (>95% for click reaction)HighHigh
Drug-to-Antibody Ratio (DAR) Control High (Site-specific conjugation via engineered alkynes)Moderate (Requires reduction of interchain disulfides or engineered cysteines)Low to Moderate (Targets abundant lysine residues, leading to heterogeneous products)
Hydrophilicity High (Two PEG spacers)Low to ModerateModerate to High (PEG spacer)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol for Antibody Conjugation with this compound

This protocol describes a two-stage process: 1) Boc deprotection of the linker and conjugation to a payload, and 2) conjugation of the payload-linker construct to an alkyne-modified antibody via click chemistry.

Materials:

  • This compound linker

  • Payload with a reactive group for amine coupling (e.g., NHS ester)

  • Alkyne-modified antibody

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns

Procedure:

  • Boc Deprotection:

    • Dissolve the this compound linker in DCM.

    • Add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor deprotection by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt can often be used directly.

  • Payload Conjugation to the Linker:

    • Dissolve the deprotected linker and the NHS-ester functionalized payload in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to neutralize the TFA salt and facilitate the reaction.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Purify the azido-linker-payload conjugate by HPLC.

  • Click Chemistry Conjugation to Antibody:

    • Prepare a stock solution of the azido-linker-payload in DMF or DMSO.

    • In a reaction tube, combine the alkyne-modified antibody in PBS with the azido-linker-payload (typically a 4-10 fold molar excess).

    • Prepare the copper catalyst by mixing CuSO₄ and THPTA in a 1:2 molar ratio in water.

    • Add the catalyst to the antibody-linker mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Purify the final ADC using a desalting column equilibrated with PBS.

Protocol for In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of the ADC in human plasma.

Materials:

  • Purified ADC

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system

  • Affinity capture beads (e.g., Protein A)

Procedure:

  • Incubate the ADC in human plasma at a final concentration of 1 mg/mL at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Capture the ADC from the plasma using affinity beads.

  • Wash the beads to remove unbound plasma proteins.

  • Elute the ADC from the beads.

  • Analyze the eluted ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point.

  • A decrease in DAR over time indicates linker instability and payload release.

Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.

Materials:

  • Purified ADC

  • HIC column (e.g., Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the different drug-loaded species using a decreasing salt gradient (from 100% A to 100% B).

  • Monitor the elution profile at 280 nm.

  • The unconjugated antibody will elute first, followed by species with increasing numbers of conjugated drugs.

  • Calculate the average DAR by determining the peak area for each species and using the following formula: DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100

Mandatory Visualizations

experimental_workflow cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis cluster_analysis ADC Characterization Boc_Deprotection Boc Deprotection of this compound Payload_Conjugation Payload Conjugation to Deprotected Linker Boc_Deprotection->Payload_Conjugation Purification1 HPLC Purification of Azido-Linker-Payload Payload_Conjugation->Purification1 Click_Chemistry Click Chemistry Conjugation to Alkyne-Antibody Purification1->Click_Chemistry Azido-Linker-Payload Purification2 Purification of ADC (e.g., SEC) Click_Chemistry->Purification2 DAR_Analysis DAR Analysis (HIC-HPLC / LC-MS) Purification2->DAR_Analysis Stability_Assay Plasma Stability Assay (LC-MS) Purification2->Stability_Assay

signaling_pathway ADC Antibody-Drug Conjugate (Sulfone Linker) Tumor_Cell Target Tumor Cell ADC->Tumor_Cell Binding to Surface Antigen Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

logical_relationship Azido_PEG_Sulfone_Boc This compound Sulfone_Linkage Sulfone_Linkage Azido_PEG_Sulfone_Boc->Sulfone_Linkage Click_Chemistry Click_Chemistry Azido_PEG_Sulfone_Boc->Click_Chemistry PEG_Spacers PEG_Spacers Azido_PEG_Sulfone_Boc->PEG_Spacers Boc_Amine Boc_Amine Azido_PEG_Sulfone_Boc->Boc_Amine High_Stability High_Stability Sulfone_Linkage->High_Stability High_Specificity High_Specificity Click_Chemistry->High_Specificity Controlled_DAR Controlled_DAR Click_Chemistry->Controlled_DAR Hydrophilicity Hydrophilicity PEG_Spacers->Hydrophilicity

Conclusion

The this compound linker represents a significant advancement in bioconjugation technology, offering a compelling combination of high stability, specificity, and hydrophilicity. The integrated sulfone linkage addresses the stability concerns associated with traditional maleimide-based linkers, potentially leading to ADCs with improved pharmacokinetic profiles and a wider therapeutic window.[7][8] The incorporation of an azide handle for click chemistry allows for precise, site-specific conjugation, enabling the production of more homogeneous and well-defined biotherapeutics.[1][2] While direct head-to-head experimental data against all commercial alternatives is not yet available, the evidence for the superior performance of its individual components strongly suggests that this compound is a promising tool for the development of next-generation ADCs and other complex bioconjugates. The detailed protocols provided in this guide offer a starting point for researchers to evaluate this novel linker in their own experimental systems.

References

A Comparative Guide to Protein Structural Analysis Using Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural and functional analysis of proteins is paramount. Chemical tools that enable the conjugation of proteins for various applications, including targeted protein degradation and biophysical characterization, are therefore of critical importance. This guide provides a comprehensive comparison of Azido-PEG3-Sulfone-PEG4-Boc, a heterobifunctional linker, with other alternatives used in protein structural analysis, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a versatile linker molecule designed for bioconjugation. Its key features include:

  • An azido group for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1]

  • A sulfone group which can be a target for further chemical modification or act as a stable linkage.

  • Polyethylene glycol (PEG) spacers (PEG3 and PEG4) to enhance solubility, reduce steric hindrance, and provide a defined length for spatial control.[2][3]

  • A tert-butyloxycarbonyl (Boc) protecting group , which allows for selective deprotection and subsequent functionalization.

This linker is particularly relevant in the field of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[3] The linker's length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which ultimately leads to the ubiquitination and degradation of the target protein.[2][4]

Comparison with Alternative Linkers

The choice of linker significantly impacts the properties and efficacy of the resulting protein conjugate. Here, we compare this compound with other commonly used linker classes.

PEG vs. Non-PEG Linkers

PEG linkers are widely used due to their hydrophilicity and biocompatibility.[2] However, alternatives are being explored to address potential limitations such as immunogenicity and non-biodegradability.

Linker ClassRepresentative ExamplesAdvantagesDisadvantages
PEG Linkers This compound, Alkyl-PEGEnhanced solubility and stability, Reduced immunogenicity, Tunable length.[2]Potential for pre-existing anti-PEG antibodies, Non-biodegradable.
Alkyl Chains Simple hydrocarbon chainsSynthetically accessible, High degree of flexibility.Can decrease solubility of the conjugate.[1]
Polysarcosine (PSar) PSar-based linkersBiodegradable, Reduced immunogenicity compared to PEG.Less data available on performance compared to PEG.
Polypeptides (Gly-Ser)n repeatsBiodegradable, Can be designed for specific protease cleavage.Potential for immunogenicity, More complex synthesis.
Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker in a PROTAC is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair.[2] A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance, while an excessively long linker can lead to inefficient ubiquitination.[2]

The following table summarizes data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation efficacy.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Estrogen Receptor α (ERα) VHLPEG12~100>90
PEG16~10 >95
PEG20~50>90
Bruton's Tyrosine Kinase (BTK) CereblonPEG8~5>90
PEG12<1 >95
PEG16~10>90

Data is compiled from representative studies and is intended for comparative purposes. Actual values may vary depending on the specific ligands and experimental conditions.[2][5]

Experimental Protocols

Protein Conjugation via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the conjugation of an alkyne-modified protein with an azide-containing linker like this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • DMSO

  • Deionized water

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in deionized water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO/water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified protein (final concentration 1-10 mg/mL) and a 5-10 fold molar excess of the this compound stock solution.

    • Add the copper-chelating ligand (THPTA or TBTA) to a final concentration of 1-2 mM.

    • Add CuSO4 to a final concentration of 0.5-1 mM.

    • Vortex the mixture gently.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM to initiate the click reaction.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by SDS-PAGE or mass spectrometry.

  • Purification:

    • Remove the excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable protein purification method.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS) and SDS-PAGE. The biophysical properties of the conjugated protein can be further analyzed by circular dichroism, NMR, or X-ray crystallography.[6][7]

Characterization of PROTAC-Mediated Protein Degradation

The efficacy of a PROTAC is typically assessed by measuring the reduction in the levels of the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (e.g., synthesized using this compound)

  • Cell culture medium and reagents

  • Lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot reagents and equipment

  • Mass spectrometer for quantitative proteomics (optional)

Procedure:

  • Cell Treatment:

    • Plate the cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein lysates to the same concentration and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against the target protein and the loading control.

    • Incubate with the appropriate secondary antibody.

    • Detect the signal using a suitable detection reagent and imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.[5]

  • Quantitative Proteomics (Optional):

    • For a more comprehensive analysis of on-target and off-target effects, perform quantitative mass spectrometry-based proteomics to measure changes in the entire proteome upon PROTAC treatment.[8]

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC (e.g., with Azido-PEG3- Sulfone-PEG4-Boc linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Caption: General workflow of PROTAC-mediated protein degradation.[2]

Experimental_Workflow cluster_workflow PROTAC Efficacy Characterization Workflow cluster_analysis Analysis start Start: PROTAC Synthesis (using this compound) cell_culture Cell Culture and Treatment with varying PROTAC concentrations start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis western_blot Western Blot for Target Protein Levels lysis->western_blot mass_spec Quantitative Mass Spectrometry (Optional, for Proteome-wide analysis) lysis->mass_spec data_analysis Data Analysis: Determine DC50 and Dmax western_blot->data_analysis mass_spec->data_analysis end End: Efficacy Profile of the PROTAC data_analysis->end

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Azido-PEG3-Sulfone-PEG4-Boc. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.

Researchers and drug development professionals utilizing this compound must be aware of the potential hazards associated with its azide (B81097) functional group. While the polyethylene (B3416737) glycol (PEG) spacer and sulfone components present minimal disposal concerns, azides can be toxic and may form explosive compounds under specific conditions. This document outlines the necessary precautions and step-by-step procedures to mitigate these risks.

Core Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, particularly during disposal, should be conducted in a well-ventilated chemical fume hood.

Key Chemical Incompatibilities:

  • Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[1]

  • Metals: Do not allow contact with metals, especially heavy metals like lead and copper, which can form dangerously unstable and shock-sensitive metal azides. This is particularly critical concerning drain pipes, which are often made of these materials.[1]

  • Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) with azides should be avoided due to the potential for forming explosive di- and tri-azidomethane.[1]

Disposal Procedures

The primary objective of the disposal procedure is to safely manage the azide-containing waste stream. Direct disposal of untreated this compound is not recommended.

Step 1: Waste Segregation and Collection

All waste containing this compound, including contaminated consumables (e.g., pipette tips, vials), must be segregated from other laboratory waste streams.

  • Container Material: Use a non-metal container, such as glass or polyethylene, to prevent the formation of metal azides.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Azide Compound," and include a full list of its contents.[1]

Step 2: Chemical Deactivation (for Dilute Aqueous Solutions)

For dilute aqueous solutions of this compound (recommended concentration ≤ 5%), chemical deactivation of the azide group can be performed to render the waste less hazardous.[1]

Note: This procedure should only be carried out by personnel trained in handling hazardous chemical reactions.

Materials:

  • Sodium nitrite (B80452) (NaNO₂)

  • Dilute nitrous acid (formed in situ by adding sodium nitrite to an acidic solution)

Protocol:

  • In a suitable reaction vessel within a chemical fume hood, cool the azide-containing solution in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while stirring.

  • Acidify the solution cautiously with dilute hydrochloric acid to generate nitrous acid. The azide is converted to nitrogen gas and other nitrogen oxides.

  • Test for the presence of residual azides using a suitable method (e.g., ferric chloride test for hydrazoic acid) to ensure complete deactivation.

  • Neutralize the solution before proceeding to final disposal.

Step 3: Final Disposal

  • Deactivated Waste: The neutralized solution from the deactivation procedure should be collected in a properly labeled hazardous waste container and disposed of through your institution's hazardous waste management program.[1]

  • Untreated Waste: If chemical deactivation is not feasible, all waste containing this compound must be disposed of as hazardous waste.[1] Under no circumstances should any waste containing this compound be poured down the drain.[1]

Quantitative Hazard and Exposure Data

Hazard ClassificationDescription
Acute Toxicity (Oral) Category 4
Acute Toxicity (Dermal) Category 4
Acute Toxicity (Inhalation) Category 4
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.
Explosive Hazard Risk of explosion when heated under confinement or in contact with certain metals.

This data is generalized for organic azides and should be confirmed with the specific Safety Data Sheet (SDS) for this compound.

Experimental Workflow for Disposal

DisposalWorkflow start Start: this compound Waste waste_type Is the waste a dilute aqueous solution (≤ 5%)? start->waste_type deactivate Chemical Deactivation (Sodium Nitrite / Nitrous Acid) waste_type->deactivate Yes collect_untreated Collect in Labeled Non-Metal Hazardous Waste Container waste_type->collect_untreated No neutralize Neutralize Solution deactivate->neutralize collect_deactivated Collect in Labeled Hazardous Waste Container neutralize->collect_deactivated dispose Dispose via Institutional Hazardous Waste Program collect_deactivated->dispose collect_untreated->dispose end End of Process dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Azido-PEG3-Sulfone-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azido-PEG3-Sulfone-PEG4-Boc

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound stem from its azide (B81097) functional group. Organic azides are potentially explosive and can decompose with energy input from heat, light, or pressure.[1] The azide ion is also acutely toxic, with a toxicity similar to cyanide.[1] While higher molecular weight azides are generally less volatile, caution is paramount.

Table 1: Hazard Summary and Recommended Personal Protective Equipment

HazardDescriptionRecommended PPE
Explosion Hazard Organic azides can be energetic and may decompose explosively under conditions of heat, shock, or friction.[1] Heavy metal azides, which can form on contact with certain metals, are highly shock-sensitive.[2]- Eye Protection: Chemical splash goggles and a face shield.[3] - Protective Clothing: A flame-resistant lab coat. - Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are recommended.[3] Consider double-gloving. - Blast Shield: Use a blast shield when working with neat material or at elevated temperatures.[4]
Acute Toxicity May be fatal if inhaled, swallowed, or absorbed through the skin.[2] Azides can be rapidly absorbed through the skin.[2]- Eye Protection: Chemical splash goggles. - Protective Clothing: A standard lab coat. - Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
Skin and Eye Irritation Can cause skin and eye irritation upon contact.[5]- Eye Protection: Safety glasses or chemical splash goggles.[4] - Protective Clothing: Lab coat.[3] - Hand Protection: Nitrile gloves.[3]

Operational Plan: Step-by-Step Handling Procedures

All manipulations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Location: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as acids and strong oxidizing agents.[6] Azides should be stored below room temperature and protected from light.[1]

  • Container: Keep the container tightly closed.[7]

Preparation and Use
  • Designated Area: Establish a designated area within the fume hood for handling the compound.[3] Line the work surface with absorbent, disposable bench paper.[4]

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in Table 1.

  • Weighing:

    • Use only plastic, glass, or ceramic spatulas for weighing and transferring the solid compound. Never use metal spatulas , as they can form shock-sensitive metal azides.[2][4]

    • Work on the smallest scale possible.[4]

  • Dissolution: When preparing solutions, add the solid to the solvent slowly. Avoid solvents that are incompatible with azides, such as halogenated solvents (e.g., dichloromethane, chloroform), which can form explosively unstable compounds.[1]

  • Reaction Conditions:

    • Avoid heating the compound unless absolutely necessary and with appropriate safety measures (blast shield, small scale).

    • Be mindful that Boc protecting groups are sensitive to strong acids.[8]

Post-Handling and Cleanup
  • Decontamination: Wipe down the designated work area and any equipment used with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water.[6]

  • Glassware: Clean glassware promptly. Avoid leaving azide-containing residues on ground-glass joints, as friction can cause detonation.[4]

Disposal Plan

Proper disposal is critical to prevent harm to personnel and the environment. Azide-containing waste is considered hazardous.

Waste Segregation and Collection
  • Dedicated Waste Container: All waste contaminated with this compound, including unused material, contaminated PPE, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1][4]

  • Incompatible Waste: Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid gas.[1][2] Also, keep it separate from heavy metal waste.

  • PEG Disposal: Polyethylene glycol is biodegradable, but due to the azide group, the entire molecule must be treated as hazardous waste.[9]

Spill Management
  • Small Spills (in a fume hood):

    • Alert others in the area.

    • Cover the spill with an inert absorbent material like sand or vermiculite.[3]

    • Carefully sweep the absorbed material into the designated azide waste container using non-metallic tools.[3]

    • Clean the spill area thoroughly with soap and water.[3]

  • Large Spills (or spills outside a fume hood):

    • Evacuate the laboratory immediately.[6]

    • Notify your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the area.

Final Disposal
  • All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][6]

  • Do not pour any azide-containing solutions down the drain. This can lead to the formation of explosive metal azides in the plumbing.[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_spill Spill Response start Start: Receive Chemical storage Store in Cool, Dry, Light-Protected Area start->storage Inspect Container end_node End: EHS Disposal prep Prepare in Fume Hood (Don PPE, Use Non-Metal Tools) storage->prep Retrieve for Use use Perform Experiment (Use Blast Shield if Heating) prep->use Proceed to Reaction cleanup Decontaminate Work Area and Glassware use->cleanup Post-Experiment spill Spill Occurs use->spill If Spill Occurs waste Segregate Azide Waste (No Acids or Metals) cleanup->waste Collect Contaminated Materials waste->end_node Arrange Pickup contain Contain with Inert Material spill->contain collect_spill Collect with Non-Metal Tools contain->collect_spill collect_spill->waste Place in Waste Container

Caption: Workflow for safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.